molecular formula C6H13N3O2S B13093585 H-Cys(Acm)-NH2

H-Cys(Acm)-NH2

Cat. No.: B13093585
M. Wt: 191.25 g/mol
InChI Key: XQQFETKFPSFQAX-YFKPBYRVSA-N
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Description

H-Cys(Acm)-NH2 HCl () is a cysteine amide derivative where the thiol side chain is protected with an acetamidomethyl (Acm) group. This protecting group is a cornerstone in the regioselective, stepwise synthesis of complex peptides containing multiple disulfide bridges, which are critical for the structure and function of many therapeutic peptides . The Acm group is highly valued for its stability under standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS) protocols and its orthogonality to other common cysteine protecting groups like Trt (trityl) and SIT (sec-isoamyl mercaptan) . The primary research value of H-Cys(Acm)-NH2 lies in the multimodal deprotection strategies available for the Acm group. It can be selectively removed under various conditions, such as with iodine or N-halosuccinimides like N-chlorosuccinimide (NCS), to generate the free thiol . Notably, many of these deprotection reactions, including those using NCS, simultaneously facilitate the formation of a disulfide bond between two cysteine residues and can be performed on-resin with fast reaction kinetics . This controlled deprotection and oxidation mechanism is essential for constructing correctly folded peptides with desired biological activities, making H-Cys(Acm)-NH2 a vital building block for researching and developing disulfide-rich peptide therapeutics, such as conotoxins and hormones like oxytocin . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide

InChI

InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m0/s1

InChI Key

XQQFETKFPSFQAX-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)N)N

Canonical SMILES

CC(=O)NCSCC(C(=O)N)N

Origin of Product

United States
Foundational & Exploratory

Introduction: The Challenge of Controlled Disulfide Bonding

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to H-Cys(Acm)-NH2: Structure, Application, and Protocols for Advanced Peptide Synthesis

In the landscape of peptide-based therapeutics and complex protein synthesis, the precise formation of disulfide bonds is paramount. These covalent linkages between cysteine residues dictate the tertiary structure, stability, and, ultimately, the biological activity of a peptide. However, the inherent reactivity of the cysteine thiol (-SH) group presents a significant challenge: uncontrolled oxidation can lead to a heterogeneous mixture of scrambled disulfide isomers, resulting in diminished yields and complex purification challenges. H-Cys(Acm)-NH2, or S-Acetamidomethyl-L-cysteine amide, emerges as a cornerstone reagent for overcoming this obstacle. It provides a robust and selectively cleavable protecting group for the cysteine thiol, empowering researchers to direct disulfide bond formation with high fidelity. This guide offers an in-depth examination of H-Cys(Acm)-NH2, from its fundamental chemical properties to field-proven protocols for its application in sophisticated peptide synthesis strategies.

Part 1: Foundational Chemistry of H-Cys(Acm)-NH2

H-Cys(Acm)-NH2 is a derivative of the amino acid L-cysteine where the thiol group is protected by an acetamidomethyl (Acm) group, and the C-terminus is an amide. It is typically supplied as a hydrochloride salt.[1][2]

Key Chemical Properties

PropertyValueSource
Chemical Name S-Acetamidomethyl-L-cysteine amide hydrochloride[1][2]
IUPAC Name (2R)-3-{[(acetylamino)methyl]sulfanyl}-2-aminopropanamide;hydrochloride[3][4]
CAS Number 88530-32-9[1][2][4][5]
Molecular Formula C6H14ClN3O2S[3][4][5]
Molecular Weight ~227.71 g/mol [2][3]
Appearance White solid[1]
Storage 2-8°C, under inert atmosphere[3]

Chemical Structure

The structure features a chiral center at the alpha-carbon, the protected thiol side chain, a primary amine at the N-terminus, and a primary amide at the C-terminus.

Caption: Chemical structure of H-Cys(Acm)-NH2.

Part 2: The Acetamidomethyl (Acm) Group: A Tool for Orthogonal Protection

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection strategy is essential. This strategy involves using multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups while others remain intact.

The Acm group is a lynchpin in this strategy for several reasons:

  • Exceptional Stability: The Acm group is notably stable under the strongly acidic and basic conditions used for cleaving peptides from resin and removing other side-chain protecting groups.[6] For instance, it is resistant to trifluoroacetic acid (TFA) and even the harsh conditions of hydrogen fluoride (HF) cleavage, making it compatible with both Fmoc and Boc-based SPPS chemistries.[6][7]

  • Selective Removal: Its stability to standard cleavage cocktails means it can be retained on the peptide post-synthesis. The Acm group is then selectively removed using specific reagents, most commonly those containing heavy metals like mercury(II) or silver(I), or through oxidative methods with iodine.[6][7]

This unique stability/lability profile allows chemists to synthesize a full-length peptide, cleave it from the resin, and then, in a separate, controlled step, remove the Acm groups to form a specific disulfide bond.

G cluster_0 Peptide Synthesis (SPPS) cluster_1 Cleavage & Global Deprotection cluster_2 Selective Acm Removal & Folding Peptide_Chain Growing Peptide Chain Cys_Acm Incorporate Fmoc-Cys(Acm)-OH Peptide_Chain->Cys_Acm Cleavage Treat with TFA Cocktail Cys_Acm->Cleavage Result1 Linear Peptide with Cys(Acm) intact Cleavage->Result1 Deprotection Treat with Iodine or Hg(OAc)₂ Result1->Deprotection Result2 Folded Peptide with Specific Disulfide Bond Deprotection->Result2

Caption: Orthogonal protection strategy using the Acm group in SPPS.

Part 3: Strategic Application in Regioselective Disulfide Bond Formation

The true power of the Acm group is realized in the synthesis of peptides with multiple disulfide bridges, such as conotoxins or insulin.[8] By using pairs of orthogonally protected cysteines—for example, Cys(Acm) alongside Cys(Trt) (Trityl)—chemists can orchestrate the formation of each disulfide bond in a specific, stepwise manner.[9]

A typical workflow involves:

  • Synthesis: The full peptide is synthesized with different cysteine pairs protected by Acm and Trt groups, respectively.

  • First Disulfide Bond: The peptide is cleaved from the resin with a TFA cocktail. This removes the acid-labile Trt groups while leaving the Acm groups untouched. The first disulfide bond is then formed between the now-free thiols via oxidation.

  • Second Disulfide Bond: The peptide, now containing one disulfide bond, is subjected to a second, orthogonal deprotection step to remove the Acm groups. Subsequent oxidation forms the second disulfide bond at the desired location.

This regioselective control is critical for producing a single, correctly folded isomer, dramatically simplifying purification and ensuring the biological potency of the final product.[9]

Part 4: Field-Proven Deprotection & Cyclization Protocols

The choice of deprotection method depends on the peptide sequence, the presence of sensitive residues (like Met, Trp, or Tyr), and desired outcome (free thiol vs. direct disulfide formation).

Protocol 1: Iodine-Mediated Acm Removal and Oxidative Cyclization

This is an elegant and widely used method that combines deprotection and disulfide bond formation into a single step.[9][10] It is particularly effective for forming cyclic monomers from peptides containing two Cys(Acm) residues.

Principle: Iodine acts as a mild oxidizing agent, mediating the removal of the Acm groups and the concomitant formation of a disulfide bond.

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent at high dilution (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

    • Causality: High dilution shifts the reaction equilibrium towards the formation of the cyclic monomer.

    • Scientist's Note: For peptides containing sensitive residues, aqueous acetic acid is preferred over methanol to minimize iodination of tyrosine or tryptophan rings.[10]

  • Iodine Addition: Slowly add a solution of iodine (e.g., 0.1 M in methanol) dropwise while stirring vigorously. A 5 to 10-fold molar excess of iodine per pair of Acm groups is typical.

  • Reaction Monitoring: Monitor the reaction by observing the persistence of the yellow-brown iodine color. The reaction is typically complete within 30-60 minutes at room temperature.

  • Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the solution becomes colorless.

  • Purification: Purify the crude cyclized peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

G start Start: Purified Linear Peptide with Cys(Acm) Groups dissolve 1. Dissolve Peptide (0.1-0.5 mg/mL in aq. AcOH or MeOH) start->dissolve add_iodine 2. Add Iodine Solution (0.1M) (5-10 fold excess) dissolve->add_iodine High dilution favors intramolecular reaction stir 3. Stir at Room Temperature (30-60 min) add_iodine->stir monitor Monitor: Persistent yellow color indicates excess I₂ stir->monitor quench 4. Quench with Ascorbic Acid (Until solution is colorless) stir->quench Reaction complete purify 5. Purify by RP-HPLC quench->purify end End: Pure Cyclized Peptide purify->end

Caption: Workflow for Iodine-Mediated Deprotection and Cyclization.

Protocol 2: Mercury(II) Acetate Mediated Acm Removal

This classic method removes the Acm group to yield a free thiol, which can then be oxidized in a separate step.

Principle: The soft mercury(II) ion has a high affinity for the soft sulfur atom, facilitating the cleavage of the S-CH₂ bond.

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the Acm-protected peptide in 10% (v/v) aqueous acetic acid (approx. 100 µL/mg peptide).[6]

  • pH Adjustment: Carefully adjust the pH to 4.0 with glacial acetic acid.[6]

    • Causality: A pH of 4.0 provides the optimal balance for the reaction to proceed efficiently without significant side reactions.

  • Reagent Addition: Add 1.0 equivalent of mercury(II) acetate [Hg(OAc)₂] per Acm group. Readjust the pH to 4.0 and stir for 1-2 hours at room temperature.[6]

    • Scientist's Note (Trustworthiness): Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and dispose of waste according to institutional protocols.

  • Thiol Scavenging: Add a large excess of a thiol scavenger, such as β-mercaptoethanol or dithiothreitol (DTT), to chelate the mercury ions and release the free thiol on the peptide.[6]

  • Purification: Remove the mercury-thiol precipitate by centrifugation. The supernatant containing the deprotected peptide can then be desalted and purified by RP-HPLC.

Part 5: Material Handling and Safety

As a laboratory chemical, H-Cys(Acm)-NH2 requires standard safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the solid or solutions.[1]

  • Handling: Avoid breathing dust. Use in a well-ventilated area or fume hood.[1] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a refrigerator (2-8°C) to ensure long-term stability.[3]

  • Spills: For small spills, use appropriate tools to collect the material into a waste container. For larger spills, prevent dust formation and collect the material for disposal.[1]

  • Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[1]

Conclusion

H-Cys(Acm)-NH2 is more than just a protected amino acid; it is a critical enabler of advanced peptide science. Its unique chemical stability, combined with methods for its selective removal, provides chemists with the control needed to synthesize complex, multi-disulfide-bridged peptides with precision. From therapeutic peptides to synthetic proteins, the strategic use of the Acm protecting group, facilitated by reagents like H-Cys(Acm)-NH2, is indispensable for translating primary sequence into functional, structurally defined biomolecules.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Cys(Acm)-NH2 HCl. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Retrieved from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

  • Bardsley, K. D., & Fairlie, D. P. (2020). Cysteine protecting groups: applications in peptide and protein science. RSC Chemical Biology, 1(3), 193-216. Retrieved from [Link]

  • Lebl, M., & Hruby, V. J. (1984). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. Tetrahedron Letters, 25(2), 2067-2070. Retrieved from [Link]

  • Mandal, A. K., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(3), 1599-1608. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46735193, S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1). Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). H-Cys(Acm)-NH2 HCl [88530-32-9]. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). 88530-32-9 | H-Cys(Acm)-NH2・HCl. Retrieved from [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

Sources

Synthesis and Purification of H-Cys(Acm)-NH2: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern peptide chemistry and drug development, the synthesis of cysteine-rich peptides presents a formidable challenge. The high nucleophilicity and oxidative susceptibility of the sulfhydryl (-SH) group necessitate the use of highly specific, orthogonal protecting groups. H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteine amide, CAS: 88530-32-9) serves as a critical building block and model compound for overcoming these synthetic hurdles.

As a Senior Application Scientist, I have designed this technical guide to provide a deep mechanistic understanding of the acetamidomethyl (Acm) protecting group, alongside field-proven, self-validating protocols for the synthesis, purification, and downstream manipulation of H-Cys(Acm)-NH2.

Mechanistic Grounding: The Acm Protecting Group

Causality in Protecting Group Selection

The selection of a protecting group is never arbitrary; it is dictated by the chemical environment the molecule will endure. The Acm group is covalently attached to the cysteine sulfur via a robust thioether linkage. This specific bond architecture renders the Acm group exceptionally stable to both the basic conditions required for fluorenylmethyloxycarbonyl (Fmoc) removal (e.g., 20% piperidine) and the strongly acidic conditions used for final resin cleavage (e.g., 95% trifluoroacetic acid) .

Unlike the trityl (Trt) group, which is highly acid-labile and spontaneously removed during TFA cleavage, Acm remains intact. This orthogonality is the cornerstone of regioselective disulfide bond formation, allowing chemists to unmask specific cysteine residues only when exposed to targeted oxidative or heavy-metal-mediated conditions .

Stability Profile Comparison

To contextualize the utility of Acm, the following table summarizes the stability of common cysteine protecting groups across standard Solid-Phase Peptide Synthesis (SPPS) conditions:

Protecting Group20% Piperidine (Base)95% TFA (Acid)Iodine (I₂) OxidationAg(I) / Hg(II) Salts
Acm StableStableCleaved (Forms Disulfide)Cleaved (Yields Free Thiol)
Trt StableCleavedCleaved (Forms Disulfide)Cleaved
Mmt StableCleaved (1-2% TFA)CleavedCleaved
tBu StableStableStableStable (Requires strong acid/HF)

Experimental Protocols: Synthesis Workflows

The synthesis of H-Cys(Acm)-NH2 can be approached via SPPS (ideal for generating the C-terminal amide directly) or Solution-Phase synthesis (ideal for cost-effective scaling). Both systems described below are designed to be self-validating.

Method A: Solid-Phase Peptide Synthesis (SPPS) Route

Rationale: Fmoc-SPPS utilizing a Rink Amide AM resin ensures that upon acidolytic cleavage, the C-terminus is yielded as a primary amide. To prevent cysteine racemization—a common side reaction driven by base-catalyzed enolization—the coupling is performed using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, maintaining a neutral to slightly acidic microenvironment that suppresses the formation of diastereomers .

Step-by-Step Methodology:

  • Resin Swelling: Swell 1.0 g of Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

  • Initial Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation and Coupling:

    • Dissolve 3.0 equivalents (1.5 mmol) of Fmoc-Cys(Acm)-OH and 3.0 eq of Oxyma Pure in minimal DMF.

    • Add 3.0 eq of DIC to activate the carboxylic acid.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

    • Self-Validation: Perform a Kaiser test on a few resin beads. A negative result (colorless/yellow beads) confirms the complete absence of free primary amines.

  • Terminal Fmoc Deprotection: Repeat Step 2 to remove the N-terminal Fmoc group, yielding the free amine.

  • Cleavage: Wash the resin with Dichloromethane (DCM) and dry under vacuum. Treat with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) for 2 hours. The Acm group will remain completely intact .

  • Precipitation: Filter the cleavage solution directly into cold, anhydrous diethyl ether to precipitate the crude H-Cys(Acm)-NH2. Centrifuge, decant the ether, and dry the pellet under vacuum.

SPPS_Workflow Rink Rink Amide Resin (Swelling in DMF) FmocDeprot1 Fmoc Deprotection (20% Piperidine/DMF) Rink->FmocDeprot1 Coupling Coupling: Fmoc-Cys(Acm)-OH (DIC / Oxyma Pure) FmocDeprot1->Coupling FmocDeprot2 Terminal Fmoc Deprotection (20% Piperidine/DMF) Coupling->FmocDeprot2 Cleavage Resin Cleavage (TFA / TIS / H2O) FmocDeprot2->Cleavage Product Crude H-Cys(Acm)-NH2 (Precipitation in Et2O) Cleavage->Product

Figure 1: Step-by-step workflow for the Solid-Phase Peptide Synthesis of H-Cys(Acm)-NH2.

Method B: Solution-Phase Synthesis Route

Rationale: For large-scale synthesis of the single amino acid derivative, direct alkylation of L-cysteine amide is highly cost-effective and avoids the use of expensive solid supports.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve L-cysteine amide hydrochloride and N-(hydroxymethyl)acetamide (1.1 eq) in deionized water.

  • Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (HCl) to achieve a highly acidic environment (pH < 1) .

  • Alkylation: Flush the system with nitrogen and stir at room temperature for 24–48 hours.

    • Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a ninhydrin stain to track the disappearance of the free thiol starting material.

  • Crystallization: Remove water under reduced pressure. Dissolve the crude residue in a minimal amount of methanol and precipitate by adding anhydrous diethyl ether until the cloud point is reached. Store at 4°C to yield highly pure H-Cys(Acm)-NH2·HCl crystals.

Purification and Characterization

To achieve the >98% purity required for biological assays or downstream synthesis, crude mixtures must be subjected to high-resolution chromatography.

  • RP-HPLC: Dissolve the crude product in 0.1% aqueous TFA. Inject onto a preparative C18 Reverse-Phase HPLC column.

  • Gradient Elution: Run a linear gradient of 1% to 30% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes. Monitor absorbance at 214 nm to detect the amide bonds.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

  • Analytical Validation: Confirm molecular identity via LC-MS. The expected [M+H]⁺ peak for the free base (C₆H₁₃N₃O₂S) is 192.08 m/z .

Downstream Application: Acm Deprotection & Disulfide Formation

The true utility of the Acm group lies in its controlled removal. Depending on the desired structural outcome, researchers can either simultaneously deprotect and oxidize (to form a disulfide bridge) or sequentially deprotect (to yield a free thiol for bioconjugation).

Acm_Deprotection Start H-Cys(Acm)-NH2 Iodine Iodine (I2) Oxidation Start->Iodine Silver Ag(I) / Hg(II) Salts Start->Silver NCS N-Chlorosuccinimide (NCS) Start->NCS Disulfide Disulfide Dimer (Cystine) Iodine->Disulfide Simultaneous Deprotect & Oxidize FreeThiol Free Thiol H-Cys-NH2 Silver->FreeThiol Sequential Deprotection NCS->Disulfide Rapid On-Resin Oxidation

Figure 2: Mechanistic pathways for Acm deprotection and subsequent disulfide bond formation.

  • Iodine (I₂) Oxidation: Treatment with 10 equivalents of I₂ in aqueous methanol/acetic acid rapidly cleaves the Acm group and forms the disulfide bond in one pot.

  • N-Chlorosuccinimide (NCS): A highly efficient alternative for on-resin Acm removal and simultaneous disulfide formation, operating with fast reaction kinetics even in the presence of other protecting groups .

  • Heavy Metal Cleavage: Treatment with Silver trifluoromethanesulfonate (AgOTf) or Mercury(II) acetate removes the Acm group. The resulting metal-thiolate complex is subsequently disrupted using dithiothreitol (DTT) to yield the free sulfhydryl.

References

  • Title: Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: Journal of Peptide Science (via NIH/PubMed) URL: [Link]

  • Title: S-Acetamidomethyl-L-cysteine hydrochloride Source: Organic Syntheses URL: [Link]

  • Title: On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) Source: National Institutes of Health (NIH) / PMC URL: [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of S-Acetamidomethyl-L-cysteine Amide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Thiol-Protected Cysteine Analogue

S-Acetamidomethyl-L-cysteine amide, a derivative of the amino acid L-cysteine, is a molecule of significant interest in the fields of peptide synthesis, drug development, and antioxidant research. The strategic placement of an acetamidomethyl (Acm) group on the sulfur atom of the cysteine side chain provides a stable yet selectively cleavable protecting group for the thiol functionality. This protection is crucial in complex chemical syntheses, preventing unwanted side reactions and enabling the controlled formation of disulfide bonds, a key structural feature in many biologically active peptides and proteins. Furthermore, the amidation of the C-terminus enhances the molecule's bioavailability compared to its carboxylic acid counterpart, N-acetyl-L-cysteine (NAC), making it a promising candidate for therapeutic applications where enhanced cell permeability is desired.

This technical guide offers a comprehensive exploration of the physical and chemical properties of S-Acetamidomethyl-L-cysteine amide. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, providing in-depth technical data, validated experimental protocols, and expert insights into the handling and characterization of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of S-Acetamidomethyl-L-cysteine amide is fundamental for its effective application in research and development. These properties dictate its solubility, stability, and suitability for various analytical and synthetic procedures.

PropertyValueSource(s)
Molecular Formula C₅H₁₀N₂O₂S[1]
Molecular Weight 162.21 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 147-149 °C[2]
Boiling Point 441.0 ± 40.0 °C (Predicted)[2]
Density 1.226 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.21 ± 0.10 (Predicted)[2]
Solubility
H₂O: ≥20 mg/mL
DMSO: >40 mg/mL
Ethanol, Dimethylformamide (DMF)[3]
Hygroscopicity Hygroscopic and air sensitive[4]

Chemical Structure and Reactivity

The chemical behavior of S-Acetamidomethyl-L-cysteine amide is largely governed by the interplay of its functional groups: the N-acetyl group, the protected thiol (thioether), and the primary amide at the C-terminus.

Figure 1: Chemical structure of S-Acetamidomethyl-L-cysteine amide.

Stability Profile
  • Oxidative Stability: The acetamidomethyl (Acm) group provides robust protection against oxidation of the thiol group under standard handling and storage conditions. However, like many sulfur-containing compounds, prolonged exposure to air and moisture can lead to gradual oxidation.[5] It is recommended to store the compound under an inert atmosphere and at reduced temperatures (2-8°C) to minimize degradation.

  • pH Stability: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[5] The thioether linkage of the Acm group is generally stable across a wide pH range.

  • Photostability: While the dry powder is relatively stable to light, aqueous solutions of similar cysteine derivatives can undergo degradation upon exposure to sunlight.[5] It is advisable to protect solutions from direct light.

  • Hygroscopicity: The compound is noted to be hygroscopic and will readily absorb moisture from the atmosphere.[4] This can affect its handling properties and stability. It is crucial to store it in a desiccated environment.

Deprotection of the Acetamidomethyl Group

A key chemical property of S-Acetamidomethyl-L-cysteine amide is the selective removal of the Acm protecting group. This is a critical step in peptide synthesis for the formation of disulfide bonds. Common deprotection strategies include:

  • Mercury(II) Acetate: Treatment with mercury(II) acetate at pH 4 effectively cleaves the Acm group.[6]

  • Iodine: Oxidation with iodine can be used to simultaneously deprotect the thiol and form a disulfide bond.[6][7]

  • Silver(I) Salts: Silver salts have also been employed for the removal of the Acm group.

  • Thallium(III) Trifluoroacetate: This reagent can also be used for deprotection, although side reactions have been reported, particularly in the presence of serine and threonine residues.[6]

  • Copper(II) and 1,2-Aminothiols: A method utilizing copper(II) and 1,2-aminothiols under aerobic conditions has been developed for the deprotection of the S-Acm group.[8]

It is important to note that side reactions, such as the transfer of the Acm group to other nucleophilic side chains (e.g., glutamine), can occur during deprotection, particularly with iodine oxidation.[7] Careful optimization of reaction conditions is therefore essential.

Experimental Protocols for Characterization

Accurate characterization of S-Acetamidomethyl-L-cysteine amide is crucial for quality control and for understanding its behavior in various applications. The following are detailed protocols for its analysis using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of S-Acetamidomethyl-L-cysteine amide and for monitoring its stability.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 212 nm.[9]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point for method development.[10]

  • Sample Preparation: Dissolve a known concentration of S-Acetamidomethyl-L-cysteine amide in the initial mobile phase composition (e.g., 95% A / 5% B).

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative area of the main peak.

Causality behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately polar S-Acetamidomethyl-L-cysteine amide.

  • TFA: The addition of TFA to the mobile phase acts as an ion-pairing agent, improving peak shape for the amine and amide functional groups. It also helps to maintain a low pH, which can enhance the stability of the compound during analysis.

  • UV Detection at 212 nm: The amide bond exhibits strong absorbance at lower UV wavelengths, making 212 nm a suitable wavelength for sensitive detection.[9]

G cluster_workflow HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase A) Injection Injection (10 µL) Sample->Injection Column RP-C18 Column (Separation) Injection->Column Detection UV Detection (212 nm) Column->Detection Data Data Analysis (Purity Assessment) Detection->Data

Figure 2: A simplified workflow for the HPLC analysis of S-Acetamidomethyl-L-cysteine amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of S-Acetamidomethyl-L-cysteine amide.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ will allow for the observation of all protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

    • Longer acquisition times and a greater number of scans are usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. A patent for N-acetylcysteine amide provides some ¹H and ¹³C NMR assignments that can be used as a reference.[11]

Expected Spectral Features:

  • ¹H NMR: Expect signals corresponding to the acetyl methyl group, the methylene protons of the cysteine and Acm groups, the alpha-proton of the cysteine backbone, and the amide protons. The chemical shifts and multiplicities will be characteristic of the molecule's structure.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the amide and acetyl groups, the alpha and beta carbons of the cysteine backbone, the methylene carbon of the Acm group, and the methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of S-Acetamidomethyl-L-cysteine amide, further confirming its identity.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source. The ESI process will generate protonated molecules [M+H]⁺.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The expected m/z for [M+H]⁺ is approximately 163.22.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Interpretation:

    • The molecular ion confirms the molecular weight of the compound.

    • The fragmentation pattern in the MS/MS spectrum can be used to confirm the structure. Common fragmentation pathways for amides include the cleavage of the amide bond.[8]

G cluster_workflow Mass Spectrometry Analysis Workflow Sample Sample Preparation (Dilute Solution) Infusion Direct Infusion (ESI Source) Sample->Infusion Ionization Ionization ([M+H]⁺ Formation) Infusion->Ionization MS1 Full Scan MS (Molecular Weight) Ionization->MS1 Fragmentation Tandem MS (MS/MS) (Fragmentation) MS1->Fragmentation MS2 MS/MS Spectrum (Structural Information) Fragmentation->MS2

Figure 3: A generalized workflow for the mass spectrometric analysis of S-Acetamidomethyl-L-cysteine amide.

Applications in Research and Development

The unique properties of S-Acetamidomethyl-L-cysteine amide make it a valuable tool in several areas of scientific research.

  • Peptide Synthesis: As a protected cysteine building block, it is instrumental in the solid-phase peptide synthesis (SPPS) of complex peptides containing multiple disulfide bonds. The stability of the Acm group to the standard conditions of Fmoc-based SPPS allows for its incorporation into peptide chains, with subsequent selective deprotection to facilitate controlled disulfide bond formation.[6][12]

  • Antioxidant Research: S-Acetamidomethyl-L-cysteine amide is investigated as a more bioavailable alternative to N-acetylcysteine (NAC). Its enhanced lipophilicity allows for better cell membrane permeability, leading to more efficient intracellular delivery of cysteine for glutathione synthesis, a key component of the cellular antioxidant defense system.[13]

  • Drug Development: The improved pharmacokinetic properties of S-Acetamidomethyl-L-cysteine amide make it a promising candidate for the development of therapeutics targeting conditions associated with oxidative stress, such as neurodegenerative diseases and inflammatory disorders.[2][13]

Conclusion

S-Acetamidomethyl-L-cysteine amide is a versatile and valuable molecule with a well-defined set of physical and chemical properties that underpin its utility in diverse scientific disciplines. Its role as a protected cysteine derivative is critical in the intricate art of peptide synthesis, while its enhanced bioavailability positions it as a promising therapeutic agent for combating oxidative stress. This technical guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical parameters to detailed protocols for its analytical characterization. By understanding the principles behind its stability, reactivity, and methods of analysis, researchers and drug development professionals can effectively harness the potential of this important compound in their scientific endeavors.

References

  • N-acetylcysteine amide NACA. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/a0737]
  • Acetylcysteine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetylcysteine]
  • Fmoc-S-acetamidomethyl-L-cysteine | 86060-81-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2123813.htm]
  • NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing. Canyonside Labs. [URL: https://canyonsidelabs.com/nac-n-acetylcysteine-a-comprehensive-guide-to-sources-uses-mechanisms-and-manufacturing/]
  • N-Acetylcysteine Compositions and Methods. Google Patents. [URL: https://patents.google.
  • S-Acetamidomethyl-L-cysteine Hydrochloride. American Elements. [URL: https://www.americanelements.com/s-acetamidomethyl-l-cysteine-hydrochloride-28798-28-9]
  • Best practices for cysteine analysis. Science Exploration Press. [URL: https://www.explorationpub.com/Journals/sep/Article/100030]
  • Application Notes and Protocols for the GC-MS Analysis of DL-Cysteine-d1. Benchchem. [URL: https://www.benchchem.com/application-notes/100001-gc-ms-analysis-of-dl-cysteine-d1]
  • S-Acetamidomethyl-L-cysteine hydrochloride - (CAS 28798-28-9). Amino Acids. [URL: https://www.amino-acids.com/s-acetamidomethyl-l-cysteine-hydrochloride.html]
  • Cysteine Modification Mass Spectrometry. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.
  • Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852031]
  • Best practices for cysteine analysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10852988/]
  • Fmoc-S-acetamidomethyl-L-cysteine N-hydroxysuccinimide ester. Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-s-acetamidomethyl-l-cysteine-n-hydroxysuccinimide-ester]
  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N - Insights.bio. [URL: https://insights.bio/cell-and-gene-therapy-insights/a-simple-rp-hplc-method-for-the-stability-indicating-determination-of-n-acetyl-l-cysteine-and-nn-diacetyl-l-cystine-in-cell-culture-media-2/]
  • In-Gel Derivatization of Proteins for Cysteine-Specific Cleavages and their Analysis by Mass Spectrometry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/pr025555d]
  • Fmoc-S-acetamidomethyl-L-cysteine. Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-s-acetamidomethyl-l-cysteine]
  • PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/20261.pdf]
  • Supporting information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Unusual fragmentation of derivatized cysteine-containing peptides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2844917/]
  • L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0012]
  • Acetylcysteinamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetylcysteinamide]
  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. [URL: https://www.biorxiv.org/content/10.1101/2023.08.28.555097v1.full]
  • Method for preparation of N-acetyl cysteine amide and derivatives thereof. Google Patents. [URL: https://patents.google.
  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. [URL: https://www.mdpi.com/1422-0067/26/6/2523]
  • Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2- Aminothiols under Aerobic Conditions. [URL: https://www.researchgate.net/publication/344555819_Deprotection_of_S-Acetamidomethyl_Cysteine_with_Copper_II_and_12-_Aminothiols_under_Aerobic_Conditions]
  • 1 H and 13 C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and... ResearchGate. [URL: https://www.researchgate.net/figure/H-and-13-C-NMR-spectra-of-01-M-N-acetylcysteine-pH-91-and-solution-A-containing_fig2_263833860]
  • N-Acetylcysteine amide | 38520-57-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91092625.htm]
  • Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4850458/]
  • Self-similarity in NMR Spectra: An Application in Assessing the Level of Cysteine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2768407/]
  • Side reaction of S-to-N acetamidomethyl shift during disulfide bond formation by iodine oxidation of S-acetamidomethyl-cysteine in a glutamine-containing peptide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8838414/]
  • N-Acetylcysteine Amide Is a Potential Novel Radioprotector of Salivary Gland Function. [URL: https://www.mdpi.com/2072-6694/16/17/3142]
  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40141166/]
  • Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01771j]
  • N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. [URL: https://www.researchgate.net/publication/236881268_N-Acetylcysteine_amide_A_Derivative_to_Fulfill_the_Promises_of_N-Acetylcysteine]

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The Architecture of Peptide Assembly: A Technical Guide to Amino Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical synthesis of peptides, particularly Solid-Phase Peptide Synthesis (SPPS), is fundamentally an exercise in controlled reactivity. Because the 20 proteinogenic amino acids possess multiple reactive functionalities—including α-amines, α-carboxylic acids, and diverse side chains (thiols, alcohols, imidazoles)—uncontrolled coupling reactions inevitably lead to polymerization, branching, and sequence scrambling[1].

To enforce sequence fidelity, chemists utilize protecting groups : transient chemical masks that render specific functional groups unreactive under defined conditions[2]. This whitepaper explores the mechanistic foundations of protecting group strategies, the critical principle of orthogonality, and the self-validating protocols required to execute high-yield Fmoc SPPS.

Mechanistic Foundations: The Principle of Orthogonality

In peptide chemistry, orthogonality refers to the use of multiple protecting groups that can be removed by entirely distinct chemical mechanisms without cross-reactivity[3]. This allows for the selective unmasking of specific reactive sites while leaving others fully protected.

Historically, SPPS relied on the Boc/Bn strategy . This approach utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection (removed by 50% trifluoroacetic acid, TFA) and highly acid-stable benzyl (Bn) groups for permanent side-chain protection (removed by highly toxic anhydrous hydrogen fluoride, HF)[2][4]. Because both groups rely on acidolysis, this is not a truly orthogonal system; it is a graduated acid lability system, which often leads to premature side-chain deprotection during repeated TFA exposure[5].

Modern SPPS is dominated by the Fmoc/tBu strategy . This method achieves true orthogonality by pairing a base-labile α-amino protecting group with acid-labile side-chain protecting groups[5][6].

Orthogonality Fmoc Fmoc/tBu Strategy (True Orthogonality) Fmoc_Alpha α-Amino: Fmoc (Base Labile) Fmoc->Fmoc_Alpha 20% Piperidine Fmoc_Side Side-Chain: tBu (Mild Acid Labile) Fmoc->Fmoc_Side 95% TFA Boc Boc/Bn Strategy (Graduated Lability) Boc_Alpha α-Amino: Boc (Mild Acid Labile) Boc->Boc_Alpha 50% TFA Boc_Side Side-Chain: Bn (Strong Acid Labile) Boc->Boc_Side Anhydrous HF

Caption: Logical comparison of deprotection mechanisms in Fmoc vs. Boc SPPS strategies.

Quantitative Cleavage Dynamics & Side-Chain Management

The selection of side-chain protecting groups is dictated by the chemical nature of the residue and the cleavage conditions. In the Fmoc strategy, side-chain protecting groups must remain completely stable during repeated exposure to 20% piperidine but cleave rapidly in high concentrations of TFA[5].

Table 1: Standard Fmoc SPPS Protecting Groups and Cleavage Kinetics
Protecting GroupTarget Functional GroupCleavage ReagentMechanism / Kinetics
Fmoc α-Amino20% Piperidine in DMFBase-catalyzed β-elimination (~20-30 min)[7][8]
tBu / OtBu Ser, Thr, Tyr (OH) / Asp, Glu (COOH)95% TFAAcidolysis (~1-3 hours)[9]
Pbf Arg (Guanidinium)95% TFAAcidolysis (~2-3 hours)[10]
Trt His, Cys, Asn, Gln1-5% TFA (or 95% TFA)Highly acid-labile carbocation formation[9]
Dde Lys, Orn (ε-Amino)2% Hydrazine in DMFNucleophilic displacement (Orthogonal to Fmoc/tBu)[11]

Note: The Dde group is selectively used for synthesizing branched or cyclic peptides, as it resists both piperidine and TFA, requiring hydrazine for specific removal[11].

Advanced Workflow: Self-Validating Fmoc SPPS Protocol

To ensure high-fidelity peptide assembly, each step of the SPPS cycle must be driven to completion. As a Senior Application Scientist, it is critical to understand not just what reagent to use, but the causality behind its implementation.

Step-by-Step Methodology

1. Resin Swelling

  • Action: Suspend the solid support (e.g., Polystyrene or PEG-based resin) in Dimethylformamide (DMF) for 30 minutes[12].

  • Causality: The resin is a cross-linked polymer matrix. Swelling expands the polymer network, maximizing the surface area and ensuring that the reactive sites are fully accessible to incoming reagents and solvents[7].

2. Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 20-30 minutes[7][8].

  • Causality: Piperidine acts as a mild base to abstract the acidic proton from the fluorenyl ring, driving a β-elimination reaction that releases the free α-amine. Crucially, piperidine also acts as a nucleophilic scavenger, trapping the highly reactive dibenzofulvene byproduct to prevent it from re-alkylating the newly freed amine[11].

3. Washing

  • Action: Wash the resin extensively with DMF (5-6 times)[12].

  • Causality: Residual piperidine must be completely removed. If left behind, it will prematurely deprotect the incoming activated amino acid in the next step, leading to double-coupling and sequence errors[12].

4. Amino Acid Activation & Coupling

  • Action: Add a mixture of the next Fmoc-protected amino acid (Fmoc-AA-OH), a coupling reagent (e.g., HATU or DIC), and a base (e.g., DIPEA) in DMF[7][8].

  • Causality: Carboxylic acids are naturally unreactive toward amines at room temperature. HATU converts the carboxylate into a highly reactive active ester. DIPEA deprotonates the resin-bound α-amine, making it a strong nucleophile that rapidly attacks the active ester, forming the peptide bond[7].

5. Global Cleavage & Scavenging

  • Action: Treat the final peptide-resin with a "cleavage cocktail" consisting of 95% TFA and 5% nucleophilic scavengers (e.g., Triisopropylsilane (TIPS), water, and DODT) for 2-3 hours[8][10].

  • Causality: TFA cleaves the peptide from the solid support and strips all tBu-based side-chain protecting groups. This acidolysis generates highly reactive tert-butyl carbocations. If scavengers are not present, these carbocations will irreversibly alkylate electron-rich side chains like Tryptophan, Tyrosine, and Methionine[10].

SPPS_Workflow Start 1. Resin Swelling (DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA + HATU/DIPEA) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Decision Sequence Complete? Wash2->Decision Decision->Deprotect No (Next AA) Cleavage 6. Global Cleavage (95% TFA + Scavengers) Decision->Cleavage Yes

Caption: Cyclical workflow of Automated Fmoc Solid-Phase Peptide Synthesis (SPPS).

Specialized Side-Chain Protection Logic

Mitigating Histidine Racemization

Histidine is notoriously prone to racemization (conversion from the natural L-enantiomer to the D-enantiomer) during the activation step of SPPS. To prevent this, the imidazole side chain must be protected. The Trityl (Trt) group is the industry standard for Fmoc chemistry (Fmoc-His(Trt)-OH)[9].

  • Mechanistic Causality: The massive steric bulk of the three phenyl rings in the Trityl group physically shields the α-carbon, preventing the formation of the cyclic intermediate that leads to racemization[9].

Regioselective Disulfide Formation in Cysteine

For peptides containing multiple disulfide bridges, random oxidation leads to misfolded isomers. Chemists utilize orthogonal Cysteine protecting groups to direct specific pairing[2]:

  • Cys(Trt): Cleaved by standard 95% TFA. Used for the first disulfide pair, which is oxidized immediately after cleavage.

  • Cys(Acm): Acetamidomethyl (Acm) is fully stable to TFA. After the first disulfide bond is formed, the Acm groups are simultaneously cleaved and oxidized using Iodine (I₂), forcing the second specific disulfide bond to form without scrambling the first[2].

Conclusion

The successful synthesis of complex peptides is entirely dependent on the strategic deployment of protecting groups. By leveraging the orthogonal relationship between base-labile Fmoc groups and acid-labile side-chain protectors, researchers can assemble long, complex sequences with high fidelity. Mastery of these chemical mechanisms—understanding not just the protocols, but the underlying causality of activation, scavenging, and steric hindrance—is what separates routine synthesis from advanced therapeutic drug development.

References

  • Amino Acid-Protecting Groups Academia.edu / Chemical Reviews[Link]

  • Protecting Groups in Peptide Synthesis Springer Nature[Link]

  • Fmoc Solid Phase Peptide Synthesis Protocol Peptide Port[Link]

  • Amino Acid-Protecting Groups ResearchGate[Link]

  • Solid-phase Peptide Synthesis Services Amerigo Scientific[Link]

  • Cysteine protecting groups: applications in peptide and protein science Chemical Society Reviews (RSC Publishing)[Link]

Sources

Spectroscopic Profiling and Analytical Validation of H-Cys(Acm)-NH2: A Comprehensive Guide for Peptide Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteine amide) is an indispensable, orthogonally protected amino acid building block utilized in advanced solid-phase peptide synthesis (SPPS). Its primary function is to enable the regioselective formation of disulfide bonds in complex, multi-cyclic peptides. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, MS) of H-Cys(Acm)-NH2, detailing the causality behind specific analytical behaviors, validated experimental workflows, and the mechanistic principles of its deprotection.

Chemical Identity & Structural Significance

H-Cys(Acm)-NH2 (CAS: 88530-32-9)[1] is engineered for orthogonal stability. The acetamidomethyl (Acm) protecting group on the thiol side chain provides robust resistance against standard Fmoc and Boc SPPS cleavage cocktails (e.g., trifluoroacetic acid or anhydrous hydrogen fluoride)[2]. The C-terminal amide modification mimics the native peptide backbone, preventing unwanted C-terminal ionization and side reactions during synthesis and subsequent analytical characterization.

Mass Spectrometry (MS) Profiling

Causality in Experimental Choice

The Acm group is highly susceptible to neutral loss—specifically the loss of acetamide (-59 Da) or the entire Acm moiety (~72 Da)—when subjected to high collision energies. To accurately determine the exact mass and assess the purity of H-Cys(Acm)-NH2 without inducing in-source fragmentation, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are strictly mandated.

Data Presentation
  • Chemical Formula: C6H13N3O2S

  • Monoisotopic Exact Mass: 191.0728 Da

  • Molecular Weight: 191.25 g/mol (free base); 227.71 g/mol (HCl salt)[1]

Table 1: Expected ESI-MS Adducts and Fragments

Speciesm/z (Theoretical)Ionization ModeStructural Significance
[M+H]+ 192.0801PositiveProtonated molecular ion (Primary target)
[M+Na]+ 214.0620PositiveSodium adduct (Common in ESI)
[M-Acm+H]+ 120.0480PositiveIn-source fragmentation (loss of CH2NHCOCH3)
[M-NH3+H]+ 175.0530PositiveLoss of C-terminal amide ammonia

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Choice

NMR spectroscopy provides definitive proof of the Acm linkage's structural integrity. Because the α-carbon of cysteine is a chiral center, the adjacent β-protons and the Acm methylene protons (-S-CH2-N-) are diastereotopic. Consequently, these protons do not appear as simple singlets; instead, they manifest as complex multiplets or AB quartets due to geminal coupling (²J) and their differential magnetic environments[3].

Table 2: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Acm -CH3 (Acetyl) 1.85Singlet (s)3H-
Cys β-CH2 2.80 - 3.10Multiplet (m)2H²J ~13-14, ³J ~5-8
Cys α-CH 3.80 - 4.00Multiplet (m)1H³J ~5-8
Acm -S-CH2-N- 4.20 - 4.40AB quartet / m2H²J ~13-14
C-terminal -NH2 7.10, 7.50Broad singlets (br s)2H-
Cys α-NH3+ (HCl salt) 8.20 - 8.50Broad singlet (br s)3H-
Acm -NH- 8.55Triplet (t)1H³J ~6

Table 3: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)

Carbon EnvironmentChemical Shift (δ, ppm)Structural Assignment
Acm -CH3 (Acetyl) ~22.6Aliphatic methyl carbon
Cys β-CH2 ~32.7Thioether-adjacent aliphatic carbon
Acm -S-CH2-N- ~41.2Methylene bridge (S and N adjacent)
Cys α-CH ~52.4Chiral alpha carbon
Acm C=O (Amide) ~170.5Acetyl carbonyl
Cys C=O (Amide) ~171.8C-terminal amide carbonyl

Experimental Workflows

Self-Validating System

To ensure absolute trustworthiness, the following protocols utilize a self-validating framework. Internal standards (Tetramethylsilane [TMS] for NMR) ensure accurate chemical shift calibration, while blank runs (solvent-only injections for MS) eliminate background noise and validate instrument cleanliness.

Protocol 1: ESI-MS Sample Preparation and Acquisition
  • Solvent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (LC-MS grade) to promote protonation.

  • Sample Dissolution: Dissolve 1.0 mg of H-Cys(Acm)-NH2·HCl in 1.0 mL of the diluent to create a 1 mg/mL stock solution.

  • Dilution & Blanking: Run a pure solvent blank. Then, dilute the stock 1:100 in the diluent (final concentration 10 µg/mL).

  • Acquisition: Inject 5 µL into the ESI-TOF mass spectrometer. Operate in positive ion mode with a capillary voltage of 3.0 kV, desolvation temperature of 350°C, and a deliberately low cone voltage (20-30 V) to minimize Acm fragmentation.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh 10-15 mg of H-Cys(Acm)-NH2·HCl into a clean, static-free glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer: Transfer the clear, homogenous solution to a 5 mm precision NMR tube.

  • Acquisition: Acquire 1H NMR (minimum 16 scans, relaxation delay 2s) and 13C NMR (minimum 512 scans, relaxation delay 2s). For definitive assignment of diastereotopic protons, acquire 2D COSY and 1H-13C HSQC spectra.

AnalyticalWorkflow cluster_MS Mass Spectrometry (ESI-MS) cluster_NMR NMR Spectroscopy (1H, 13C, 2D) Start H-Cys(Acm)-NH2 Sample Preparation MS_Prep Dilution in MeCN/H2O (0.1% Formic Acid) Start->MS_Prep NMR_Prep Dissolution in DMSO-d6 with TMS standard Start->NMR_Prep MS_Acq ESI-TOF Acquisition (Positive Ion Mode) MS_Prep->MS_Acq MS_Anal Identify [M+H]+ & [M+Na]+ m/z 192.08 & 214.06 MS_Acq->MS_Anal Valid Data Cross-Validation & Purity Assessment MS_Anal->Valid NMR_Acq Acquire 1H, 13C, COSY, HSQC Spectra NMR_Prep->NMR_Acq NMR_Anal Assign Chemical Shifts (Acm, Cys α/β, Amides) NMR_Acq->NMR_Anal NMR_Anal->Valid

Figure 1: Parallel analytical workflow for MS and NMR validation of H-Cys(Acm)-NH2.

Mechanistic Insights: Acm Deprotection

The true utility of the Acm group is its highly specific, orthogonal removal. During the final stages of peptide synthesis, Acm is typically removed via two primary mechanisms:

  • Iodine (I2) Oxidation: I2 simultaneously removes the Acm group and drives the formation of the disulfide bond via a highly reactive sulfenyl iodide (-S-I) intermediate[4].

  • Palladium (Pd) Mediated Cleavage: Pd(II) complexes (e.g., PdCl2) act as Lewis acids. They coordinate to the thioether, leading to a nucleophilic substitution with water that yields the free thiol and N-(hydroxymethyl)acetamide. This is particularly useful for recovering native Cys residues prior to desulfurization or Native Chemical Ligation (NCL)[5].

DeprotectionPathway Acm Peptide-Cys(Acm) Intermediate Sulfenyl Iodide Intermediate (-S-I) Acm->Intermediate I2 / Acidic Media (Oxidation) Disulfide Cystine Disulfide (-S-S-) Intermediate->Disulfide + Peptide-Cys(Acm) (Coupling) Byproduct N-(hydroxymethyl)acetamide (Cleaved Acm) Intermediate->Byproduct Acm Cleavage

Figure 2: Mechanistic pathway of iodine-mediated Acm deprotection and disulfide formation.

References

  • Aapptec Peptides Catalog. "H-Cys(Acm)-NH2 HCl[88530-32-9] - S-Acetamidomethyl-L-cysteine amide hydrochloride salt." Aapptec. Available at: [Link]

  • Kamo, N., Hayashi, G., & Okamoto, A. (2019). "Chemical Synthesis of Cys-Containing Protein via Chemoselective Deprotection with Different Palladium Complexes." Organic Letters, 21(20), 8378-8382. Available at:[Link]

  • Rayala, R., et al. (2023). "Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration." Molecules, 28(4), 1822. (Citing Lamthanh et al., 1995 for Iodine Oxidation Mechanisms). Available at:[Link]

Sources

Foreword: The Precautionary Principle in Modern Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of H-Cys(Acm)-NH2

In the fast-paced environment of pharmaceutical research and drug development, the introduction of novel chemical entities is a daily occurrence. H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteine amide) is one such molecule—a specialized amino acid derivative crucial for peptide synthesis. While its role in advancing therapeutic design is significant, its safety profile is not yet exhaustively characterized. This guide is therefore predicated on the precautionary principle . In the absence of comprehensive toxicological data, we must handle this compound with the diligence and respect afforded to substances of unknown hazard potential. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a framework for safe handling grounded in established chemical safety standards and scientific reasoning.

Chemical and Physical Identity

A thorough understanding of a compound's identity is the foundation of its safe handling. H-Cys(Acm)-NH2 is typically supplied as a hydrochloride salt (HCl), which enhances its stability and solubility.

Table 1: Chemical and Physical Properties of H-Cys(Acm)-NH2·HCl

PropertyDataSource(s)
Chemical Name S-Acetamidomethyl-L-cysteine amide hydrochloride salt[1][2]
Synonym(s) H-Cys(Acm)-NH2 HCl, (2R)-3-{[(acetylamino)methyl]sulfanyl}-2-aminopropanamide hydrochloride[1][2][3]
CAS Number 88530-32-9[1][2][3]
Molecular Formula C₆H₁₄N₃O₂S·HCl[2]
Molecular Weight 227.7 g/mol [2]
Physical State Solid, typically a white powder[1]
Purity ≥98% (typical)[3]
Solubility No data available[1]
Melting Point No data available[1]
Storage Temperature 2-8°C or not to exceed 5°C (41°F)[1][3]

The absence of data for properties like solubility and melting point underscores the need for caution. For instance, without solubility data, selecting appropriate solvents for cleaning or emergency response requires careful consideration to avoid creating more hazardous situations.

Hazard Identification and Risk Assessment

While most supplier Safety Data Sheets (SDS) for H-Cys(Acm)-NH2 state "no known hazards," this should be interpreted as a lack of data rather than a confirmation of safety.[1] Related cysteine derivatives are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, a conservative risk assessment is mandatory.

  • Primary Routes of Exposure : Inhalation of the powder, skin contact, and eye contact are the most probable routes of accidental exposure in a laboratory setting.[1]

  • Potential Health Effects :

    • Eye Contact : May cause irritation, redness, and discomfort.[1]

    • Skin Contact : May be harmful if absorbed through the skin and may cause irritation.[1] Prolonged contact should be avoided.

    • Inhalation : May be harmful if inhaled and could cause respiratory tract irritation.[1] Fine powders can be easily aerosolized and inhaled, posing a risk to the respiratory system.

    • Ingestion : May be harmful if swallowed.[1]

  • Carcinogenic, Mutagenic, or Teratogenic Effects : There is no data available to assess these long-term health effects.[1] In line with the precautionary principle, the compound should not be handled by individuals who are pregnant or planning a pregnancy.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the release of the chemical into the work environment.

  • Ventilation : All handling of H-Cys(Acm)-NH2 powder should occur within a certified chemical fume hood or a powder containment hood.[1] This is the most critical control measure to prevent inhalation of aerosolized particles.

  • Process Enclosures : For larger-scale operations, the use of glove boxes or other process enclosures is recommended to provide a physical barrier between the operator and the chemical.[1]

  • Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is crucial for protecting personnel from exposure.

  • Eye and Face Protection : ANSI-rated safety glasses with side shields are mandatory at a minimum. For tasks with a higher risk of splashing or dust generation (e.g., weighing, transferring powder), splash goggles or a full-face shield should be worn.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[1]

  • Skin and Body Protection : A full-length lab coat is required. For larger quantities or in situations with a high potential for contamination, a full protective suit may be necessary.[1]

  • Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved dust respirator (e.g., N95) or a self-contained breathing apparatus should be used to prevent inhalation.[1] A specialist should always be consulted for respirator selection.[1]

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is key to ensuring reproducible science and a safe working environment.

Weighing and Aliquoting Workflow

The process of weighing and preparing solutions from a powder is a high-risk activity for dust generation and exposure.

Weighing_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Decontaminate Work Surface prep2->prep3 handle1 Place Compound in Hood prep3->handle1 handle2 Carefully Open Container handle1->handle2 handle3 Weigh on Anti-Static Weigh Paper handle2->handle3 handle4 Transfer to Labeled Vessel handle3->handle4 handle5 Securely Close All Containers handle4->handle5 clean1 Wipe Down Spatula/Tools handle5->clean1 clean2 Dispose of Weigh Paper in Chemical Waste clean1->clean2 clean3 Decontaminate Work Surface Again clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4 Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Suit) evacuate->ppe contain Cover Spill with Absorbent Material (If liquid) or Gently Cover (If powder) ppe->contain collect Use Appropriate Tools to Collect Material contain->collect waste Place in Labeled, Sealable Waste Container collect->waste decon Decontaminate Spill Area waste->decon dispose Dispose of Waste via EH&S Guidelines decon->dispose report Report Incident dispose->report

Caption: Emergency response workflow for a chemical spill.

For a small spill of solid H-Cys(Acm)-NH2, use appropriate tools to carefully sweep or scoop the material into a designated waste container, avoiding dust generation. [1]For a large spill, the area should be evacuated, and emergency services or the institutional Environmental Health & Safety (EH&S) department should be contacted immediately. [1]

Waste Disposal

All chemical waste, including contaminated PPE and cleaning materials, must be disposed of in accordance with federal, state, and local environmental regulations. [1]

  • Labeling : Waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.

  • Segregation : Do not mix H-Cys(Acm)-NH2 waste with other incompatible waste streams.

  • Consultation : Always consult your institution's EH&S department for specific disposal protocols.

Conclusion: A Culture of Safety

The safe handling of H-Cys(Acm)-NH2 is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety. By understanding the identity of the chemical, acknowledging the unknowns in its toxicological profile, and rigorously applying established control measures and handling protocols, researchers can protect themselves and their colleagues. This guide provides the technical framework for that process, but its successful implementation relies on the diligence, expertise, and unwavering commitment to safety of every scientist in the laboratory.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Cys(Acm)-NH2 HCl.
  • G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Cys(Acm)-NH2 HCl [88530-32-9]. Retrieved from [Link]

  • Anpel. (2021, March 22). Material Safety Data Sheet: L-Cysteine HCL monohydrate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for Incorporating Cys(Acm) and Regioselective Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unique structural and functional roles of cysteine residues, primarily through the formation of disulfide bonds, are fundamental to the biological activity of many peptides and proteins. Synthesizing these molecules with precise disulfide connectivity requires a robust and orthogonal protection strategy. The Acetamidomethyl (Acm) group is a cornerstone of modern peptide chemistry, providing a stable thiol protection that withstands standard solid-phase peptide synthesis (SPPS) conditions and allows for selective, post-synthesis deprotection to form disulfide bridges. This guide provides a comprehensive, field-proven protocol for the incorporation of Acm-protected cysteine into a peptide sequence using Fmoc/tBu chemistry, followed by resin cleavage, and concluding with a detailed method for iodine-mediated Acm removal and disulfide bond formation.

A Note on Reagents: This protocol is designed for the incorporation of a cysteine residue into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). The standard and correct building block for this procedure is Nα-Fmoc-S-acetamidomethyl-L-cysteine, abbreviated as Fmoc-Cys(Acm)-OH . The title's mention of H-Cys(Acm)-NH2 refers to a C-terminally amidated, N-terminally unprotected amino acid, which is not suitable for standard iterative SPPS. This guide will proceed using the correct Fmoc-protected monomer.

Introduction: The Role of Orthogonal Cysteine Protection

Solid-phase peptide synthesis (SPPS) based on the Fmoc/tBu strategy is a pillar of peptide chemistry.[1] However, the high reactivity of the cysteine thiol side chain necessitates its protection to prevent unwanted side reactions, such as oxidation, during peptide assembly.[1][2][3] The choice of protecting group is critical, especially for complex peptides containing multiple disulfide bonds, which require regioselective bond formation.[3][4][5]

The Acetamidomethyl (Acm) group is a widely used thiol protecting group due to its unique stability profile. It is resistant to the mildly basic conditions of Fmoc-group removal (e.g., piperidine) and the strong acidic conditions of final cleavage from the resin and global side-chain deprotection (e.g., Trifluoroacetic acid, TFA).[1][2][6] This orthogonality allows for the isolation and purification of a fully side-chain deprotected peptide with its cysteine residues still masked.[2] This intermediate can then be subjected to specific deprotection conditions to form the desired disulfide bond(s) in a controlled manner.[2][7]

The most common method for Acm removal is oxidative deprotection using iodine, which proceeds efficiently in solution post-cleavage.[2][8] This strategy is invaluable for constraining peptide conformation, which can lead to enhanced biological activity, stability, and target specificity, making it a vital tool in drug discovery.[7]

Materials and Key Reagents

Equipment
  • Automated or manual solid-phase peptide synthesizer

  • Reaction vessels with fritted filters

  • Mechanical shaker/agitator

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Mass Spectrometer (LC-MS or MALDI-TOF)

  • Lyophilizer (freeze-dryer)

  • Centrifuge

Reagents and Chemicals
ReagentPurposeGrade
Resin
Fmoc-Rink Amide ResinSolid support for C-terminally amidated peptidesSynthesis Grade
Amino Acids
Fmoc-Cys(Acm)-OHAcm-protected cysteine building blockPeptide Synthesis Grade
Other Fmoc-L-amino acidsPeptide sequence building blocksPeptide Synthesis Grade
SPPS Solvents & Reagents
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsPeptide Synthesis Grade
Dichloromethane (DCM)Solvent for washing and swellingACS Grade or higher
PiperidineFmoc deprotection agentPeptide Synthesis Grade
Diisopropylethylamine (DIPEA)Activation basePeptide Synthesis Grade
Coupling Reagents
HBTU / HATU / HCTUAminium-based coupling reagentPeptide Synthesis Grade
DIC / DIPCDICarbodiimide-based coupling reagentPeptide Synthesis Grade
Oxyma Pure / HOBtRacemization suppressant/additivePeptide Synthesis Grade
Cleavage & Deprotection
Trifluoroacetic acid (TFA)Cleavage from resin, side-chain deprotectionReagent Grade, >99%
Triisopropylsilane (TIS)Scavenger (carbocation quenching)Reagent Grade, >98%
1,2-Ethanedithiol (EDT)Scavenger (for Trp, Cys protection)Reagent Grade, >98%
Diethyl ether (cold)Peptide precipitationACS Grade or higher
Acm Removal & Oxidation
Iodine (I₂)Oxidizing agent for Acm removalACS Grade or higher
Acetic Acid (AcOH)Solvent for oxidation reactionGlacial, ACS Grade
Methanol (MeOH)Co-solvent for oxidation reactionACS Grade or higher
Ascorbic Acid / Sodium ThiosulfateQuenching agent for excess iodineACS Grade or higher

Experimental Protocols

PART 1: Incorporation of Fmoc-Cys(Acm)-OH via Fmoc-SPPS

This protocol details a standard manual synthesis cycle on a 0.1 mmol scale using Rink Amide resin. Adjust volumes accordingly for different scales.

  • Resin Swelling: Place the resin in a reaction vessel. Wash and swell in DMF (3 x 5 mL) for at least 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Repeat with a second 5 mL treatment for 7-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (for Fmoc-Cys(Acm)-OH):

    • In a separate vial, dissolve Fmoc-Cys(Acm)-OH (3 eq., 0.3 mmol) and a suitable coupling additive like Oxyma Pure (3 eq., 0.3 mmol) in DMF.

    • Add the coupling activator, such as DIC (3 eq., 0.3 mmol).

    • Rationale: Cysteine derivatives are known to be susceptible to racemization during base-mediated activation.[2][9][10] Using a carbodiimide/additive approach like DIC/Oxyma avoids strong bases like DIPEA at the activation stage, thereby minimizing this side reaction.[1][7]

    • Allow the solution to pre-activate for 2-5 minutes before adding it to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

cluster_SPPS_Cycle Fmoc-SPPS Cycle for Cys(Acm) Incorporation Resin Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Fmoc-Cys(Acm)-OH + DIC/Oxyma Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Deprotection Next Cycle

Caption: Standard Fmoc-SPPS cycle for incorporating a Cys(Acm) residue.

PART 2: Peptide Cleavage and Global Deprotection

This step cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) while leaving the Cys(Acm) group intact.[6]

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum for several hours.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, robust mixture is TFA/TIS/H₂O/EDT (94:2.5:2.5:1) .

    • Rationale: TFA is the primary cleavage agent. TIS is a scavenger for carbocations generated from tBu-based protecting groups.[11] EDT is a soft nucleophile that helps protect Cys and Trp residues. The Acm group is generally stable to standard TFA cocktails for 2-4 hours.[1][6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin). Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a 50 mL conical tube.

    • Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. At this stage, the peptide is fully deprotected except for the Cys(Acm) group(s).

PART 3: Acm Deprotection and Disulfide Bond Formation

This procedure is performed in solution on the crude or, preferably, HPLC-purified Acm-protected peptide. Purification before this step is advantageous as the protected peptide is often easier to handle and purifies more cleanly.[2]

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent. A common choice is aqueous acetic acid (e.g., 40-60% AcOH in H₂O) or aqueous methanol.[2] The final peptide concentration should be low (0.1 - 1.0 mg/mL or 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular dimerization/polymerization.[2][6]

  • Iodine Addition: Prepare a stock solution of iodine (I₂) in a suitable solvent (e.g., MeOH or AcOH). Add the iodine solution dropwise to the stirring peptide solution until a faint, persistent yellow-brown color appears. A 10- to 50-fold molar excess of iodine is typically required.[2]

  • Oxidation Reaction: Allow the reaction to proceed with stirring at room temperature for 30-120 minutes.[1][2] Monitor the reaction progress by analytical HPLC-MS. Look for the disappearance of the starting material and the appearance of a new peak corresponding to the cyclized peptide.

    • Mass Change: The removal of two Acm groups (CH₃-CO-NH-CH₂-, mass ≈ 71.08 Da each) and the formation of one disulfide bond (-S-S-, losing 2 H atoms) results in a net mass decrease of ~144.16 Da .

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color completely disappears.[1][2]

  • Final Purification: Purify the final cyclized peptide by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

cluster_Acm_Deprotection Acm Removal & Disulfide Formation Start Crude or Purified Peptide with two -S-Acm groups Dissolve Dissolve in aq. AcOH (0.1 mg/mL) Start->Dissolve Oxidize Add excess Iodine (I₂) Stir 1-2 hours Dissolve->Oxidize Monitor Monitor by HPLC/MS Oxidize->Monitor Quench Quench excess I₂ (Ascorbic Acid) Monitor->Quench Reaction Complete Purify RP-HPLC Purification Quench->Purify Final Final Cyclized Peptide (-S-S- bond) Purify->Final

Caption: Workflow for solution-phase Acm deprotection and disulfide formation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low purity after cleavage Incomplete final Fmoc deprotection; Inefficient scavenging during cleavage.Ensure complete Fmoc removal before cleavage. Use a fresh, appropriate scavenger cocktail (e.g., Reagent K: TFA/phenol/H₂O/thioanisole/EDT) for sequences with multiple sensitive residues.[12]
Incomplete coupling of Cys(Acm) Steric hindrance; Poor resin swelling.Use a more potent coupling reagent like HATU or perform a double coupling.[10] Ensure resin is fully swollen before starting synthesis.
Partial Acm removal during cleavage Prolonged exposure to TFA; Presence of certain scavengers (e.g., TIS, thioanisole) can promote slow Acm removal.[4][13]Limit cleavage time to 2-3 hours. If premature deprotection is a recurring issue, consider a milder cleavage cocktail if the peptide sequence allows.
Incomplete Acm removal/oxidation Insufficient iodine; Peptide aggregation in solution.Add more iodine until a faint yellow color persists. Try different solvent systems (e.g., add Guanidine-HCl for poorly soluble peptides) or perform the reaction at a higher dilution.
Formation of side products (e.g., iodinated Tyr/His) Over-oxidation; Aggressive reaction conditions.Use aqueous acetic acid instead of methanol, as it can suppress iodination of sensitive residues. Quench the reaction immediately upon completion. Minimize excess iodine and reaction time.
Dimerization/Polymerization instead of cyclization Peptide concentration is too high.Perform the oxidation reaction at a higher dilution (e.g., <0.1 mg/mL) to favor the intramolecular reaction.

Conclusion

The use of Fmoc-Cys(Acm)-OH provides a reliable and orthogonal strategy for the synthesis of cysteine-containing peptides. Its stability to the entire SPPS and cleavage process allows for the isolation of a protected intermediate, simplifying purification and enabling controlled, regioselective disulfide bond formation. The iodine-mediated deprotection protocol is a robust and widely applicable method for generating the final, biologically active cyclic peptide. Careful control of coupling conditions to prevent racemization and optimization of the final oxidation step are key to achieving high purity and yield.

References

  • Góngora-Benítez, M., et al. (2013). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. Available at: [Link]

  • Levengood, M. R., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi‐Drug Antibody–Drug Conjugates. Angewandte Chemie International Edition. Available at: [Link]

  • Singh, S., et al. (2023). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Available at: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

  • ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... Download Scientific Diagram. Available at: [Link]

  • Zhang, W., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Available at: [Link]

  • ACS Publications. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Han, Y., et al. (2002). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research. Available at: [Link]

  • Biotage. (2023). Optimizing the removal of an ACM protecting group. Available at: [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Fields, G. B., et al. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

  • Singh, S., et al. (n.d.). Supporting Information. Available at: [Link]

Sources

Iodine-mediated deprotection and disulfide bond formation with Cys(Acm)

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Iodine-Mediated Deprotection and Disulfide Bond Formation with Cys(Acm)

Introduction: The Strategic Role of Cys(Acm) in Peptide Synthesis

The acetamidomethyl (Acm) group is a cornerstone of modern peptide chemistry, serving as a robust protecting group for the thiol side chain of cysteine. Its widespread use stems from its remarkable stability under the standard acidic conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and final trifluoroacetic acid (TFA) cleavage[1][2]. This stability allows for the purification of the linear, Acm-protected peptide, which simplifies handling and characterization prior to the critical disulfide bond formation step.

The true strategic advantage of the Cys(Acm) group lies in its orthogonal removal. Treatment with iodine provides a direct, one-pot method for both the deprotection of the thiol and the concomitant oxidation to form a disulfide bridge[3][4]. This reaction is a workhorse in the synthesis of peptides containing single or multiple disulfide bonds. When used in combination with other orthogonal cysteine protecting groups, such as the acid-labile trityl (Trt) group, Cys(Acm) enables the regioselective, sequential formation of complex disulfide patterns, which is essential for synthesizing intricate molecules like conotoxins or insulin analogues[1][5].

This document provides a detailed guide to the mechanism, critical parameters, and execution of iodine-mediated disulfide bond formation, offering both solution-phase and on-resin protocols for researchers in peptide synthesis and drug development.

Mechanism of Action: The Dual Role of Iodine

The reaction proceeds via an electrophilic attack of iodine on the sulfur atom of the Cys(Acm) residue. This is not merely a simple oxidation; it is a carefully orchestrated deprotection-oxidation cascade. Understanding this mechanism is key to optimizing the reaction and troubleshooting potential issues.

  • Activation: Iodine (I₂) acts as an electrophile, reacting with the nucleophilic sulfur of the Acm-protected cysteine.

  • Intermediate Formation: This initial reaction forms a sulfonium iodide intermediate. The subsequent release of a stabilized cation (Acm⁺) is a driving force for the reaction, yielding a highly reactive cysteinyl-sulfenyl iodide intermediate (Cys-S-I)[6].

  • Disulfide Formation: The sulfenyl iodide is highly electrophilic and rapidly reacts with a second thiol source. In the context of forming a single disulfide bond from two Cys(Acm) residues, one Cys-S-I intermediate will react with a second Cys-S-I intermediate (or a free thiol if present) to form the stable disulfide bond and regenerate an iodine molecule[6].

Mechanism cluster_0 Step 1: Activation & Intermediate Formation cluster_1 Step 2: Disulfide Bond Formation Pep_Cys_Acm Peptide-Cys(Acm) Sulfenyl_Iodide [Peptide-Cys-S-I] Sulfenyl Iodide Intermediate Pep_Cys_Acm->Sulfenyl_Iodide + I₂ I2 I₂ Acm_plus Acm⁺ Sulfenyl_Iodide->Acm_plus - Acm⁺ Two_Sulfenyl_Iodide 2 x [Peptide-Cys-S-I] Disulfide Peptide-Cys-S-S-Cys-Peptide (Disulfide Bond) Two_Sulfenyl_Iodide->Disulfide Reaction I2_regen I₂ Disulfide->I2_regen + I₂

Figure 1: Simplified mechanism of iodine-mediated Cys(Acm) deprotection.

Critical Parameters for Successful Oxidation

The success of this reaction is highly dependent on several experimental factors. Careful control of these parameters is essential to maximize yield and minimize side reactions.

ParameterRecommended Range / ConditionRationale & Expert Insights
Peptide Concentration 10⁻³ to 10⁻⁴ M (Solution Phase)Causality: High dilution is the most critical factor for favoring intramolecular cyclization over intermolecular polymerization. For on-resin protocols, the "pseudo-dilution" effect of resin-bound peptides circumvents this issue[1][7].
Solvent System Aqueous Acetic Acid (e.g., 40-80%)Aqueous Methanol/AcetonitrileDMF (for on-resin)Causality: The solvent must fully dissolve the peptide. The reaction rate is highly solvent-dependent. Acidic conditions (e.g., acetic acid) help to suppress potential disulfide scrambling[4]. Be aware that DMF can sometimes promote iodination side reactions on sensitive residues[6].
Iodine Stoichiometry 10-50 fold excess (Solution)5-15 equivalents (On-Resin)Causality: A significant excess of iodine is required to drive the reaction to completion. The optimal amount can be sequence-dependent and should be determined empirically. Start with a lower excess and increase if the reaction is sluggish[1][3][8].
Reaction Time 30 - 90 minutesCausality: The reaction is typically rapid. Progress should be monitored by analytical HPLC/LC-MS to avoid prolonged exposure to iodine, which increases the risk of side reactions[1][3].
Quenching Aqueous Ascorbic Acid (1 M)Aqueous Sodium ThiosulfateCausality: This is a mandatory step. Excess iodine must be quenched immediately upon reaction completion to prevent unwanted side reactions, particularly the iodination of sensitive amino acid residues like Tyrosine, Tryptophan, and Histidine[1][9][10][11].
Side Reaction Prevention Protect sensitive residues (Tyr, Trp, His)Perform on fully protected peptideCausality: Electron-rich aromatic side chains are susceptible to electrophilic iodination[1][12]. If possible, performing the cyclization before global deprotection can protect these residues. If the peptide is deprotected, adding a scavenger like Ac-Trp-OMe can sometimes help protect tryptophan[1].

Experimental Protocols

The following protocols provide step-by-step methodologies for both solution-phase and on-resin disulfide bond formation.

Workflow cluster_Solution Protocol 1: Solution Phase cluster_Resin Protocol 2: On-Resin Dissolve 1. Dissolve Peptide (High Dilution) Add_I2_Sol 2. Add Iodine Solution Dissolve->Add_I2_Sol Monitor 3. Monitor Reaction (HPLC / LC-MS) Add_I2_Sol->Monitor Swell 1. Swell Peptide-Resin Add_I2_Resin 2. Add Iodine Solution Swell->Add_I2_Resin Add_I2_Resin->Monitor Quench 4. Quench Excess Iodine (e.g., Ascorbic Acid) Monitor->Quench Purify 5. Purify Product (Prep-HPLC) Quench->Purify Analyze 6. Analyze Final Product (LC-MS, etc.) Purify->Analyze

Figure 2: General experimental workflow for iodine-mediated cyclization.
Protocol 1: Solution-Phase Intramolecular Cyclization

This protocol is ideal for forming a single intramolecular disulfide bond in a purified, linear peptide containing two Cys(Acm) residues.

Materials and Reagents:

  • Lyophilized linear peptide with two Cys(Acm) residues

  • Acetic Acid (Glacial)

  • Deionized Water

  • Iodine (I₂)

  • Methanol (HPLC Grade)

  • Ascorbic Acid (1 M aqueous solution)

  • Analytical and Preparative HPLC systems

  • Mass Spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the linear Cys(Acm)-protected peptide in a suitable solvent system, such as 40% aqueous acetic acid, to a final concentration of 0.1-0.2 mg/mL (typically 10⁻³ to 10⁻⁴ M)[1][2]. This high dilution is critical to favor the intramolecular reaction. Stir the solution until the peptide is fully dissolved.

  • Iodine Solution Preparation: Prepare a stock solution of iodine. For example, dissolve iodine in methanol or 40% acetic acid to a concentration of ~20 mM.

  • Oxidation Reaction: While stirring the peptide solution at room temperature, add the iodine stock solution dropwise until a faint, persistent yellow-brown color is observed. Then, add a calculated excess (start with a 25 to 50-fold molar excess relative to the peptide)[1][2].

  • Reaction Monitoring: Allow the reaction to proceed with stirring for 30-60 minutes. Monitor the reaction's progress by taking small aliquots, quenching them with a drop of ascorbic acid solution, and analyzing by analytical HPLC and LC-MS. The reaction is complete when the peak corresponding to the starting material is consumed and a new peak for the cyclized product appears with the expected mass change (-142 Da for two Acm groups).

  • Quenching: Once the reaction is complete, quench the excess iodine by adding 1 M aqueous ascorbic acid dropwise until the yellow-brown color of the solution completely disappears[1].

  • Purification: Dilute the reaction mixture with water to lower the acetic acid concentration to ~10%[1]. Purify the cyclized peptide from reaction byproducts using preparative reverse-phase HPLC.

  • Final Analysis: Lyophilize the pure fractions and confirm the identity and purity of the final product by LC-MS.

Protocol 2: On-Resin Intramolecular Cyclization

This protocol is advantageous as it utilizes the pseudo-dilution effect of the solid support and can be performed directly after peptide synthesis.

Materials and Reagents:

  • Peptide-resin containing two Cys(Acm) residues (post-synthesis, N-terminal Fmoc group removed)

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized Water

  • Ascorbic Acid (e.g., 2% w/v in DMF)

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)

Procedure:

  • Resin Swelling: Place the peptidyl-resin in a reaction vessel and swell it in DMF for 30-60 minutes[3][13].

  • Iodine Solution Preparation: Prepare a solution of iodine (5-10 molar equivalents relative to the resin loading) in a suitable solvent, such as DMF or a 4:1 mixture of DMF/H₂O[3][13].

  • Oxidation Reaction: Drain the swelling solvent from the resin. Add the iodine solution to the resin and agitate the mixture at room temperature for 40-60 minutes[8][13].

  • Reaction Monitoring (Optional but Recommended): To monitor progress, take a small sample of the resin (~5-10 mg), wash it thoroughly with DMF, and cleave the peptide using a standard cleavage cocktail. Analyze the cleaved material by HPLC and LC-MS to check for completion[3].

  • Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF (5-7 times) to remove the majority of the excess iodine and soluble byproducts[3][13].

  • Quenching: To ensure all residual iodine is neutralized, wash the resin with a 2% solution of ascorbic acid in DMF until the resin and the washing solution are colorless (typically 2-3 washes)[3][13].

  • Final Washes & Drying: Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove quenching reagents and prepare it for cleavage. Dry the resin under vacuum.

  • Cleavage & Purification: Cleave the now-cyclized peptide from the resin using a standard cleavage cocktail. Precipitate, wash, and lyophilize the crude peptide. Purify the final product by preparative HPLC.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient iodine excess- Poor peptide solubility- Short reaction time- Increase the molar excess of iodine.- Test different solvent systems (e.g., add ACN, increase acetic acid %).- Extend the reaction time, continuing to monitor by HPLC.
Side Product Formation (+126 Da, +252 Da) Iodination of Tyr, His, or Trp residues.- Immediately quench the reaction once the starting material is consumed[9][10].- Perform cyclization on the fully protected peptide before final cleavage[1].- For solution phase, consider adding a scavenger like Ac-Trp-OMe[1].
Polymerization (Dimer, Trimer Formation) Peptide concentration is too high in solution-phase reaction.- Ensure peptide concentration is below 0.2 mg/mL (10⁻⁴ M).- Add the peptide solution slowly to the iodine solution (inverse addition) to maintain high dilution.
Reaction Fails or is Very Slow Steric hindrance in the peptide backbone prevents the two Cys residues from coming into proximity.- This is sequence-dependent. Try altering the solvent or increasing the temperature to 30-40°C to increase conformational flexibility.- Consider an alternative cyclization chemistry if the issue persists.

References

  • Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. AAPPTec.[Link]

  • Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed.[Link]

  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. ResearchGate.[Link]

  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. PubMed.[Link]

  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Semantic Scholar.[Link]

  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. PMC.[Link]

  • Optimizing the removal of an ACM protecting group. Biotage.[Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.[Link]

  • DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. ACS Publications.[Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.[Link]

  • 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. PMC.[Link]

  • Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Request PDF.[Link]

  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC.[Link]

  • Analytical HPLC and mass analysis of the model peptide 1 treated with... ResearchGate.[Link]

  • Iodine‐Mediated Peptide Disulfide Bridging is Reversible and Sequence‐Dependent in Solid Support: Use of TEMPO in the Reaction Resolves the Challenge. Request PDF.[Link]

  • Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Ovid.[Link]

  • An Iodine-Free and Directed-Disulfide-Bond-Forming Route to Insulin Analogues. ACS Publications.[Link]

  • Disulfide Rich Peptides - which order should the disulfide bonds be formed? Biotage.[Link]

Sources

Advanced Application Note: Regioselective Cysteine Deprotection using Mercury(II) Acetate for Acm Group Removal

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Application Note & Validated Protocol

Executive Summary & Mechanistic Principles

The synthesis of complex, disulfide-rich peptides (e.g., conotoxins, insulin analogues, and constrained macrocycles) requires strict regiocontrol over disulfide bond formation. The acetamidomethyl (Acm) group is a premier orthogonal protecting group for the cysteine thiol side chain. Because Cys(Acm) is highly stable to the acidic conditions of standard Fmoc/tBu solid-phase peptide synthesis (SPPS)—including the final trifluoroacetic acid (TFA) cleavage step—it allows for the selective retention of specific sulfhydryl protections while other residues are fully deprotected[1].

The Causality of Mercury(II) Acetate Cleavage: The removal of the Acm group is driven by the extreme thiophilicity of heavy metals. When exposed to Mercury(II) acetate [Hg(OAc)₂] in a mildly acidic aqueous environment, the Hg²⁺ ion acts as a potent electrophile, coordinating directly with the sulfur atom of the Cys(Acm) residue. This coordination weakens the S-C bond of the acetamidomethyl moiety, leading to its expulsion and the formation of a stable, intermediate peptide-mercury thiolate complex (Peptide-Cys-S-Hg-OAc)[2],[1].

To liberate the free thiol, a strong reducing agent and heavy-metal scavenger—typically β-mercaptoethanol (BME) or dithiothreitol (DTT)—is introduced. The scavenger outcompetes the peptide for the mercury ion, forming a highly insoluble Hg-scavenger complex (e.g., HgS derivatives) that precipitates out of solution, leaving the fully deprotected, free-thiol peptide in the supernatant[2].

Mechanism A Peptide-Cys(Acm) B Hg(OAc)2 / pH 4.0 10% Aqueous AcOH A->B Addition C Peptide-Cys-S-Hg-OAc (Intermediate) B->C Acm Cleavage (1 hr) D β-Mercaptoethanol or DTT C->D Reduction E Peptide-Cys-SH (Free Thiol) D->E Supernatant (Product) F Hg-Scavenger Complex (Precipitate) D->F Centrifugation (Waste)

Mechanistic workflow of Cys(Acm) deprotection using Mercury(II) acetate.

Quantitative Comparison of Acm Deprotection Strategies

While several reagents can cleave the Acm group, Hg(OAc)₂ remains the gold standard for rapid, non-oxidative removal. The table below summarizes the quantitative and qualitative differences between common deprotection methods to justify reagent selection.

Deprotection ReagentTarget GroupReaction TimeTempPrimary AdvantagesKnown Limitations
Mercury(II) Acetate Cys(Acm)1 hourRTRapid kinetics; strictly orthogonal to TFA/HF; highly efficient[2].High toxicity; requires rigorous scavenging; potential S-to-O shift[3].
Silver(I) Triflate Cys(Acm)1.5 - 2 hours4 °CMilder than Hg(II); lower environmental toxicity.Slower kinetics; prone to incomplete removal in sterically hindered sequences.
Iodine (I₂) Cys(Acm)10 - 30 minsRTEnables simultaneous deprotection and direct disulfide oxidation.Non-orthogonal to Met/Trp (oxidation risk); can iodinate Tyr residues.
Thallium(III) TFA Cys(Acm)1 - 2 hoursRTFacilitates direct disulfide formation.Extreme toxicity; induces peptide dimerization and severe S-to-O shifts[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system , incorporating analytical checkpoints to ensure mechanistic success at each phase of the reaction.

Materials Required
  • Peptide: Purified peptide containing Cys(Acm) residue(s).

  • Reagents: Mercury(II) acetate (Hg(OAc)₂), Glacial acetic acid (AcOH), Aqueous Ammonia (NH₃), β-mercaptoethanol (BME) or Dithiothreitol (DTT).

  • Solvent: 10% (v/v) aqueous acetic acid (degassed).

Step-by-Step Methodology

Step 1: Peptide Solubilization Dissolve the Acm-protected peptide in degassed 10% (v/v) aqueous acetic acid to achieve a concentration of 5–10 mg/mL[1].

  • Causality: Degassing the solvent prevents premature, uncontrolled oxidation of the free thiols into intermolecular disulfide polymers once the Acm group is removed.

Step 2: Critical pH Adjustment Carefully adjust the pH of the peptide solution to exactly 4.0 using glacial acetic acid or dilute aqueous ammonia[2].

  • Causality: Maintaining pH 4.0 is critical. At higher pH levels, mercury forms insoluble, unreactive hydroxides. At lower pH levels, the electrophilicity of the mercury ion is altered, drastically slowing the cleavage kinetics[2].

Step 3: Mercury Addition & Cleavage Add 10.0 equivalents of Hg(OAc)₂ per S-acetamidomethyl group present in the peptide[1]. Readjust the pH to 4.0 if necessary. Stir the mixture gently at room temperature (RT) for 1 hour under a blanket of inert gas (N₂ or Argon)[2],[1].

  • Analytical Checkpoint 1: Remove a 5 µL aliquot, quench with DTT, and analyze via LC-MS. You should observe the disappearance of the +71 Da (Acm) mass and the transient appearance of the +200 Da (Hg-adduct) mass prior to DTT reduction.

Step 4: Scavenging and Precipitation To the reaction mixture, add 20 equivalents of β-mercaptoethanol per Acm group (or approximately 0.5 mL per 100 µmol of peptide)[2],[1]. Allow the mixture to stand at room temperature for 5 hours.

  • Causality: The massive excess of BME acts as a competitive chelator, stripping the Hg²⁺ from the peptide to form an insoluble Hg-BME complex. This drives the reaction equilibrium entirely toward the free peptide thiol[1].

Step 5: Isolation Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the heavy, insoluble mercury precipitate[2]. Carefully decant the supernatant.

  • Analytical Checkpoint 2: Analyze the supernatant via RP-HPLC and LC-MS. The mass should now perfectly match the theoretical mass of the fully deprotected, free-thiol peptide. Proceed immediately to preparative HPLC desalting or the next oxidation step to prevent spontaneous disulfide scrambling.

Workflow N1 SPPS with Cys(Acm) & Cys(Trt) N2 TFA Cleavage (Removes Trt) N1->N2 N3 Oxidation 1 (1st Disulfide) N2->N3 N4 Hg(OAc)2 Protocol (Removes Acm) N3->N4 N5 Oxidation 2 (2nd Disulfide) N4->N5

Regioselective disulfide bond formation workflow using orthogonal Cys(Acm) protection.

Troubleshooting & Optimization

Issue 1: S-to-O Acm Shift in Ser/Thr-Rich Peptides

  • Mechanism: In sequences with a high density of Serine (Ser) or Threonine (Thr) residues, the Acm group can migrate intra- or intermolecularly from the Cysteine sulfur to the Ser/Thr hydroxyl oxygen during deprotection, resulting in an irreversible +71 Da adduct[3],[4].

  • Solution: Incorporate a trivalent alcohol, such as glycerol , into the reaction buffer as an external scavenger. The glycerol outcompetes the peptide's internal hydroxyl groups, effectively circumventing the S-to-O side reaction[3],[4].

Issue 2: Incomplete Mercury Precipitation

  • Mechanism: If the Hg-scavenger complex does not fully precipitate, residual mercury will broaden HPLC peaks and inhibit subsequent enzymatic or biological assays.

  • Solution: If BME fails to yield a clean pellet, switch to Dithiothreitol (DTT) (40 equivalents per Acm group) in 1 M acetic acid. DTT forms a highly stable, cyclic chelate with Hg(II), often resulting in more efficient precipitation and easier chromatographic separation[1].

References

  • Aapptec. "Amino Acid Sidechain Deprotection - Aapptec Peptides: Removal with Mercury(II) Acetate." Peptide.com.
  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Sigmaaldrich.com.
  • Chemical Society Reviews. "Cysteine protecting groups: applications in peptide and protein science." RSC Publishing.
  • PubMed. "Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content." NIH.gov.

Sources

Application Notes & Protocols: Orthogonal Protection Strategies Using Fmoc-Cys(Acm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic synthesis of complex peptides, particularly those containing multiple disulfide bonds, hinges on the principle of orthogonal protection. Fmoc-Cys(Acm)-OH, which features a cysteine thiol protected by an acetamidomethyl (Acm) group, is a cornerstone reagent for these advanced synthetic strategies. The Acm group's unique stability profile—robust against the basic conditions of Fmoc removal and the strong acidic conditions of resin cleavage—allows for the precise, sequential formation of disulfide bridges. This guide provides an in-depth exploration of the Acm protection strategy, detailing its core principles, applications, and field-proven protocols for researchers, chemists, and drug development professionals. We will elucidate the causality behind experimental choices, present step-by-step methodologies for key workflows, and address common challenges to ensure the successful synthesis of structurally defined, cysteine-containing peptides.

The Principle of Orthogonal Protection in Peptide Chemistry

In Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection scheme is one in which different classes of protecting groups can be removed by distinct chemical mechanisms, allowing for selective deprotection at specific stages of the synthesis without affecting other protected functionalities.[1] This concept is paramount when synthesizing peptides with multiple disulfide bonds, where incorrect pairing of cysteine residues can lead to a heterogeneous mixture of isomers with diminished or abolished biological activity.[2][3]

The power of the Fmoc/tBu strategy lies in its inherent two-dimensionality:

  • Nα-Fmoc Protection: Removed by a base (e.g., piperidine) at each synthesis cycle.

  • Side-Chain Protection (e.g., tBu, Trt, Boc): Removed by a strong acid (e.g., Trifluoroacetic Acid, TFA) during the final cleavage from the solid support.

Fmoc-Cys(Acm)-OH introduces a third dimension of orthogonality. The Acm group is stable to both piperidine and TFA, remaining on the cysteine side chain after the peptide has been assembled and cleaved from the resin.[4] It can then be selectively removed using specific reagents, most commonly iodine, which allows for the controlled formation of a disulfide bond at a desired stage, post-synthesis and post-cleavage.[5][6]

Diagram 1: Orthogonal protection scheme in Fmoc-SPPS using Cys(Acm).

Application in Peptide Synthesis and Purification

The stability of the Acm group during standard SPPS and cleavage protocols is its most significant advantage.[7] After peptide assembly is complete, a TFA-based cleavage cocktail removes the peptide from the resin and simultaneously strips away acid-labile side-chain protecting groups (like Trt from other cysteines, tBu from Asp/Glu/Ser/Thr/Tyr, and Boc from Lys/Trp). The resulting crude product is a linear peptide where only the Acm-protected cysteine residues remain masked.

This feature is invaluable for purification. The free thiols of unprotected cysteine residues are highly susceptible to oxidation, which can lead to dimerization and oligomerization in the crude peptide mixture, complicating HPLC purification. By keeping the cysteine protected as Cys(Acm), the peptide is less prone to these side reactions, often resulting in a cleaner crude product and a more straightforward purification process before the final disulfide bond formation step.[7]

Potential Pitfalls During Synthesis

While robust, the use of Fmoc-Cys(Acm)-OH is not without considerations. Researchers must be aware of two potential sequence-dependent side reactions:

  • Aspartimide Formation: The combination of an aspartic acid residue followed by Cys(Acm) (i.e., the Asp(OtBu)-Cys(Acm) motif) is known to be highly susceptible to aspartimide formation during the repetitive piperidine treatments for Fmoc deprotection.[7] It is advisable to use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH in this position or, if possible, to use Fmoc-Cys(Trt)-OH instead of Fmoc-Cys(Acm)-OH adjacent to Asp(OtBu).[7]

  • C-Terminal Racemization: C-terminal cysteine residues are prone to a certain degree of racemization during activation and coupling. Using Fmoc-Cys(Trt)-OH at the C-terminus is often preferred over Fmoc-Cys(Acm)-OH to minimize this side reaction.[7]

Selective Deprotection and Disulfide Bond Formation

The selective removal of the Acm group is the critical step that leverages its orthogonality. The choice of reagent dictates the final product, which can be either a peptide with a newly formed disulfide bond or a peptide with free thiols ready for other modifications.

Method 1: Iodine-Mediated Oxidative Deprotection

This is the most common method for simultaneously removing Acm groups and forming a disulfide bridge.[6] The reaction is typically performed in solution at high dilution (10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular dimerization.[5]

Causality of Experimental Choices:

  • Solvent: Dipolar solvents like aqueous acetic acid or aqueous methanol are used because they facilitate the reaction, whereas it is sluggish in non-polar solvents like DCM.[8]

  • Concentration: High dilution is critical to prevent the formation of dimers and higher-order polymers.

  • Iodine Equivalents: A large excess of iodine (25 to 50-fold) is used to drive the reaction to completion.[5]

  • Quenching: The reaction is stopped by quenching excess iodine with a reducing agent like ascorbic acid or sodium thiosulfate, indicated by the disappearance of the yellow iodine color.[5]

Iodine_Workflow A 1. Dissolve Acm-Peptide (e.g., in 40% aq. Acetic Acid) Concentration: 10⁻³ - 10⁻⁴ M B 2. Add Iodine (I₂) (25-50 fold excess) A->B High Dilution C 3. Stir at RT Monitor by HPLC/MS B->C Initiates Oxidation D 4. Quench Reaction (e.g., Ascorbic Acid) C->D Reaction Complete E 5. Purify Cyclized Peptide (Preparative HPLC) D->E Purification p1 p2

Diagram 2: Workflow for iodine-mediated disulfide bond formation.
Method 2: Heavy Metal-Mediated Deprotection to a Free Thiol

For applications requiring a free thiol, such as bioconjugation or the use of alternative oxidizing agents, heavy metal salts are employed. Mercury(II) acetate [Hg(OAc)₂] is the classic reagent for this purpose.[8][9]

Causality of Experimental Choices:

  • pH Control: The reaction is performed at a carefully controlled pH of 4.0. Deviations can lead to side reactions or incomplete deprotection.[8][10]

  • Inert Atmosphere: Performing the reaction under nitrogen or argon prevents premature oxidation of the newly formed free thiol.

  • Thiol Scavenger: After deprotection, a large excess of a thiol like β-mercaptoethanol is added to chelate the mercury ions, which precipitate out of solution.[8][10]

⚠️ Safety First: Mercury and silver salts are highly toxic and corrosive. Always handle these reagents with appropriate personal protective equipment (gloves, eye protection, lab coat) inside a certified chemical fume hood and follow all institutional and federal safety regulations for use and disposal.[8]

Comparison of Acm Deprotection Methods
MethodReagent(s)Typical ConditionsOutcomeKey AdvantagesLimitations & Cautions
Oxidative Cyclization Iodine (I₂)25-50x excess, 40% aq. AcOH or MeOH, RTDisulfide BondOne-pot deprotection and cyclization; well-established.[5][8]Can cause iodination of Tyr/Trp/His; risk of S→O shift in Ser/Thr-rich peptides.[11]
Free Thiol Generation Mercury(II) Acetate [Hg(OAc)₂]1-10x excess, pH 4.0, RT, then β-mercaptoethanolFree ThiolGenerates free thiol for conjugation; orthogonal to iodine.[8][10]Highly Toxic Reagents ; requires careful pH control and waste disposal.
Free Thiol Generation Silver(I) Salts (AgOTf, AgBF₄)Excess Ag(I) in TFA, then DTTFree ThiolAlternative to mercury.[8][10]Toxic Reagents ; can be less efficient than mercury.
Milder Oxidation N-Chlorosuccinimide (NCS)Aqueous buffer or on-resinDisulfide BondFast, mild conditions; compatible with other PGs like Trt.[12]Less established than iodine; conditions may require optimization.

Advanced Strategy: Regioselective Synthesis of Multiple Disulfide Bonds

The true power of Fmoc-Cys(Acm)-OH is realized in the synthesis of peptides with two or more disulfide bonds, such as conotoxins or insulin.[13][14] By pairing Cys(Acm) with another orthogonally protected cysteine, like Cys(Trt), one can dictate the precise connectivity of the disulfide bridges.

A common strategy for a two-disulfide-bonded peptide is as follows:

  • Synthesis: The linear peptide is synthesized on-resin using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • Cleavage: The peptide is cleaved with a standard TFA cocktail. This removes the Trt groups, exposing the first pair of cysteine thiols, while the Acm groups remain intact.[13]

  • First Cyclization: The first disulfide bond is formed between the free thiols, typically via mild air oxidation in a basic buffer (pH 7.5-8.0).[7]

  • Purification: The monocyclic peptide intermediate is purified by HPLC to remove any incorrectly folded or dimeric species.

  • Second Cyclization: The purified, Acm-protected monocyclic peptide is then subjected to iodine-mediated oxidative cyclization to form the second, specific disulfide bond.[7][13]

Diagram 3: Workflow for regioselective two-disulfide bond formation.

Detailed Experimental Protocols

Protocol 1: Standard Incorporation of Fmoc-Cys(Acm)-OH in Fmoc-SPPS

This protocol outlines a standard coupling cycle on a solid-phase peptide synthesizer.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) that has been deprotected to expose the free amine.[15]

  • Activation/Coupling:

    • Prepare an amino acid solution containing Fmoc-Cys(Acm)-OH (4 equivalents relative to resin loading).

    • Add a coupling agent (e.g., HCTU, 4 eq.) and a base (e.g., DIEA, 8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow to couple for 40-60 minutes.

  • Washing: Thoroughly wash the resin with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Nα-Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene adducts.

  • Monitoring: Confirm completion of the coupling and deprotection steps using a qualitative test (e.g., Kaiser test). Repeat steps 2-6 for the next amino acid in the sequence.[14]

Protocol 2: Iodine-Mediated Deprotection and Cyclization (Solution-Phase)

This protocol is for forming an intramolecular disulfide bond from two Cys(Acm) residues.

  • Peptide Dissolution: Dissolve the purified, linear Acm-protected peptide in 40% aqueous acetic acid to a final concentration of 0.1-0.5 mg/mL (typically 10⁻³ to 10⁻⁴ M).[5]

  • Iodine Addition: While stirring, add a freshly prepared solution of iodine (I₂) in the same solvent. Use a 25 to 50-fold molar excess of iodine relative to the peptide.[5]

  • Reaction: Stir the solution, open to the atmosphere, at room temperature. Monitor the reaction progress by analytical RP-HPLC and Mass Spectrometry. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the excess iodine by adding 1 M aqueous ascorbic acid dropwise until the yellow/brown color of the solution disappears completely.[7]

  • Purification: Dilute the reaction mixture with water and purify the cyclized peptide by preparative RP-HPLC.

Protocol 3: On-Resin Iodine-Mediated Cyclization

On-resin cyclization can circumvent issues with peptide solubility and favor intramolecular reactions.

  • Resin Swelling: Swell the peptidyl-resin (with Nα-Fmoc group removed) in DMF.[16]

  • Cyclization: Add a solution of iodine (10 equivalents) in DMF/H₂O (4:1 v/v) to the resin.[16]

  • Reaction: Gently agitate the resin at room temperature for 1-2 hours. Monitor the reaction by cleaving a small amount of resin and analyzing the product by HPLC/MS.

  • Washing: Once the reaction is complete, filter and wash the resin thoroughly with DMF, DCM, and methanol to remove excess iodine and byproducts.

  • Cleavage & Purification: Dry the resin and cleave the cyclized peptide using a standard TFA cocktail. Precipitate with cold diethyl ether and purify by RP-HPLC.[4]

Protocol 4: Mercury(II) Acetate Deprotection to a Free Thiol

CAUTION: Perform this entire procedure in a chemical fume hood with appropriate PPE.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (approx. 5-10 mg/mL).[8]

  • pH Adjustment: Carefully adjust the solution pH to 4.0 using glacial acetic acid or dilute aqueous ammonia.[8]

  • Mercury Addition: Add mercury(II) acetate (10 equivalents per Acm group) and re-adjust the pH to 4.0.

  • Reaction: Stir the mixture gently at room temperature under a nitrogen or argon atmosphere for 1-2 hours.

  • Chelation/Precipitation: Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for 5 hours. A precipitate of mercury-thiol complex will form.[8]

  • Isolation: Remove the precipitate by centrifugation. The supernatant contains the deprotected peptide with free thiols. Immediately purify by HPLC, using buffers sparged with an inert gas to prevent oxidation.

References

  • BenchChem. (n.d.). Application Notes: Fmoc-Cys(Acm)-OH in the Synthesis of Therapeutic Peptides.
  • Bachem. (n.d.). Cysteine Derivatives.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (n.d.). Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Warren, J. D., et al. (2004). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC.
  • Fisher Scientific. (n.d.). Bachem Fmoc-Cys(Acm)-OH.
  • BenchChem. (n.d.). Compatibility of Fmoc-Cys(Acm)-OH with Different Resin Types in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). Stability of Fmoc-Cys(Acm)-OH Under Various Reaction Conditions: An In-depth Technical Guide.
  • Ježek, J., et al. (1995). Side Reaction During the Deprotection of Cys(Acm)-Containing Peptides with Iodine. Collection of Czechoslovak Chemical Communications.
  • Biotage. (n.d.). Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides.
  • Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3].
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization.
  • Yang, Y., et al. (2014). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry.
  • Kumar, S., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules.
  • Sigma-Aldrich. (n.d.). Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3.
  • Nycomed Imaging AS. (2001). Process for the deprotection of protected thiols. Google Patents.
  • Lamthanh, H., et al. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research.
  • MedChemExpress. (n.d.). Fmoc-Cys(Acm)-OH.
  • Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool.
  • BLD Pharm. (n.d.). 86060-81-3|Fmoc-Cys(Acm)-OH.
  • X-MOL. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Ko, T., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups.
  • NovaBiochem. (n.d.). NEW Derivatives for Fmoc SPPS.
  • Almaliti, J., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship.
  • Wang, P., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
  • de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • Biotage. (2023). Optimizing the removal of an STmp protecting group.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.

Sources

Application Notes & Protocols: Synthesis of Peptides with Multiple Disulfide Bridges Using Cys(Acm)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Disulfide Bridges and the Power of Orthogonal Protection

Disulfide bridges, formed by the oxidation of two cysteine (Cys) residues, are pivotal for the structural integrity and biological function of a vast array of peptides and proteins.[1][2] These covalent cross-links impose conformational constraints, stabilizing the three-dimensional structure essential for receptor binding, enzymatic activity, and overall stability.[3] However, the synthesis of peptides with multiple disulfide bonds presents a significant chemical challenge: ensuring the correct pairing of cysteine residues to avoid the formation of misfolded and inactive isomers.[1][3][4] A peptide with three disulfide bonds, for instance, can theoretically form 15 different disulfide connectivity patterns.[3]

To overcome this, a robust strategy of "orthogonal protection" is employed.[5][6][7] This approach utilizes different classes of protecting groups for the cysteine thiol side chains, each of which can be selectively removed under specific chemical conditions without affecting the others.[6][7] The acetamidomethyl (Acm) group, Cys(Acm), is a cornerstone of this strategy.[1][8] Its remarkable stability to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repetitive piperidine treatments and final trifluoroacetic acid (TFA) cleavage, makes it an ideal "semi-permanent" protecting group.[1][8] This allows for the complete assembly and purification of the linear peptide with Acm-protected cysteines, before proceeding with controlled, stepwise disulfide bond formation.[1]

This guide provides a detailed technical overview and field-proven protocols for the synthesis of peptides with multiple disulfide bridges, leveraging the unique properties of the Cys(Acm) protecting group.

The Chemistry of Cys(Acm) and the Principle of Orthogonal Protection

The acetamidomethyl (Acm) group provides robust protection for the highly reactive thiol side chain of cysteine. Its stability under both acidic and basic conditions commonly used in SPPS prevents unwanted side reactions during peptide chain elongation.[4] The true power of Cys(Acm) is realized when used in conjunction with other cysteine protecting groups that are labile under different conditions. A classic and highly effective orthogonal pairing is with the trityl (Trt) group.

  • Cys(Trt): The trityl group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using a standard TFA "cocktail".

  • Cys(Acm): The Acm group is stable to TFA but can be selectively removed using specific reagents, most commonly iodine, which simultaneously oxidizes the newly freed thiols to form a disulfide bond.[1][8]

This differential lability allows for a sequential or "regioselective" formation of disulfide bridges. The first disulfide bond can be formed from Cys(Trt) protected residues, either on-resin or in solution, while the Cys(Acm) residues remain protected. Subsequently, the Acm groups are removed to form the second disulfide bond.

Visualizing the Orthogonal Strategy

The following diagram illustrates the workflow for the regioselective synthesis of a peptide with two disulfide bridges using an orthogonal protection strategy involving Cys(Trt) and Cys(Acm).

Orthogonal_Disulfide_Synthesis SPPS 1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Peptide_Resin 2. Fully Protected Peptide on Resin Cys(Trt), Cys(Acm) SPPS->Peptide_Resin Trt_Deprotection 3. Selective On-Resin Trt Deprotection (Mild TFA) Peptide_Resin->Trt_Deprotection First_Oxidation 4. On-Resin Oxidation (e.g., Iodine, Air) First Disulfide Bond Formation Trt_Deprotection->First_Oxidation Cleavage 5. Cleavage from Resin & Global Deprotection (TFA Cocktail) First_Oxidation->Cleavage Purification1 6. HPLC Purification of Single Disulfide, Acm-Protected Peptide Cleavage->Purification1 Acm_Deprotection_Oxidation 7. Acm Deprotection & Second Disulfide Formation (Iodine in Solution) Purification1->Acm_Deprotection_Oxidation Purification2 8. Final HPLC Purification Acm_Deprotection_Oxidation->Purification2 Final_Peptide Final Peptide with Two Regioselective Disulfide Bridges Purification2->Final_Peptide

Caption: Workflow for regioselective disulfide bond formation using Cys(Trt) and Cys(Acm).

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a model peptide containing two disulfide bridges. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide on a solid support using Fmoc/tBu chemistry.[5][9][10]

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including the orthogonally protected Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Removal: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Final Wash and Drying: Wash the peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

Protocol 2: On-Resin Formation of the First Disulfide Bridge (Trt-based)

This protocol describes the selective deprotection of the Trt groups and subsequent oxidation to form the first disulfide bridge while the peptide is still attached to the resin.[1]

  • Selective Trt Deprotection:

    • Swell the dried peptidyl-resin in DCM.

    • Treat the resin with a solution of 1-2% TFA in DCM containing a scavenger such as triisopropylsilane (TIS) (e.g., TFA/TIS/DCM 2:5:93) for 2 minutes. Repeat this treatment 5-10 times. The use of a scavenger is critical to prevent re-attachment of the trityl cation to other nucleophilic side chains.

    • Wash the resin thoroughly with DCM and then with DMF.[1]

  • On-Resin Oxidation:

    • Swell the resin in DMF.

    • Add a solution of iodine (5-10 equivalents relative to the peptide) in DMF.[11]

    • Agitate the mixture at room temperature for 30-60 minutes.[11] Monitor the reaction by cleaving a small aliquot of resin and analyzing by HPLC and LC-MS.

    • Wash the resin thoroughly with DMF to remove excess iodine.[11]

Protocol 3: Cleavage from Resin and Purification

This protocol details the cleavage of the peptide from the solid support and removal of all remaining side-chain protecting groups, except for Acm.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and repeat the ether wash to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reversed-phase HPLC (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions containing the single disulfide, Acm-protected peptide.

Protocol 4: Solution-Phase Formation of the Second Disulfide Bridge (Acm-based)

This protocol describes the deprotection of the Acm groups and the concomitant formation of the second disulfide bridge in solution.[1][8]

  • Peptide Dissolution: Dissolve the purified, lyophilized peptide containing the Cys(Acm) residues in a suitable solvent at a high dilution (typically 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular oligomerization.[2][8][12] A common solvent is 40% aqueous acetic acid.[2][8]

  • Iodine Oxidation:

    • Prepare a stock solution of iodine (e.g., 0.1 M in the same solvent as the peptide).[1]

    • Slowly add the iodine solution (a 25 to 50-fold excess is often used) to the stirring peptide solution.[2][8]

    • Continue stirring at room temperature for 1-2 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow-brown color disappears.[1][8]

  • Final Purification and Lyophilization: Purify the final peptide with two disulfide bridges by RP-HPLC and lyophilize the pure fractions.[1]

Data Presentation: Key Parameters for Acm Deprotection and Oxidation

The choice of reagent for Acm deprotection and disulfide bond formation is critical and depends on the peptide sequence and desired outcome.

ReagentTypical ConditionsAdvantagesConsiderations
Iodine (I₂) / Acetic Acid 10-50 fold excess I₂ in 40% aq. AcOH, 1-2 hrs, RT[1][8]Well-established, reliable, simultaneous deprotection and oxidation.Can cause iodination of sensitive residues like Tyr and Trp.[13]
Mercury(II) Acetate 10 eq. Hg(OAc)₂ per Acm, pH 4, followed by β-mercaptoethanolEffective for generating a free thiol.Toxicity of mercury reagents requires careful handling and disposal.
N-Chlorosuccinimide (NCS) NCS in DMF on-resin, 5-15 min, RT[11][14]Fast reaction kinetics, mild conditions, compatible with on-resin synthesis.[14]Can be used orthogonally to Trt, as NCS does not remove the Trt group.[14]
Copper(II) Sulfate CuSO₄ with a 1,2-aminothiol under aerobic conditions[15]Milder alternative to heavy metals.Requires aerobic conditions.

Characterization and Validation

The structural integrity of the final peptide must be rigorously confirmed.

  • Reversed-Phase HPLC (RP-HPLC): Used to assess the purity of the peptide at each stage of the synthesis and purification. A single, sharp peak is indicative of a pure compound.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the peptide. A decrease in mass corresponding to the loss of protecting groups and the formation of disulfide bonds (loss of 2 Da per disulfide bond) validates the desired reaction.[16]

  • Tandem Mass Spectrometry (MS/MS): Can be used to confirm the peptide sequence and, in some cases, to deduce the disulfide bond connectivity.[16][17]

  • Edman Degradation: Can provide definitive sequence information.

  • NMR Spectroscopy: For complex structures, 2D-NMR can provide detailed information about the three-dimensional structure and confirm the disulfide linkages.

Conclusion: A Robust Strategy for Complex Peptide Synthesis

The synthesis of peptides with multiple, defined disulfide bridges is a complex but achievable goal with the right strategic approach. The use of the Cys(Acm) protecting group, in concert with other orthogonal protecting groups like Cys(Trt), provides the chemical control necessary to direct disulfide bond formation in a regioselective manner. This strategy is indispensable for the production of structurally complex peptides for research, diagnostics, and therapeutic development.[18][19] Careful planning of the protection scheme, optimization of reaction conditions, and rigorous analytical characterization are the cornerstones of success in this challenging and rewarding area of peptide chemistry.

References

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(68), 35833-35845. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wang, Y., et al. (2018). Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. Journal of the American Society for Mass Spectrometry, 29(4), 757-766. [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(18), 10255-10334. [Link]

  • D'Souza, C., & Henriques, S. T. (2022). Designing macrocyclic disulfide-rich peptides for biotechnological applications. UQ eSpace. [Link]

  • Chen, J., et al. (2021). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Organic Process Research & Development, 25(9), 2136-2145. [Link]

  • Powder Systems. (2025, January 7). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

  • Kumar, S., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 30(6), 1234. [Link]

  • Kumar, S., & B-Rao, C. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 16-43. [Link]

  • Gray, W. R. (1993). Disulfide structures of highly bridged peptides: a new strategy for analysis. Protein Science, 2(10), 1732-1748. [Link]

  • Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. [Link]

  • Mezo, A. R., et al. (2009). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 7(18), 3749-3755. [Link]

  • An, Y., et al. (2018). Direct mass spectrometric characterization of disulfide linkages. mAbs, 10(4), 567-574. [Link]

  • B-Rao, C., et al. (2022). Iodine‐Mediated Peptide Disulfide Bridging is Reversible and Sequence‐Dependent in Solid Support: Use of TEMPO in the Reaction Resolves the Challenge. Chemistry – A European Journal, 28(1). [Link]

  • Muttenthaler, M., et al. (2017). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 5, 53. [Link]

  • Wu, S. L., et al. (2009). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research, 8(3), 1387-1395. [Link]

  • Chen, J., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development, 24(7), 1335-1342. [Link]

  • BioPharmaSpec. (n.d.). Disulfide Bond Analysis & Mapping. [Link]

  • Smith, D. D., et al. (1994). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain in human blood coagulation factor IX. Journal of Biological Chemistry, 269(22), 15496-15502. [Link]

  • Biotage. (2023, February 1). Synthesis of peptides containing three disulfide bonds: can it be fully automated?. [Link]

  • Agence Nationale de la Recherche. (n.d.). Innovative chemical tools for the synthesis of disulfide-rich peptides, an emerging class of medium-sized pharmaceuticals. [Link]

  • Mori, T., et al. (2023). Hypervalent iodine-mediated formation of S–S, C–S, C–O, and C–N bonds. Scientific Reports, 13(1), 5645. [Link]

Sources

Application Note: Advanced Strategies for Regioselective Cyclic Peptide Synthesis Using H-Cys(Acm)-NH2

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of constrained, disulfide-rich peptides—such as conotoxins, defensins, and engineered bicyclic therapeutics—requires absolute control over cysteine pairing to avoid thermodynamically trapped, misfolded isomers[1]. H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteine amide, CAS 88530-32-9) serves as a critical building block in this domain[2]. By providing a C-terminal amide natively resistant to carboxypeptidases and an acetamidomethyl (Acm) side-chain protecting group that is strictly orthogonal to standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions, this derivative enables the precise, regioselective construction of multiple disulfide bonds[3].

This application note outlines the mechanistic causality behind Acm protection, provides a self-validating experimental workflow, and details robust protocols for simultaneous deprotection and cyclization.

Mechanistic Causality: The Role of Acm Protection

In standard oxidative folding, free thiols randomly pair based on thermodynamic stability, which is often insufficient for complex synthetic peptides. The Acm group solves this by remaining completely inert during both the repetitive basic conditions (piperidine) of Fmoc-SPPS and the highly acidic conditions (95% TFA) of global resin cleavage[3].

Acm requires targeted electrophilic or oxidative conditions for removal. When treated with an oxidant like Iodine ( I2​ ), the Acm thioether undergoes an electrophilic attack to form a highly reactive sulfenyl iodide intermediate. This intermediate is rapidly trapped by a neighboring Cys(Acm) residue, driving a concerted deprotection and oxidation event[4]. Because the free thiol is never exposed in bulk solution, the risk of intermolecular disulfide scrambling is virtually eliminated.

Quantitative Data: Orthogonal Cysteine Protecting Groups

To design a successful regioselective synthesis, the differential stability of Cys protecting groups must be leveraged. The table below summarizes the cleavage conditions required to orchestrate sequential disulfide formation[1][5].

Cys Protecting GroupCleavage Reagent / ConditionOrthogonality & Strategic Use
Trt (Trityl) 95% TFA, Scavengers (1–2 h, RT)Cleaved during standard global resin cleavage. Used for the first disulfide bond.
Mmt (4-Methoxytrityl) 1–3% TFA in DCM (30 min, RT)Hyper-acid labile. Cleaved while retaining Trt and Acm on-resin[5].
Acm (Acetamidomethyl) I2​ , Tl(tfa)3​ , or Pd-catalysisCompletely stable to TFA. Used for the second regioselective disulfide bond[5].
StBu (tert-Butylthio) DTT or Phosphines (e.g., TCEP)Stable to TFA and I2​ . Removed by reduction. Used for a third disulfide bond[1].

Strategic Workflow for Regioselective Synthesis

The following diagram illustrates the logical progression of synthesizing a two-disulfide cyclic peptide utilizing a combination of Cys(Trt) and Cys(Acm) residues.

Workflow Step1 1. Linear SPPS Assembly Incorporate Cys(Trt) & Cys(Acm) Step2 2. Global TFA Cleavage Removes Trt, Retains Acm Step1->Step2 Step3 3. First Disulfide Formation (Mild Air/DMSO Oxidation) Step2->Step3 Step4 4. Iodine Treatment Simultaneous Acm Removal & 2nd S-S Step3->Step4 Step5 5. Fully Folded Cyclic Peptide (Purification via RP-HPLC) Step4->Step5

Workflow for regioselective synthesis of multi-disulfide peptides using Cys(Acm).

Self-Validating Experimental Protocols

Protocol A: SPPS Assembly and First Disulfide Formation

Objective: Synthesize the linear precursor and form the first disulfide bond while keeping the Acm groups fully intact.

  • Resin Loading: For sequences ending in a C-terminal Cys amide, couple Fmoc-Cys(Acm)-OH to a Rink Amide AM resin using standard DIC/Oxyma activation[3].

  • Chain Elongation: Perform standard Fmoc-SPPS. Strategically place Fmoc-Cys(Trt)-OH at the positions intended for the first disulfide bond, and Fmoc-Cys(Acm)-OH for the second[3].

  • Global Cleavage: Treat the peptidyl-resin with a cleavage cocktail of TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5 v/v) for 2 hours at room temperature.

    • Causality Check: The inclusion of Ethanedithiol (EDT) is critical to scavenge trityl cations and prevent their re-attachment to the free thiols. Acm is highly stable to these conditions.

  • First Oxidation: Precipitate the crude peptide in cold diethyl ether. Dissolve the pellet in 0.1 M Ammonium Bicarbonate buffer (pH 8.0) at a high dilution (< 1 mg/mL) to favor intramolecular cyclization. Stir open to the air for 24–48 hours.

  • Validation System: Monitor the reaction via Ellman’s reagent (DTNB). The reaction is complete when the solution no longer turns yellow (indicating the absence of free thiols). Confirm via LC-MS: The mass must reflect a loss of 2 Da (one disulfide) while retaining the mass of two Acm groups (+142 Da).

Protocol B: Iodine-Mediated Acm Deprotection and Cyclization

Objective: Concomitant Acm removal and regioselective cyclization of the second disulfide bond.

  • Solubilization: Dissolve the mono-cyclic, Acm-protected peptide in 10–50% aqueous Acetic Acid (AcOH) at a concentration of 1 mg/mL.

    • Causality Check: The acidic environment (AcOH) suppresses unintended disulfide scrambling of the already formed first disulfide bond[4].

  • Iodine Oxidation: Prepare a 20 mM solution of I2​ in AcOH or Methanol. Dropwise, add 10 to 15 molar equivalents of I2​ relative to the peptide[6]. The solution will turn a persistent dark brown.

  • Reaction Monitoring: Stir vigorously for 30 to 60 minutes at room temperature. Monitor progression via analytical HPLC.

  • Quenching: Once the starting material is consumed, immediately quench the excess iodine by adding 1 M aqueous Ascorbic Acid dropwise until the solution turns completely colorless[5].

    • Causality Check: Ascorbic acid is preferred over harsher reductants (like DTT) because it efficiently neutralizes iodine without reducing the newly formed disulfide bonds[4].

  • Isolation: Concentrate the solution under reduced pressure and purify directly via preparative RP-HPLC[3].

Mechanism of Action: Iodine-Mediated Deprotection

Mechanism N1 Peptide-Cys(Acm) N2 Electrophilic I2 Addition N1->N2 N3 Sulfenyl Iodide Intermediate (-S-I) N2->N3 N4 Nucleophilic Attack by 2nd Cys(Acm) N3->N4 N5 Disulfide Bond Formation (-S-S-) N4->N5

Mechanism of Iodine-mediated Acm deprotection and simultaneous disulfide formation.

Trustworthiness & Troubleshooting (E-E-A-T)

While iodine oxidation is the gold standard for Acm deprotection, application scientists must be aware of sequence-specific pitfalls:

  • Sensitive Residues: Extended exposure to I2​ can cause irreversible oxidation of Methionine (to sulfoxide) and Tryptophan, or induce S→O shifts in Serine-rich peptides[7].

  • Modern Alternatives: If the peptide sequence contains highly sensitive residues, researchers should substitute I2​ with milder alternatives. N-chlorosuccinimide (NCS) has emerged as a highly efficient one-pot reagent for Acm removal[8]. Alternatively, Palladium-mediated deprotection (using PdCl2​ in aqueous buffer) provides rapid disulfide formation without the oxidative stress associated with halogens[9].

Sources

On-resin versus solution-phase deprotection of Cys(Acm)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

A Comparative Guide to On-Resin and Solution-Phase Deprotection of S-Acetamidomethyl-Cysteine (Cys(Acm))

Abstract & Introduction

The synthesis of cysteine-containing peptides is a cornerstone of modern drug discovery and biochemical research. The unique ability of cysteine's thiol side-chain to form disulfide bridges is critical for imposing structural constraints that dictate the biological activity and stability of peptides and proteins.[1][2] In the context of Solid-Phase Peptide Synthesis (SPPS), the high reactivity of the thiol group necessitates the use of protecting groups to prevent undesirable side reactions during peptide chain assembly.[1]

The acetamidomethyl (Acm) group is a widely employed thiol protecting group, prized for its remarkable stability throughout the standard Fmoc-SPPS workflow.[3][4] It withstands the basic conditions of piperidine used for N-terminal Fmoc removal and the strongly acidic cocktails, typically based on trifluoroacetic acid (TFA), used for cleaving the completed peptide from the resin support.[4][5] This orthogonality provides the synthetic chemist with a powerful tool for complex peptide construction, particularly for molecules with multiple disulfide bonds where regioselective bond formation is paramount.[2]

Once the linear peptide is assembled, the removal of the Acm group is a critical step. This can be performed either while the peptide is still anchored to the solid support (on-resin ) or after it has been cleaved and purified (solution-phase ). The choice between these two strategies is not trivial and has significant implications for reaction efficiency, purification strategy, and the overall yield and purity of the final product. This guide provides a detailed comparative analysis of on-resin versus solution-phase deprotection of Cys(Acm), offering field-proven insights, step-by-step protocols, and a discussion of the underlying chemical principles to empower researchers in making informed strategic decisions.

The Fundamental Chemistry of Acm Removal

The cleavage of the sulfur-carbon bond in Cys(Acm) is typically initiated by an electrophilic attack on the sulfur atom. The choice of reagent dictates the reaction mechanism and the final state of the cysteine residue—either as a free thiol or as part of a disulfide bond.

Key Reagent Classes:

  • Halogen-Based Oxidants: Iodine (I₂) is the most common reagent in this class. It facilitates an oxidative cleavage of two Cys(Acm) groups, leading directly to the formation of a disulfide bond.[6][7] This is highly advantageous for intramolecular cyclization. N-halosuccinimides, such as N-Chlorosuccinimide (NCS), have emerged as milder and highly efficient alternatives that also promote simultaneous deprotection and disulfide formation, often with faster kinetics.[3][8]

  • Heavy Metal Reagents: Mercury(II) acetate [Hg(OAc)₂] and Silver(I) salts (e.g., AgOTf) are effective at cleaving the Acm group to yield a free thiol after a workup step.[9][10] These methods are useful when a free cysteine is desired for subsequent conjugation or when disulfide formation is to be performed in a separate step. However, their use is increasingly limited due to the high toxicity of heavy metals and the necessity of stringent purification to remove metal contaminants.[10]

  • Thallium(III) and Palladium(II) Reagents: Thallium(III) trifluoroacetate is a potent reagent for Acm removal but is extremely toxic.[11] More recently, palladium complexes have been developed for the chemoselective deprotection of Acm, offering a valuable orthogonal strategy, particularly in the synthesis of complex proteins.[12]

Potential Side Reactions: A Critical Consideration

The trustworthiness of any protocol rests on its ability to minimize side reactions. During Cys(Acm) deprotection, several issues can arise:

  • Modification of Sensitive Residues: During iodine-mediated oxidation, susceptible amino acids like Tyrosine, Histidine, and Tryptophan can undergo iodination. This can often be mitigated by performing the reaction in aqueous acetic acid rather than methanol.

  • S→O Acm Shift: In peptides with a high content of Serine or Threonine, an intramolecular shift of the Acm group from the cysteine sulfur to the hydroxyl group of a nearby Ser/Thr has been observed, leading to a significant mass adduct impurity.[11][13]

  • Incomplete Deprotection: Insufficient reagent stoichiometry or reaction time can lead to partially protected products, complicating purification.[13]

On-Resin Deprotection & Cyclization

Performing chemical transformations on the solid support is a core principle of SPPS that simplifies purification. Applying this logic to Acm deprotection offers significant advantages, especially for intramolecular disulfide bond formation (cyclization).

Causality Behind the On-Resin Choice: The primary advantage is the elimination of a solution-phase purification step for the linear peptide. By washing away excess reagents and byproducts from the resin, the subsequent cleavage yields a crude product that is already enriched with the desired cyclic peptide.[14] Furthermore, the "pseudo-dilution" effect on-resin can favor intramolecular cyclization by minimizing interactions between different peptide chains, thus suppressing the formation of dimers and oligomers.[15]

Experimental Protocol 1: On-Resin Cyclization via Iodine Oxidation

This protocol is designed for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.

  • Resin Preparation: Swell the Cys(Acm)-containing peptidyl-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Reagent Solution: Prepare a 0.1 M solution of Iodine (I₂) in a suitable solvent. While DMF can be used, a mixture of DMF/H₂O (4:1 v/v) often gives good results.[14]

  • Deprotection & Cyclization: Drain the swelling solvent from the resin. Add the iodine solution (10 equivalents per Cys(Acm) group) to the resin. Agitate the mixture at room temperature for 40-60 minutes.[14][15] Monitor the reaction by taking a small aliquot of resin, cleaving the peptide with a standard TFA cocktail, and analyzing via LC-MS.

  • Washing: Once the reaction is complete, drain the iodine solution. Wash the resin extensively with DMF (5-7 times) to remove all traces of iodine and soluble byproducts.

  • Quenching: To ensure no residual iodine remains, wash the resin with a 1 M solution of ascorbic acid in DMF (2-3 times) until the resin and solution are colorless.[5][14]

  • Final Washes: Wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3-5 times).

  • Drying & Cleavage: Dry the resin under high vacuum for at least 1 hour before proceeding with standard TFA-mediated cleavage and global deprotection.

Experimental Protocol 2: On-Resin Cyclization via N-Chlorosuccinimide (NCS)

This protocol offers a milder and often faster alternative to iodine.

  • Resin Preparation: Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF as described above.[8]

  • Deprotection & Cyclization: Add a solution of NCS (3 equivalents per Cys(Acm) group) in DMF to the resin. Agitate for 3.5 minutes. Drain the solution and repeat the NCS treatment one more time for another 3.5 minutes.[3][8] The reaction kinetics are very fast, and longer reaction times are typically not required.

  • Washing: Drain the NCS solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3-5 times).

  • Drying & Cleavage: Dry the resin under vacuum and proceed with TFA cleavage.

On_Resin_Workflow PeptidylResin PeptidylResin Swell Swell PeptidylResin->Swell Wash Wash Cleavage Cleavage Wash->Cleavage

Caption: Workflow for Solution-Phase Cys(Acm) Deprotection.

Head-to-Head Comparison: On-Resin vs. Solution-Phase

The optimal strategy is highly dependent on the specific peptide sequence, the desired final product, and available resources.

FeatureOn-Resin DeprotectionSolution-Phase DeprotectionField-Proven Insight
Workflow More streamlined; fewer intermediate purifications.Multi-step; requires purification of the linear peptide intermediate.On-resin is significantly faster and more amenable to high-throughput or automated synthesis workflows. [15]
Purification Simpler final purification of crude cyclic peptide.Requires two distinct HPLC purifications (linear and final product).The primary benefit of the on-resin method is the ease of removing excess reagents and byproducts by simple filtration and washing. [14]
Yield Can be higher due to fewer steps and reduced material loss.Yield can be lower due to losses during the intermediate purification step.For straightforward intramolecular cyclizations, on-resin methods often provide superior overall yields.
Control "Pseudo-dilution" favors intramolecular reactions. Less control over concentration.Precise control over peptide concentration is possible, critical for managing inter/intramolecular reactions.Solution-phase offers finer control, which is essential when trying to form intermolecular disulfide dimers or for difficult cyclizations.
Scalability Can be challenging to scale up due to resin capacity and reagent penetration issues.More readily scalable, as solution chemistry is generally less limited by support capacity.For large-scale manufacturing, solution-phase processes are often better characterized and easier to scale.
QC Checkpoints No intermediate characterization possible.Allows for full characterization of the purified linear peptide before proceeding.The ability to confirm the integrity of the linear peptide is a major advantage of the solution-phase approach for ensuring final product quality.
Reagent Usage Often requires a larger excess of reagents to drive the reaction to completion on the solid support.Can often be performed with a smaller excess of reagents due to better reaction kinetics in solution.While reagent excess is higher on-resin, the total solvent volume for the entire process may be lower compared to high-dilution solution methods.

Conclusion & Future Perspectives

Both on-resin and solution-phase strategies for Cys(Acm) deprotection are powerful tools in the peptide chemist's arsenal. The on-resin approach, particularly with modern, mild reagents like NCS, offers a highly efficient and streamlined path to cyclized peptides, making it ideal for discovery and automated synthesis. The solution-phase method, while more laborious, provides rigorous process control and characterization, which remains indispensable for complex targets and large-scale production.

The choice is a strategic one, balancing the need for speed and efficiency against the demand for absolute certainty and control. As the field advances, the development of even more selective and orthogonal deprotection chemistries, such as those employing platinum or palladium complexes, will continue to expand the possibilities for synthesizing intricate and therapeutically valuable cysteine-rich peptides. [3][12][16]

References

  • Current time information in Sedgwick County, US. (n.d.). Google.
  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Cys(Acm) Deprotection and On-Resin Peptide Cyclization. (n.d.). Aapptec. Technical Support Information Bulletin 1180. Retrieved from [Link]

  • Han, Y., et al. (1996). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed. Retrieved from [Link]

  • Jezek, J., et al. (1995). Side Reaction During the Deprotection of Cys(Acm)-Containing Peptides with Iodine. Synthesis of Disulfide Fragments from Cathepsin D Structure.
  • Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. (1988). PubMed. Retrieved from [Link]

  • Optimizing the removal of an ACM protecting group. (2023). Biotage. Retrieved from [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. DOI:10.1039/D1CS00271F. Retrieved from [Link]

  • Garg, S., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. Retrieved from [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). CSIC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. (n.d.). The University of Melbourne. Retrieved from [Link]

  • Galande, A. K., & Alewood, P. F. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC. Retrieved from [Link]

  • Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. (2020). ACS Publications. Retrieved from [Link]

  • Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. (n.d.). Biotage. Retrieved from [Link]

  • Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2023). PMC. Retrieved from [Link]

  • Process for the deprotection of protected thiols. (2001). Google Patents.
  • Removal of S-Acetamidomethyl Groups. (n.d.). Aapptec Peptides. Technical Support Information Bulletin 1123. Retrieved from [Link]

  • Shiraishi, Y., et al. (2019). Chemical Synthesis of Cys-Containing Protein via Chemoselective Deprotection with Different Palladium Complexes. Organic Letters. Retrieved from [Link]

  • Silver Trifluoromethanesulphonate as an S-Deprotecting Reagent for the Synthesis of Cystine Peptides. (1989). RSC Publishing. Retrieved from [Link]

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Introduction: The Strategic Importance of Cys(Acm) in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of H-Cys(Acm)-NH2 in the Synthesis of Bioactive Peptides and Proteins

In the intricate world of peptide and protein synthesis, the thiol group of cysteine represents a focal point of both immense utility and significant challenge. Its ability to form disulfide bonds is fundamental to the structural integrity and biological activity of countless molecules, from peptide hormones to complex toxins.[1][2] However, the very reactivity that makes the thiol group so valuable also necessitates its stringent protection during synthesis to prevent unwanted side reactions.[1][3]

Among the arsenal of cysteine-protecting groups, the acetamidomethyl (Acm) group stands out for its unique blend of stability and selective lability. H-Cys(Acm)-NH2, or its Nα-Fmoc protected counterpart, Fmoc-Cys(Acm)-OH, is a cornerstone building block for advanced peptide synthesis. The Acm group is notably stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), resisting both the basic piperidine treatments for Fmoc removal and the strong acidic cocktails (e.g., trifluoroacetic acid, TFA) used for final cleavage and global deprotection of other side chains.[4][5]

This chemical resilience makes the Acm group an "orthogonal" protecting group, one that can be removed under specific conditions that do not affect other protecting groups.[3] This orthogonality is the key to its strategic power, enabling researchers to dictate with precision when and where a disulfide bond will form. This is particularly critical in the synthesis of complex peptides containing multiple disulfide bridges, where a misaligned bond can lead to a complete loss of biological function.[6][7] This guide provides a comprehensive overview of the applications and detailed protocols for leveraging H-Cys(Acm)-NH2 and its derivatives in the sophisticated synthesis of bioactive peptides and proteins.

Core Applications of Cys(Acm) in Peptide Synthesis

The utility of the Cys(Acm) moiety extends across the most critical methodologies in peptide chemistry: Solid-Phase Peptide Synthesis (SPPS) for chain assembly, regioselective disulfide bond formation for structural integrity, and Native Chemical Ligation (NCL) for the synthesis of large proteins.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Cys(Acm) into a growing peptide chain follows standard, well-established Fmoc/tBu protocols.[4][8] The Acm group's stability ensures that the cysteine thiol remains inert throughout the iterative cycles of coupling and deprotection.[4] A significant advantage is that after the full peptide sequence is assembled, the cleavage from the resin with a TFA-based cocktail removes all other acid-labile side-chain protecting groups (like tBu, Boc, Trt, Pbf) while leaving the Acm group completely intact.[4][9][10] This yields a purified, linear peptide where only the designated cysteine residues remain protected, poised for selective and controlled disulfide bond formation.[11] Furthermore, studies have indicated that the Acm group can lead to a lower degree of racemization at the cysteine's alpha-carbon compared to the bulkier trityl (Trt) group under certain coupling conditions, enhancing the stereochemical purity of the final product.[12]

Regioselective Disulfide Bond Formation

This is the paramount application of Cys(Acm). For peptides with multiple disulfide bonds, such as the neurotoxic conotoxins, achieving the correct disulfide connectivity is essential for their potent and selective biological activity.[2][13] An orthogonal protection strategy is employed, using pairs of cysteine residues with different protecting groups that can be removed sequentially.[3][6][14]

A classic strategy involves using both Cys(Trt) and Cys(Acm) within the same peptide sequence.[13][15]

  • First Disulfide Bond: During the final TFA cleavage, the acid-labile Trt groups are removed, exposing the first pair of free thiols. These can then be oxidized to form the first disulfide bond.[9][15]

  • Second Disulfide Bond: The Acm-protected cysteines remain untouched. In a subsequent and separate step, the Acm groups are selectively removed (e.g., with iodine), and the second disulfide bond is formed.[15]

This stepwise, directed approach prevents the random scrambling of disulfide bonds that would occur if all cysteines were deprotected simultaneously, making the synthesis of complex, multi-cyclic peptides feasible and reliable.[2][13][16]

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & 1st Oxidation cluster_2 2nd Disulfide Formation sp Linear Peptide Assembly (Cys(Trt) & Cys(Acm)) cl Cleavage from Resin sp->cl Fmoc Chemistry ox1 Selective Deprotection of Cys(Trt) cl->ox1 TFA Cocktail (Removes Trt) p1 Peptide with One Disulfide Bond + Cys(Acm) ox1->p1 Air Oxidation / DMSO ox2 Selective Deprotection of Cys(Acm) p1->ox2 Iodine (I₂) Treatment (Removes Acm) fp Final Peptide with Two Regioselective Disulfide Bonds ox2->fp Simultaneous Oxidation

Diagram 1: Orthogonal synthesis of a two-disulfide peptide.
Native Chemical Ligation (NCL)

NCL is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments.[17][18] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[19] In this context, Cys(Acm) serves as an essential protecting group for any internal cysteine residues that are not part of the ligation junction.[20] The Acm group is stable to the neutral aqueous conditions of NCL and can be removed later to form native disulfide bonds within the fully assembled protein.[20] This strategy has been successfully used to ligate three or more peptide fragments in a one-pot reaction, where the Acm group protects the N-terminal cysteine of a middle fragment until after the ligation steps are complete.[21]

Experimental Protocols & Methodologies

The choice of deprotection method depends on whether the desired outcome is a disulfide bond or a free thiol for subsequent conjugation.

Protocol 1: Solution-Phase Deprotection and Cyclization via Iodine Oxidation

This is the most common method for forming an intramolecular disulfide bond from two Cys(Acm) residues in a purified peptide.[1] The high dilution is critical to favor the intramolecular reaction over intermolecular polymerization.

Materials:

  • Acm-protected linear peptide, purified by HPLC.

  • Solvent: 40% aqueous acetic acid or aqueous methanol.[11] For peptides containing sensitive residues like Trp, Tyr, or His, aqueous acetic acid is preferred to minimize iodination of these side chains.[22]

  • Iodine (I₂) solution: ~50 mM in the chosen solvent.

  • Quenching solution: 1 M aqueous ascorbic acid or sodium thiosulfate.[1]

Procedure:

  • Dissolve the lyophilized Acm-protected peptide in the chosen solvent to a final concentration of 10⁻³ to 10⁻⁴ M.[1]

  • While stirring vigorously, add the iodine solution dropwise until a stable yellow-brown color persists. A 25 to 50-fold molar excess of iodine is typical.[1][11]

  • Allow the reaction to proceed at room temperature. Monitor the progress by analytical HPLC until the starting material is consumed (typically 30-60 minutes).[16]

  • Quench the reaction by adding the ascorbic acid solution dropwise until the iodine color completely disappears. This step is crucial to prevent over-oxidation.[1][23]

  • Dilute the reaction mixture with water and purify the cyclized peptide using preparative HPLC.

G start Purified Linear Peptide (with 2x Cys(Acm)) dissolve 1. Dissolve in Solvent (e.g., 40% aq. AcOH) at High Dilution start->dissolve add_i2 2. Add Iodine (I₂) Solution (25-50x excess) dissolve->add_i2 monitor 3. Monitor Reaction (via Analytical HPLC) add_i2->monitor quench 4. Quench Excess Iodine (with Ascorbic Acid) monitor->quench Reaction Complete purify 5. Purify Cyclized Peptide (via Preparative HPLC) quench->purify end Final Cyclized Peptide purify->end

Diagram 2: Workflow for solution-phase iodine-mediated cyclization.
Protocol 2: On-Resin Deprotection and Cyclization via Iodine Oxidation

Performing the cyclization while the peptide is still attached to the solid support can offer advantages by simplifying purification and preventing intermolecular reactions due to the pseudo-dilution effect on the resin.[6][24]

Materials:

  • Peptidyl-resin containing at least two Cys(Acm) residues.

  • N,N-Dimethylformamide (DMF).

  • Iodine (I₂) solution: ~0.1 M in DMF.

  • Wash/Quench solution: 2% ascorbic acid in DMF.

  • Dichloromethane (DCM).

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[25]

Procedure:

  • Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.[25]

  • Drain the DMF and add the iodine solution (5-10 equivalents relative to resin loading).[24][25]

  • Shake the mixture at room temperature for 1-2 hours.[26]

  • Filter and wash the resin thoroughly with DMF (3-5 times).

  • To ensure complete removal of iodine, wash the resin with the 2% ascorbic acid solution until both the resin and the solution are colorless.[24]

  • Perform final washes with DMF (3 times) and DCM (3 times), then dry the resin under vacuum.[24][25]

  • Cleave the now-cyclized peptide from the resin using a standard cleavage cocktail and proceed with precipitation and purification.[25]

Protocol 3: Deprotection to a Free Thiol using Mercury(II) Acetate

This protocol is employed when the goal is to obtain a free cysteine thiol for subsequent steps like conjugation, rather than immediate disulfide formation. Extreme caution is required as mercury compounds are highly toxic. [22][27] All work must be performed in a certified fume hood with appropriate personal protective equipment.

Materials:

  • Acm-protected peptide.

  • 10% aqueous acetic acid.

  • Mercury(II) acetate (Hg(OAc)₂).

  • β-mercaptoethanol.

Procedure:

  • Dissolve the Acm-peptide in 10% aqueous acetic acid (5-10 mg/mL).[22]

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or aqueous ammonia.[22]

  • Add mercury(II) acetate (10 equivalents per Acm group) and re-adjust the pH to 4.0.[22]

  • Stir the mixture gently at room temperature under a nitrogen blanket for 3-4 hours.

  • Add β-mercaptoethanol (20 equivalents per Acm group) to precipitate the mercury ions. Let the mixture stand for at least 5 hours.[22]

  • Remove the mercury-thiol precipitate by centrifugation.[11][22]

  • Desalt and purify the deprotected peptide containing the free thiol(s) by HPLC.[22]

Data Summary: Comparison of Acm Deprotection Methods

The choice of reagent and conditions for Acm removal is dictated by the desired synthetic outcome and the peptide's sequence.

MethodReagent(s)Typical ConditionsOutcomeKey Considerations & Causality
Iodine (I₂) Oxidation IodineSolution (aq. AcOH/MeOH) or On-Resin (DMF)Disulfide BondMost common method. The electrophilic iodine activates the sulfur of the Acm group, leading to its removal and simultaneous oxidation to form the disulfide.[22] High dilution in solution is necessary to promote intramolecular cyclization.[1]
Mercury(II) Acetate Hg(OAc)₂ followed by a thiol (e.g., β-mercaptoethanol)Aqueous AcOH, pH 4.0Free ThiolThe "soft" mercury(II) ion has a high affinity for the "soft" sulfur of the thiol, facilitating cleavage of the Acm group. A subsequent stronger thiol is required to chelate and remove the mercury.[22][28] Highly toxic.
Silver(I) Salts AgOTf, AgOAcTFA or other acidic mediaFree ThiolSimilar mechanism to mercury, but silver is a less toxic heavy metal. Often used to generate the free thiol, which can then be oxidized to a disulfide in a separate step.[22][29]
N-Chlorosuccinimide (NCS) NCSOn-Resin (DMF)Disulfide BondA milder, metal-free alternative to iodine with very fast reaction kinetics.[11][30] Useful for sensitive peptides and offers rapid, efficient on-resin cyclization.[25][30]
Palladium Complexes Pd(II) complexes (e.g., PdCl₂)Aqueous medium, neutral pHFree ThiolA modern, efficient method for Acm removal under mild conditions, compatible with NCL protocols.[21][31] The palladium catalyst facilitates cleavage without harsh reagents.[21]

Conclusion: A Versatile Tool for Advanced Synthesis

H-Cys(Acm)-NH2 and its N-protected derivatives are indispensable tools in the synthesis of bioactive peptides and proteins. The orthogonality of the Acm group provides the strategic control necessary for the regioselective formation of multiple disulfide bonds, a critical requirement for the correct folding and function of many complex therapeutic and research peptides like conotoxins.[2][13][14] While classic iodine-mediated oxidation remains a robust and widely used method for Acm removal and cyclization, the development of milder and more selective reagents like NCS and palladium catalysts continues to expand the synthetic chemist's toolkit.[21][30] By understanding the chemistry behind the Acm group and mastering the protocols for its selective removal, researchers can confidently approach the synthesis of intricate molecular architectures, paving the way for new discoveries in drug development and protein science.

References

  • Lin, F., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Available from: [Link]

  • Ince, E., et al. (2020). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. PMC. Available from: [Link]

  • Levengood, M.R., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi‐Drug Antibody–Drug Conjugates. PMC. Available from: [Link]

  • Tsubery, H., et al. (2005). Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions. ResearchGate. Available from: [Link]

  • AAPPTec. Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Available from: [Link]

  • Tsubery, H., et al. (2005). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Biotage. (2023). Optimizing the removal of an ACM protecting group. Available from: [Link]

  • Lin, F., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC. Available from: [Link]

  • de la Torre, B.G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • L-H., et al. (2012). Synthesis of -conotoxins using directed disulfide bridge formation... ResearchGate. Available from: [Link]

  • L-H., et al. (2012). δ-Conotoxins Synthesized Using an Acid-cleavable Solubility Tag Approach Reveal Key Structural Determinants for NaV Subtype Selectivity. PMC. Available from: [Link]

  • Kumar, K.S., et al. (2016). Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis. PubMed. Available from: [Link]

  • ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Available from: [Link]

  • ANR. Innovative chemical tools for the synthesis of disulfide-rich peptides, an emerging class of medium-sized pharmaceuticals. Available from: [Link]

  • Jia, X., et al. (2018). Total synthesis of μ-conotoxin lt5d. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram. Available from: [Link]

  • Thieme. (2004). 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Available from: [Link]

  • The University of Melbourne. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Available from: [Link]

  • Dekel, A., et al. (2020). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. Nature Communications. Available from: [Link]

  • Wu, C., & Wang, C. (2018). Discovery, structure, and chemical synthesis of disulfide-rich peptide toxins and their analogs. Acta Pharmacologica Sinica. Available from: [Link]

  • Veber, D.F., et al. (1972). Acetamidomethyl. A Novel Thiol Protecting Group for Cysteine. ACS Publications. Available from: [Link]

  • Yajima, H., & Fujii, N. (1983). 4 Synthesis of Peptides. The Peptides. Available from: [Link]

  • USC Research Bank. Total Chemical Synthesis of Aggregation-Prone Disulfide-Rich Starfish Peptides. Available from: [Link]

  • ACS Publications. Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. Available from: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Jia, X., et al. (2020). Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Han, Y., & Barany, G. (2008). Practical protocols for stepwise solid‐phase synthesis of cysteine‐containing peptides. Current Protocols in Protein Science. Available from: [Link]

  • Johnson, E. (2008). Native Chemical Ligation. Available from: [Link]

  • PMC. Application of the logic of cysteine-free native chemical ligation to the synthesis of Human Parathyroid Hormone (hPTH). Available from: [Link]

  • Brik, A., & Ficht, S. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. ResearchGate. Available from: [Link]

  • Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available from: [Link]

  • SciSpace. Native chemical ligation in protein synthesis and semi-synthesis. Available from: [Link]

  • Kumar, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. Available from: [Link]

  • Aapptec Peptides. H-Cys(Acm)-NH2 HCl [88530-32-9]. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acm Deprotection of Cysteine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis and drug development professionals. The Acetamidomethyl (Acm) group is a highly robust, orthogonal protecting group used to mask cysteine thiols during solid-phase peptide synthesis (SPPS). However, its removal requires harsh oxidative or heavy-metal conditions that frequently trigger sequence-destroying side reactions.

This guide is designed to help you diagnose, understand, and resolve the most common side reactions encountered during Acm deprotection.

Diagnostic Decision Tree

Use the flowchart below to identify the root cause of your deprotection failure based on the reagent used and the mass spectrometry (MS) profile of your crude product.

G Start Acm Deprotection Side Reaction Detected I2 Iodine (I2) Method Start->I2 HeavyMetals Tl(III) or Hg(II) Method Start->HeavyMetals PdAg Pd(II) or Ag(I) Method Start->PdAg Iodination Mass +126 Da (Tyr/Trp Iodination) I2->Iodination Shift Acm Shift to Ser/Thr (+71 Da on Ser/Thr) HeavyMetals->Shift Incomplete Incomplete Deprotection (+71 Da on Cys) PdAg->Incomplete Sol1 Use 50% aq. AcOH & Rapid Ascorbic Quench Iodination->Sol1 Sol2 Add Glycerol Scavenger Shift->Sol2 Sol3 Increase Pd(II) eq. to overcome poisoning Incomplete->Sol3

Diagnostic decision tree for identifying and resolving Acm deprotection side reactions.

Troubleshooting Guide: Mechanistic Insights

As an application scientist, resolving an issue requires understanding the underlying chemical causality. Here is why these side reactions occur and how to engineer your conditions to prevent them.

Issue 1: Tyrosine and Tryptophan Iodination (+126 Da)
  • Causality : Iodine ( I2​ ) is an electrophilic halogen. During the oxidative cleavage of Acm, transient iodonium ( I+ ) or sulfenyl iodide intermediates are formed. These highly electrophilic species undergo rapid electrophilic aromatic substitution with electron-rich side chains, particularly the phenol ring of Tyrosine and the indole ring of Tryptophan.

  • Mitigation : The solvent environment dictates the electrophilicity of the iodine species. Performing the reaction in 1[1] significantly suppresses iodination compared to pure organic solvents. Furthermore, prolonged exposure to excess iodine must be avoided. Rapidly quenching the reaction with ascorbic acid, sodium thiosulfate, or a 2[2] immediately after disulfide formation intercepts the reactive iodine before off-target aromatic substitution dominates.

Issue 2: S-to-O Acm Migration (+71 Da on Ser/Thr)
  • Causality : When utilizing Thallium(III) trifluoroacetate or Mercury(II) salts, the Acm group is excised as a highly reactive carbocation-like intermediate. In peptides with high Serine or Threonine content, the nucleophilic hydroxyl groups of these residues can intercept the intermediate intra- or intermolecularly, resulting in an irreversible S→O Acm shift.

  • Mitigation : Introduce a sacrificial polyol scavenger. The addition of3[3] effectively outcompetes the peptide's Ser/Thr hydroxyls, intercepting the migrating Acm group and preserving the target sequence.

Issue 3: Catalyst Poisoning & Incomplete Cleavage (Pd/Ag Methods)
  • Causality : Palladium(II) complexes are excellent for Acm removal in aqueous conditions, particularly prior to Native Chemical Ligation (NCL). However, the cleavage of Acm releases β -mercaptoethylamine and free cysteine thiols. These sulfur-containing byproducts strongly coordinate to the Pd(II) center, effectively poisoning the catalyst and preventing turnover.

  • Mitigation : Because the catalyst is sequestered by the reaction products, Pd(II) cannot be used in catalytic amounts. A full4[4] of PdCl2​ must be utilized to drive the deprotection to completion.

Quantitative Comparison of Deprotection Methods

Deprotection MethodReagent EquivalentsReaction TimePrimary OutcomeCommon Side ReactionsMitigation Strategy
Iodine ( I2​ ) 10 - 50 eq15 - 90 minDisulfide BondTyr/Trp Iodination, Over-oxidation50% aq. AcOH, Rapid Ascorbic Quench
Thallium(III) TFA 1.2 - 2.0 eq60 - 120 minDisulfide BondS-to-O Acm Shift (Ser/Thr)Add Glycerol as Scavenger
Mercury(II) Acetate 2 - 10 eq60 - 120 minFree ThiolToxicity, S-to-O Acm ShiftAdd Glycerol, DTT extraction
Palladium(II) Chloride 1.0 - 1.5 eq1 - 3 hoursFree ThiolIncomplete Cleavage (Poisoning)Use stoichiometric Pd(II)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory checkpoints to verify success before proceeding to purification.

Protocol A: Iodine-Mediated Deprotection and Disulfide Formation

Objective : Simultaneous removal of two Acm groups and formation of an intramolecular disulfide bond while preventing Tyr/Trp iodination.

  • Dissolution : Dissolve the purified Cys(Acm)-containing peptide in 50% (v/v) aqueous acetic acid to a final peptide concentration of 10−3 to 10−4 M. Note: High dilution strictly favors intramolecular disulfide formation over intermolecular dimerization.

  • Activation : Prepare a 0.1 M solution of I2​ in 50% (v/v) aqueous acetic acid. Add 10 equivalents of I2​ per Acm group to the peptide solution while stirring vigorously.

  • Reaction : Allow the reaction to proceed at room temperature for 1.5 hours. The solution should maintain a distinct yellow/brown color, indicating an active excess of iodine.

  • Quenching : Add 1 M aqueous ascorbic acid dropwise until the solution becomes completely colorless. This instantly halts the electrophilic iodination cascade.

  • Validation Checkpoint (Self-Validation) :

    • Ellman’s Test: Perform an Ellman’s assay on a 10 µL aliquot. A negative result (no yellow color) confirms the absence of free thiols (successful disulfide formation).

    • LC-MS Analysis: Analyze the crude mixture. The target mass should be exactly Mcalc​−144 Da (loss of two Acm groups) −2 Da (oxidation to disulfide). The absence of a Mtarget​+126 Da peak confirms successful mitigation of iodination.

  • Purification : Lyophilize the crude mixture or inject it directly onto a preparative RP-HPLC system.

Protocol B: Palladium(II)-Assisted Aqueous Deprotection

Objective : Removal of Acm to yield a free thiol, fully compatible with Native Chemical Ligation (NCL) workflows.

  • Dissolution : Dissolve the Cys(Acm) peptide in an acidic aqueous buffer (e.g., 0.1 M phosphate, pH 2.0 to 4.5) to a concentration of 1-5 mM.

  • Catalyst Addition : Add 1.0 to 1.5 equivalents of PdCl2​ per Acm group. Critical: Do not use catalytic amounts due to sulfur coordination poisoning.

  • Reaction : Stir the mixture at room temperature for 2 hours.

  • Scavenging : Add a large excess of Dithiothreitol (DTT) (e.g., 20-50 equivalents) to strip the palladium from the newly liberated peptide thiols.

  • Validation Checkpoint (Self-Validation) :

    • LC-MS Analysis: The target mass should be exactly Mcalc​−71 Da per Acm group.

    • Ellman’s Test: A positive result (bright yellow) confirms the generation of free, reactive thiols.

  • Purification : Centrifuge the mixture to remove any precipitated Pd-DTT complexes, then purify the supernatant via RP-HPLC.

Frequently Asked Questions (FAQs)

Q: Why is my peptide mass 126 Da higher after iodine deprotection? A: This is the classic signature of mono-iodination on a Tyrosine or Tryptophan residue. Switch your solvent system to 50% aqueous acetic acid to reduce the electrophilicity of the iodine, and ensure you quench the reaction immediately with ascorbic acid once deprotection is complete.

Q: Can I use Palladium(II) to form disulfides directly? A: No. Palladium(II) deprotects the Acm group to yield a free thiol. If a disulfide bond is required, a secondary oxidation step (e.g., air oxidation or DMSO oxidation) must be performed after the palladium has been scavenged and removed.

Q: Why am I seeing a +71 Da adduct on my Serine-rich peptide when using Thallium(III)? A: The Acm group is migrating from the Cysteine sulfur to the Serine oxygen ( S→O shift) via a reactive intermediate. Adding a polyol scavenger like glycerol to the reaction mixture will intercept the Acm intermediate and prevent this sequence-modifying side reaction.

References

  • Side reaction during the deprotection of (S-acetamidomethyl)
  • Synthesis of a Highly Pure Lipid Core Peptide Based Self-Adjuvanting Triepitopic Group A Streptococcal Vaccine, and Subsequent Immunological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: RSC Advances (nih.gov)
  • Source: PMC (nih.gov)

Sources

Technical Support Center: Preventing Disulfide Scrambling After Cys(Acm) Deprotection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. Regioselective disulfide bond formation is one of the most challenging workflows in peptide chemistry. The acetamidomethyl (Acm) protecting group is a cornerstone for orthogonal cysteine protection, but its deprotection—traditionally mediated by iodine—frequently leads to the scrambling of pre-existing disulfide bridges.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you eliminate misfolded isomers and achieve high-yield regioselective folding.

Workflow Visualization: The Scrambling Danger Zone

G Linear Linear Peptide (Free Cys & Cys-Acm) Ox1 1st Oxidation (Air / DMSO / H2O2) Linear->Ox1 Int Intermediate Peptide (1 Disulfide, 2 Cys-Acm) Ox1->Int Forms 1st Bridge Deprot Acm Deprotection (I2, NCS, PySeSePy) Int->Deprot Reagent Addition Target Target Peptide (Regioselective Disulfides) Deprot->Target Rapid Quench / Mild Reagents Scramble Scrambled Isomers (Misfolded Byproducts) Deprot->Scramble Prolonged Exposure / High pH

Regioselective disulfide formation workflow highlighting scrambling risks during Acm deprotection.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why does my peptide undergo disulfide scrambling during iodine-mediated Cys(Acm) deprotection? Causality: Iodine oxidation is a harsh electrophilic process. It cleaves the S-Acm thioacetal to form a highly reactive sulfenyl iodide intermediate, which subsequently resolves into a disulfide bond. However, if the reaction is exposed to prolonged excess I₂ or if the pH rises above 3, pre-existing disulfide bonds become susceptible to nucleophilic attack by transient thiolate or sulfenyl species. This thermodynamic reshuffling leads to 1[1]. Solution: The key to prevention is kinetic control. You must minimize the residence time of the fully oxidized peptide in the presence of the oxidant.

Q2: How can I optimize the standard Iodine (I₂) method to prevent this? Causality: Solvent choice and quenching speed dictate the survival of your target isomer. Solution: Conduct the reaction in aqueous acetic acid (aq. AcOH) rather than aqueous methanol. AcOH maintains an acidic environment that suppresses thiolate-driven scrambling and limits the unwanted iodination of sensitive residues like Tyr and Trp. Crucially, implement rapid quenching using ascorbic acid or sodium thiosulfate immediately upon completion. Alternatively, utilize a one-step ether precipitation to simultaneously quench the iodine and isolate the peptide, instantly removing it from the scrambling-prone environment[1].

Q3: I observed partial Acm loss and scrambling before the oxidation step, right after TFA cleavage. What happened? Causality: Triisopropylsilane (TIS), a standard carbocation scavenger in TFA cleavage cocktails, can unexpectedly mediate the partial removal of Acm groups. The silicon atom in TIS can transiently bond to sulfur, facilitating unintended cleavage of the Acm thioacetal and promoting 2[2]. Solution: If your sequence is prone to TIS-induced Acm loss, substitute TIS with alternative scavengers (e.g., DODT or anisole) or strictly limit your TFA cleavage time to under 2 hours.

Q4: Are there milder alternatives to Iodine that eliminate scrambling risks entirely? Solution: Yes. Modern peptide chemistry has shifted toward chemoselective reagents that avoid halogen-induced harshness:

  • PySeSePy / Ascorbate: 2,2´-Dipyridyl diselenide forms a mixed Cys-S-SePy adduct that is chemoselectively reduced by ascorbate to catalyze disulfide formation without disturbing pre-existing bonds[3].

  • N-Chlorosuccinimide (NCS): Allows for rapid on-resin or solution-phase Acm removal and oxidation under mild aqueous conditions[4].

  • Pt(IV) Complexes: Reagents like trans-[PtBr2(CN)4]2- enable 5 with excellent yields and virtually zero scrambling[5].

Quantitative Data: Reagent Comparison

The following table summarizes the operational parameters and scrambling risks associated with various Acm deprotection strategies.

Deprotection ReagentMechanism of ActionScrambling RiskTypical Reaction TimeKey AdvantagesLimitations
Iodine (I₂) Electrophilic oxidation to sulfenyl iodideHigh (if unquenched)30 - 120 minHighly established, inexpensiveRequires rapid quenching; modifies Met/Trp/Tyr
PySeSePy / Ascorbate Diselenide exchange followed by reductionLow 2 - 4 hoursChemoselective, avoids halogensRequires two distinct mechanistic steps
NCS Halogenation and rapid cyclizationModerate 15 - 30 minFast, compatible with on-resin oxidationCan over-oxidize sensitive residues in excess
trans-[PtBr2(CN)4]2- Bromide-bridge-mediated electron transferLow < 30 minExcellent yields, one-pot aqueous reactionRequires specialized Pt(IV) complexes
Self-Validating Experimental Protocols
Protocol 1: Optimized Iodine Oxidation with Rapid Ascorbate Quenching

Use this protocol when sticking to traditional iodine but requiring strict kinetic control to prevent scrambling.

  • Preparation: Dissolve the intermediate peptide (containing one pre-formed disulfide and two Cys(Acm) residues) in 30 mL of glacial Acetic Acid (AcOH). Blanket the reaction vessel under N₂ gas.

  • Acidification: Add 5 mL of 160 mM aqueous HCl to ensure the pH remains strictly below 3.0.

  • Oxidation: Dropwise, add 45 mL of 20 mM I₂ dissolved in AcOH. Stir vigorously at room temperature.

  • Monitoring: At 30 minutes, take a 5 µL aliquot and quench it in 10 µL of 1M ascorbic acid. Inject onto analytical HPLC.

  • Rapid Quenching: Once the starting material is consumed (typically 30–120 min), immediately add 1 M aqueous ascorbic acid dropwise to the main reaction vessel.

    • Self-Validation Checkpoint: The solution must turn completely colorless. If a yellow/brown tint remains, unquenched iodine is still present, and scrambling will continue.

  • Isolation: Concentrate the mixture under reduced pressure to one-third volume and isolate immediately via preparative HPLC. A single sharp peak confirms regioselective pairing; a broad cluster of peaks signifies scrambling.

Protocol 2: Mild Chemoselective Deprotection using PySeSePy/Ascorbate

Use this protocol for highly complex, multi-disulfide peptides prone to scrambling under acidic/halogen conditions.

  • Adduct Formation: Dissolve the peptide in a 0.1 M sodium phosphate buffer (pH 6.5). Add 5 equivalents of 2,2´-Dipyridyl diselenide (PySeSePy).

  • Incubation: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Monitor via LC-MS. You must observe a mass shift of +156 Da for each Cys(Acm) residue converted to a Cys-S-SePy adduct. Proceed only when the Acm mass is fully depleted.

  • Cyclization: Add 10 equivalents of Ascorbic Acid (Asc) directly to the reaction mixture to chemoselectively reduce the SePy adducts and catalyze disulfide bond formation.

  • Final Validation: Stir for an additional 1-2 hours.

    • Self-Validation Checkpoint 2: LC-MS must show the complete disappearance of the +156 Da adducts and a return to the target peptide mass (-2 Da from the fully reduced intermediate).

References
  • Simultaneous Post-cysteine(S-Acm)
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich -
  • Reduction of cysteine-S-protecting groups by triisopropylsilane - NIH -
  • 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond form
  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) - NIH -
  • Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)

Sources

Technical Support Center: Optimizing Iodine Concentration for Efficient Acm Removal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of iodine concentration in the removal of the acetamidomethyl (Acm) protecting group from cysteine residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient Acm deprotection in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the use of iodine for Acm removal.

Q1: What is the primary role of iodine in Acm deprotection?

A1: Iodine is the most common reagent for the oxidative removal of the Acm group. Its primary role is to facilitate the cleavage of the Acm group from the cysteine thiol, which simultaneously promotes the formation of a disulfide bond between two cysteine residues.[1] This one-pot reaction is highly efficient for the synthesis of cyclic peptides.

Q2: Under what conditions is the Acm group stable?

A2: The Acm group is notably stable under various conditions, which makes it a versatile protecting group in peptide synthesis. It is resistant to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the strong acidic conditions used for resin cleavage and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[1]

Q3: When should I choose iodine for Acm deprotection over other methods?

A3: Iodine-mediated Acm deprotection is the method of choice when the desired outcome is the simultaneous removal of the Acm group and the formation of a disulfide bond. If the formation of a free thiol is required, alternative methods using heavy metal reagents like mercury(II) or silver(I) ions are more suitable.[1][2]

Q4: Can iodine-mediated Acm deprotection be performed on-resin?

A4: Yes, on-resin Acm deprotection is a common and effective method. It can simplify the overall process by allowing for disulfide bond formation before the final cleavage of the peptide from the resin.[3]

Q5: What are the most common side reactions observed during iodine-mediated Acm deprotection?

A5: The most common side reactions include the oxidation of sensitive amino acid residues like methionine and tryptophan, and the iodination of tyrosine.[4] In peptides with a high serine and threonine content, a side reaction involving an S-O shift of the Acm group has been observed.[5]

Q6: Why is it necessary to quench the reaction after Acm deprotection?

A6: It is crucial to quench any excess iodine after the reaction is complete to prevent unwanted side reactions, such as the oxidation of sensitive residues or iodination of tyrosine.[6] Common quenching agents include ascorbic acid or sodium thiosulfate.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during iodine-mediated Acm deprotection.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Acm Deprotection Insufficient iodine concentration.Increase the equivalents of iodine. A common starting point is 10 equivalents per Acm group, but this can be increased to 15 or more for difficult sequences.[3]
Short reaction time.Extend the reaction time. Monitor the reaction progress by HPLC to determine the optimal duration.[1]
Poor solubility of the peptide.Adjust the solvent system. Common solvents include aqueous acetic acid, methanol, or DMF/water mixtures.[2][8]
Formation of Unwanted Byproducts Oxidation of sensitive residues (Met, Trp).Minimize the reaction time and use the minimum effective concentration of iodine. Ensure prompt quenching of excess iodine after the reaction.[4]
Iodination of tyrosine.This is a known side reaction.[5] If it's a significant issue, consider using an alternative deprotection method or protecting the tyrosine residue.
Dimerization or polymerization.This can occur with intermolecular disulfide bond formation. Perform the reaction at a lower peptide concentration (10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization.[9]
Low Yield of the Desired Product Suboptimal pH.For in-solution deprotection, ensure the pH is around 4.0.[2]
Inefficient quenching.Use an adequate amount of quenching agent (e.g., ascorbic acid) and ensure it is thoroughly mixed with the reaction solution.[4]
Loss of product during workup.Optimize the purification procedure. For on-resin procedures, ensure thorough washing of the resin to remove byproducts and excess reagents.[8]

Experimental Protocols

Here are detailed protocols for on-resin and in-solution iodine-mediated Acm deprotection.

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation

This protocol is suitable for forming a disulfide bond while the peptide is still attached to the solid support.

  • Resin Preparation: Swell the peptide-resin containing two Cys(Acm) residues in N,N-dimethylformamide (DMF).

  • Iodine Solution Preparation: Prepare a solution of iodine (typically 10 equivalents per Acm group) in a mixture of DMF and water (e.g., 4:1 v/v).[1][8]

  • Reaction: Add the iodine solution to the resin and agitate the mixture at room temperature for 15 to 60 minutes. Reaction progress can be monitored by cleaving a small sample of the resin and analyzing the peptide by HPLC.[1]

  • Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF.

  • Quenching: Wash the resin with a solution of ascorbic acid in DMF (e.g., 1 M) to quench any remaining iodine.[1]

  • Final Washes: Wash the resin extensively with DMF and then with dichloromethane (DCM).[8]

Protocol 2: In-Solution Acm Deprotection and Disulfide Bond Formation

This protocol is for deprotecting and cyclizing the peptide after it has been cleaved from the resin.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as 40% aqueous acetic acid or a methanol/water mixture to a concentration of 10⁻³ to 10⁻⁴ M.[7][9]

  • Iodine Addition: With stirring, add a solution of iodine (25 to 50-fold excess) dissolved in the same solvent.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[7]

  • Purification: Purify the cyclized peptide by preparative HPLC.

Visualizing the Process

Iodine-Mediated Acm Deprotection and Disulfide Bond Formation

Acm_Deprotection Peptide_Cys_Acm Peptide with two Cys(Acm) groups Intermediate Sulfenyl Iodide Intermediate Peptide_Cys_Acm->Intermediate Oxidative Cleavage Iodine Iodine (I2) Disulfide_Bond Cyclized Peptide with Disulfide Bond Intermediate->Disulfide_Bond Intramolecular Attack Acm_byproduct Acm byproduct Intermediate->Acm_byproduct

Caption: Mechanism of iodine-mediated Acm deprotection and disulfide bond formation.

Troubleshooting Workflow for Incomplete Acm Deprotection

Troubleshooting_Workflow Start Incomplete Acm Deprotection Detected by HPLC Check_Iodine Increase Iodine Equivalents (e.g., to 15 eq.) Start->Check_Iodine Re_analyze Re-analyze by HPLC Check_Iodine->Re_analyze Check_Time Extend Reaction Time (e.g., to 60-90 min) Check_Time->Re_analyze Check_Solvent Optimize Solvent System for Better Solubility Check_Solvent->Re_analyze Re_analyze->Check_Time Incomplete Re_analyze->Check_Solvent Still Incomplete Success Problem Resolved Re_analyze->Success Complete Consult Consult Senior Scientist or Technical Support Re_analyze->Consult Persistent Issue

Caption: A stepwise approach to troubleshooting incomplete Acm deprotection.

References

  • Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Retrieved from [Link]

  • PubMed Central. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • PubMed. (n.d.). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of H-Cys(Acm)-NH2

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the regioselective folding of disulfide-rich peptides. The acetamidomethyl (Acm) group is a cornerstone of orthogonal cysteine protection due to its absolute stability against standard trifluoroacetic acid (TFA) and hydrogen fluoride (HF) cleavage cocktails.

However, removing the Acm group—whether to form a free thiol or to directly oxidize into a disulfide bridge—frequently plagues researchers with incomplete conversions. This manifests as a persistent +71 Da mass shift per Acm group on LC-MS. Below is an in-depth, causality-driven guide to diagnosing and permanently resolving incomplete deprotection of Cys(Acm) residues.

Diagnostic Workflow

Before adjusting your protocols, it is critical to identify the chemical bottleneck. Incomplete deprotection is rarely a failure of the reagent itself; it is almost always a failure of the reaction microenvironment (solvent polarity, scavenger carryover, or metal trapping).

TroubleshootingWorkflow Start Incomplete Acm Deprotection (+71 Da Mass Shift) Method Identify Deprotection Agent Start->Method Iodine Iodine (I2) Method->Iodine Silver AgOTf / Heavy Metals Method->Silver IodineFix Issue: Sluggish Kinetics Fix: Use Polar Solvents (aq. AcOH or MeOH) Iodine->IodineFix SilverFix Issue: Trapped Metal Complex Fix: Increase DTT (40 eq.) or HCl/DMSO treatment Silver->SilverFix Scavenger Check: Cleavage Carryover Ensure EDT/DTT are removed via ether precipitation IodineFix->Scavenger SilverFix->Scavenger Success Complete Deprotection Confirmed by LC-MS Scavenger->Success

Diagnostic workflow for resolving incomplete Cys(Acm) deprotection.

Frequently Asked Questions & Troubleshooting Logic

Q1: My iodine-mediated Acm deprotection is stalling at ~50% completion. Adding more reaction time doesn't help. Why?

Causality: Iodine deprotection proceeds via a highly polar sulfenyl iodide intermediate. If you are conducting this reaction in non-polar solvents (e.g., DCM or Chloroform), the solvent fails to stabilize this ionic transition state, leading to extremely sluggish kinetics 1. Furthermore, if the peptide sequence is hydrophobic, it may aggregate, burying the Cys(Acm) residue. The Fix: Switch your solvent system to a highly polar, protic environment. Aqueous methanol (aq. MeOH) or 80% aqueous acetic acid (aq. AcOH) dramatically accelerates the oxidation of Cys(Acm) 1.

Q2: I am using Silver Triflate (AgOTf) to generate free thiols, but my final LC-MS shows a massive loss in yield and multiple unidentified adducts. Is the Acm group not coming off?

Causality: The Acm group is likely coming off, but your peptide is trapped. Heavy metals like Ag(I) and Hg(II) act as soft acids that form incredibly strong coordination complexes with the liberated sulfur (a soft base). The result is often poor yields because the strength of the metal-sulfur complex prevents the release of the free peptide 2. Incomplete deprotection here is actually a misdiagnosis of incomplete metal stripping. The Fix: You must aggressively strip the metal from the peptide. This requires treating the silver-peptide salt with a massive excess of a competing thiol (e.g., 40 equivalents of Dithiothreitol [DTT]) or utilizing a DMSO/aqueous HCl treatment to force the precipitation of AgCl, thereby liberating the free thiol 3.

Q3: Can residual scavengers from the TFA cleavage step cause incomplete Acm removal?

Causality: Yes. TFA cleavage cocktails heavily rely on thiols (EDT, DTT) or thioethers (thioanisole) to quench carbocations. If these scavengers are not thoroughly removed via cold ether precipitation and washing, they will carry over into your deprotection step. These scavengers will preferentially consume your iodine or coordinate your heavy metals, leaving an insufficient effective concentration of reagent to deprotect the Acm group. The Fix: Ensure a minimum of three rigorous cold diethyl ether washes post-cleavage. If necessary, perform a preliminary desalting run on a C18 column before attempting Acm deprotection.

Q4: I tried pushing the iodine reaction to completion by adding more equivalents and extending the time, but now I see +126 Da mass shifts. What is this?

Causality: You have over-oxidized your peptide. Prolonged exposure to excess iodine leads to electrophilic aromatic substitution, resulting in the iodination of sensitive residues—most notably Tyrosine and Tryptophan (+126 Da per iodine atom) 4. The Fix: Do not brute-force the reaction. Optimize the solvent to increase the reaction rate, and quench the excess iodine immediately (within 40-60 minutes) using ascorbic acid or commercial anion exchange resins 4.

Quantitative Data: Reagent Comparison

To select the correct protocol, compare the operational parameters of the standard deprotection reagents below.

Deprotection ReagentPrimary MechanismOptimal SolventEquivalents RequiredCommon Failure ModeResolution Strategy
Iodine (I₂) Simultaneous deprotection & disulfide oxidation80% aq. AcOH or aq. MeOH10 - 15 eq.Sluggish kinetics in non-polar solvents; Tyr/Trp iodination.Switch to polar protic solvents; quench rapidly with ascorbic acid.
Silver Triflate (AgOTf) Deprotection to free thiolTFA / Anisole (99:1)100 eq.Peptide trapped as a stable Silver-Thiolate complex.Strip metal using 40 eq. DTT or aq. HCl/DMSO.
Thallium(III) Trifluoroacetate Simultaneous deprotection & disulfide oxidationDMF (On-resin) or TFA (Solution)1.2 eq.Premature cleavage or oxidation of Met/Trp residues.Protect Met as Met(O) and Trp as Trp(Boc); handle with extreme toxicity precautions.

Self-Validating Experimental Protocols

The following protocols are engineered to include physical validation checkpoints, ensuring that you do not proceed to purification blindly.

Protocol A: Optimized Iodine-Mediated Deprotection and Cyclization (Solution Phase)

Use this protocol when you want to remove two Acm groups and form a disulfide bond simultaneously.

  • Preparation: Dissolve the crude, ether-precipitated peptide in 80% aqueous Acetic Acid (aq. AcOH) at a high dilution of 1 mg/mL .

    • Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular dimerization, while the polar solvent stabilizes the sulfenyl iodide intermediate.

  • Oxidation: Prepare a 0.1 M solution of Iodine (I₂) in methanol. Add 10 equivalents of I₂ to the peptide solution. The solution will turn a deep brown color.

  • Incubation: Stir gently at room temperature for exactly 40 minutes.

  • Quenching (Self-Validation Step): Add 1 M aqueous Ascorbic Acid dropwise to the reaction mixture while stirring.

    • 🛑 Self-Validation Checkpoint: Watch the solution closely. The immediate transition from a dark iodine-brown to a completely colorless/clear solution confirms that all electrophilic iodine has been reduced. If a yellow tint remains, add ascorbic acid until clear. Proceeding with a yellow solution guarantees downstream iodination of sensitive residues.

  • Isolation: Lyophilize the solution or proceed directly to preparative HPLC desalting.

Protocol B: Silver Triflate (AgOTf) Deprotection to Free Thiol

Use this protocol when you need to remove the Acm group to yield a free thiol for subsequent orthogonal conjugations.

  • Preparation: Dissolve the Cys(Acm) peptide in an ice-cold mixture of TFA/anisole (99:1) at a concentration of 1 mg/mL 1.

  • Metal Addition: Add 100 equivalents of Silver Trifluoromethanesulfonate (AgOTf) per Acm group. Stir at 4 °C for 2 hours.

  • Precipitation: Precipitate the intermediate peptide-silver salt by adding 10 volumes of ice-cold diethyl ether. Isolate by centrifugation and discard the supernatant.

  • Metal Stripping: Resuspend the pellet in 1 M aqueous Acetic Acid. Add 40 equivalents of Dithiothreitol (DTT) per Acm group and stir at 25 °C for 3 hours 1.

    • 🛑 Self-Validation Checkpoint: Centrifuge the mixture at high speed. A dense, dark precipitate (the Ag-DTT complex) must form at the bottom of the tube, leaving the free peptide in the supernatant. If the supernatant remains cloudy or no precipitate forms, the silver has not been fully stripped. Add an additional 10 eq of DTT, incubate for 1 hour, and re-centrifuge.

  • Isolation: Carefully decant the supernatant and desalt immediately by HPLC to prevent premature air oxidation of the free thiols.

References

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from 1.

  • National Institutes of Health (PMC). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from 2.

  • ResearchGate / J Chem Soc Chem Comm. Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions (and Silver trifluoromethanesulfonate protocols). Retrieved from 3.

  • National Institutes of Health (PMC). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Retrieved from 4.

Sources

Strategies to Improve the Yield of Cyclic Peptides Using Cys(Acm): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The acetamidomethyl (Acm) protecting group for cysteine is a cornerstone in the synthesis of cyclic peptides, particularly those containing disulfide bridges.[1][2] Its stability to standard Fmoc solid-phase peptide synthesis (SPPS) conditions, including piperidine for Fmoc removal and trifluoroacetic acid (TFA) for cleavage, provides the necessary orthogonality for selective disulfide bond formation.[1] This allows for either on-resin or solution-phase cyclization, a critical step for constraining peptide conformation to enhance biological activity and stability.[1][3]

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their Cys(Acm)-mediated cyclic peptide synthesis.

Section 1: Troubleshooting Low Cyclization Yield

Low yield of the desired cyclic monomer is one of the most common issues encountered. This can often be attributed to suboptimal reaction conditions, leading to side reactions or incomplete conversion.

Q1: My on-resin cyclization with iodine is resulting in a low yield of the cyclic peptide and a significant amount of linear peptide. What are the likely causes and how can I improve this?

A1: Incomplete on-resin cyclization using iodine is a frequent problem. Several factors can contribute to this:

  • Insufficient Iodine: An inadequate amount of iodine will lead to incomplete removal of the Acm group and subsequent oxidation. It is crucial to use a sufficient excess of iodine, typically 10 equivalents relative to the peptide on the resin.[2][4]

  • Reaction Time: While Acm removal can be rapid, the disulfide bond formation may take longer. Monitor the reaction progress by taking a small aliquot of resin, cleaving the peptide, and analyzing it by HPLC and LC-MS.[5] A typical reaction time is 30-60 minutes.[5]

  • Solvent System: The choice of solvent is critical. While DMF is a common solvent for swelling the resin, the presence of water can be beneficial for the oxidation reaction. A mixture of DMF/H2O (e.g., 4:1 v/v) is often recommended.[4]

  • Iodine-Induced Disulfide Reduction: Prolonged exposure to iodine can lead to an equilibrium between the cyclic and linear forms of the peptide, as iodine can also reduce the disulfide bond.[6] This is a key reason why monitoring the reaction over time is essential to identify the optimal endpoint before significant reduction occurs.[6]

Troubleshooting Protocol: Optimizing On-Resin Iodine-Mediated Cyclization
  • Resin Swelling: Swell the peptidyl-resin thoroughly in DMF (approx. 10 mL per gram of resin) for at least 1 hour.[2]

  • Iodine Solution: Prepare a fresh 0.1 M solution of iodine in DMF.[2]

  • Reaction: Drain the DMF from the swollen resin and add the iodine solution (10 equivalents). Agitate the mixture at room temperature.[2][5]

  • Monitoring: At 15, 30, 45, and 60-minute intervals, take a small sample of the resin.

    • Wash the resin sample with DMF.

    • Perform a test cleavage using a standard TFA cocktail.

    • Analyze the cleaved peptide by RP-HPLC and LC-MS to determine the ratio of cyclic to linear peptide.

  • Quenching: Once the optimal time is determined, quench the reaction by washing the resin with a 2% solution of ascorbic acid in DMF until the resin and solution are colorless.[4][5] This removes excess iodine and prevents further side reactions.[7]

  • Washing and Cleavage: Wash the resin thoroughly with DMF and then DCM before drying under vacuum.[4][5] Proceed with the final cleavage of the cyclized peptide from the resin.

Q2: I'm performing a solution-phase cyclization after cleaving the linear Cys(Acm)-peptide, but I'm observing significant dimerization and oligomerization. How can I favor intramolecular cyclization?

A2: The formation of intermolecular disulfide bonds (dimers and polymers) is a major challenge in solution-phase cyclization. The key to favoring the desired intramolecular reaction is to work under high dilution.[2][8]

  • Concentration: The peptide concentration should be kept low, typically in the range of 0.1-1 mg/mL.[2][8] This "pseudo-dilution" effect is naturally achieved in on-resin cyclization, which is why it often gives higher yields of the monomeric product.[2]

  • Solvent: The choice of solvent can influence the peptide's conformation. Mixtures of aqueous acetic acid or methanol are commonly used. For peptides containing sensitive residues like Tyr, His, and Trp, aqueous acetic acid is preferred to limit iodination of these side chains.

  • pH: The optimal pH for disulfide formation is generally between 3 and 8.[9][10] At pH lower than 3, protein denaturation can occur, while at pH higher than 8, disulfide interchange can become too rapid.[9]

Comparative Data: On-Resin vs. Solution-Phase Cyclization Yields
PeptideCyclization MethodTypical Yield of MonomerReference
OxytocinOn-ResinHigh[2]
AtosibanOn-ResinHigh[2]
Generic PeptideSolution-Phase (High Dilution)Moderate to High[8]
Generic PeptideSolution-Phase (High Concentration)Low[2]
Q3: My peptide contains sensitive residues like Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met). I'm seeing side reactions during iodine-mediated cyclization. What are my options?

A3: Iodine is a strong oxidizing agent and can cause side reactions with sensitive amino acids.[8]

  • Iodination of Tyr and His: The aromatic side chains of tyrosine and histidine can be iodinated. Using aqueous acetic acid instead of methanol can help minimize this.

  • Oxidation of Trp and Met: The indole ring of tryptophan and the thioether of methionine are susceptible to oxidation.[8]

Alternative Oxidation/Deprotection Methods:

If iodine proves to be too harsh for your peptide, consider these alternatives:

  • Thallium(III) Trifluoroacetate (Tl(TFA)3): This reagent can also simultaneously deprotect Cys(Acm) and form the disulfide bond.[4] However, it is highly toxic and should be handled with extreme caution. It can also lead to a side reaction where the Acm group shifts to Serine or Threonine residues if they are present in high content.[11]

  • N-Chlorosuccinimide (NCS): NCS is a milder oxidizing agent that can be used for on-resin cyclization.[5] It has been shown to be compatible with methionine and tryptophan in some cases.

  • Mercury(II) Acetate (Hg(OAc)2): This method involves deprotection of Cys(Acm) with Hg(OAc)2 at pH 4, followed by removal of mercury and subsequent oxidation to form the disulfide bond.[9] Due to the toxicity of mercury, this method is often avoided.[12]

Section 2: FAQs on Orthogonal Strategies and Synthesis Planning

A well-thought-out synthetic strategy is crucial for successfully synthesizing complex cyclic peptides.

Q4: What is an "orthogonal protection strategy" and why is it important when using Cys(Acm)?

A4: An orthogonal protection strategy involves using protecting groups that can be removed under different, non-interfering conditions.[5] The Acm group is a key component of such strategies because it is stable to the TFA used to cleave the peptide from the resin and remove many other side-chain protecting groups (like Trt, Mmt).[1][13] This allows for the purification of the linear, fully protected peptide before the specific deprotection of Cys(Acm) and cyclization.[14] This approach is particularly valuable for synthesizing peptides with multiple disulfide bonds, where different pairs of cysteines need to be connected in a specific order.[1][13][15]

Workflow for Orthogonal Synthesis of a Multi-Disulfide Peptide

Orthogonal_Strategy A Linear Peptide (e.g., Cys(Trt), Cys(Acm)) B Selective Deprotection (e.g., mild acid for Trt) A->B Step 1 C First Disulfide Bond Formation B->C Step 2 D Selective Deprotection (Iodine for Acm) C->D Step 3 E Second Disulfide Bond Formation D->E Step 4 F Multi-cyclic Peptide E->F Final Product

Caption: Orthogonal synthesis of a multi-disulfide peptide.

Q5: Should I perform the cyclization on-resin or in solution? What are the pros and cons of each?

A5: The choice between on-resin and solution-phase cyclization is a critical decision that depends on the peptide sequence, scale, and desired purity.[2]

On-Resin Cyclization:

  • Pros:

    • Higher effective dilution ("pseudo-dilution"): The peptide chains are isolated on the resin beads, which favors intramolecular cyclization and minimizes the formation of dimers and oligomers.[2]

    • Simplified purification: Excess reagents and byproducts can be easily washed away from the resin-bound peptide.[5]

    • Often results in higher yields of the desired monomeric cyclic peptide.[2]

  • Cons:

    • Reaction monitoring can be more cumbersome: Requires taking resin samples and performing test cleavages.[8]

    • Resin effects: The solid support can sometimes hinder the cyclization of certain peptide sequences.

Solution-Phase Cyclization:

  • Pros:

    • Homogeneous reaction: Easier to monitor reaction progress directly by HPLC.

    • Traditional and well-established method. [2]

  • Cons:

    • Prone to aggregation and oligomerization: Requires very high dilution, which can be impractical for large-scale synthesis.[2]

    • More complex purification: The desired cyclic peptide needs to be separated from linear starting material, dimers, and higher-order oligomers.

Decision-Making Flowchart: On-Resin vs. Solution-Phase Cyclization

Decision_Flowchart start Start: Linear Cys(Acm) Peptide Synthesized q1 Is the peptide prone to aggregation or oligomerization? start->q1 on_resin Choose On-Resin Cyclization q1->on_resin Yes solution Consider Solution-Phase Cyclization q1->solution No end_on_resin Proceed with On-Resin Protocol on_resin->end_on_resin q2 Is large-scale synthesis required? solution->q2 q2->on_resin Yes end_solution Proceed with Solution-Phase Protocol (High Dilution) q2->end_solution No

Caption: Choosing between on-resin and solution-phase cyclization.

Section 3: Experimental Protocols

Protocol 1: General Method for On-Resin Iodine-Mediated Cyclization

This protocol is a starting point and may require optimization for specific peptide sequences.

  • Resin Preparation: After synthesis of the linear peptide containing two Cys(Acm) residues, wash the peptidyl-resin with DMF (3 x 5 min). Swell the resin in DMF for 1 hour.[2]

  • Iodine Treatment: Prepare a solution of iodine (10 equivalents relative to resin loading) in a 4:1 mixture of DMF/H2O.[4] Add the iodine solution to the resin and shake at room temperature for 40-60 minutes.[4]

  • Monitoring (Optional but Recommended): As described in Q1, perform a small-scale test cleavage to monitor the reaction progress by HPLC/LC-MS.

  • Washing: Filter the resin and wash thoroughly with DMF (3-5 times) to remove excess iodine.[5]

  • Quenching: Wash the resin with a 2% ascorbic acid solution in DMF until both the resin and the filtrate are colorless.[4]

  • Final Washes: Wash the resin sequentially with DMF (3 times) and DCM (3 times).[4]

  • Drying: Dry the resin under vacuum.

  • Cleavage: Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). Note: Avoid using thiol scavengers like EDT, as they can reduce the newly formed disulfide bond.

Protocol 2: General Method for Solution-Phase Iodine-Mediated Cyclization
  • Peptide Preparation: After cleavage and purification of the linear peptide containing two Cys(Acm) residues, lyophilize the pure fractions.

  • Dissolution: Dissolve the lyophilized peptide in a suitable solvent mixture (e.g., 50% aqueous acetic acid) to a final concentration of 0.1-1 mg/mL.[2] Degas the solution by bubbling nitrogen through it.

  • Iodine Titration: Prepare a 0.06 M solution of iodine in methanol. Add the iodine solution dropwise to the rapidly stirring peptide solution until a faint, persistent yellow color is observed.

  • Reaction: Allow the reaction to stir for 30-120 minutes, monitoring by HPLC.

  • Quenching: Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate dropwise until the solution becomes colorless.

  • Purification: Isolate the cyclic peptide by preparative RP-HPLC.

References

  • BenchChem. (2026).
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Bulletin.
  • BenchChem. (2025). Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis. BenchChem Technical Support.
  • AAPPTec. Technical Support Information Bulletin 1180 - Cys(Acm)
  • Gombert, F. O., et al. (1996). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: On-Resin vs. Solution-Phase Disulfide Bond Formation with Fmoc-Cys(Acm). BenchChem Technical Support.
  • LifeTein. Custom cyclic peptide synthesis with disulfide bond. LifeTein.
  • Various Authors. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?
  • Fairlie, D. P., & Vlieghe, P. (2012). Lead Optimization with Cyclic Peptides: Overcoming Stability and Bioavailability Issues. Drug Discovery Today.
  • Mohanty, R. R. Fmoc-Cys(Acm)-Cys(Acm)-OH: A Game-Changer in Peptide Synthesis. Advent Chembio.
  • Chen, Y., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). PubMed.
  • Bachem. Cysteine Derivatives.
  • Barluenga, J., et al. (2014).
  • Gilon, C., et al. (2010). Process for production of cyclic peptides.
  • Liu, L., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
  • Scott, C. P., et al. (2018). An Autocatalytic Peptide Cyclase Improves Fidelity and Yield of Circular Peptides In Vivo and In Vitro. ACS Synthetic Biology.
  • Kumar, K. S., et al. (2023).
  • Rovero, P., et al. (2008). Process for the preparation of cyclic peptides.
  • Zhang, L., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. ACS Omega.
  • D'Souza, C., et al. (2018). On the Effect of Cyclization on Peptide Backbone Dynamics. UQ eSpace.
  • Ruggles, E. L., & Hondal, R. J. (2010). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules.
  • Coin, I., et al. (2010). On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. PubMed.
  • Hossain, M. A., et al. (2013). Simultaneous post-cysteine(S-Acm)
  • de la Torre, B. G., & Albericio, F. (2025). On-resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules.
  • Hossain, M. A., et al. (2013). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation.
  • Gyros Protein Technologies. (2019). SPPS Tips For Success Handout. Mesa Labs.
  • Noisier, A. F. M., & Melnyk, O. (2014). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Navigating Sequence-Dependent Challenges in Acm Deprotection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cysteine-containing peptide synthesis. As researchers and drug developers, we understand that the synthesis of complex peptides, particularly those requiring specific disulfide bond architectures, is a nuanced process. The acetamidomethyl (Acm) protecting group for cysteine is a cornerstone of modern orthogonal strategies, prized for its stability during standard Fmoc-based solid-phase peptide synthesis (SPPS) and its selective removal post-synthesis.[1]

However, the efficiency and fidelity of Acm deprotection are not absolute; they are profoundly influenced by the peptide's primary sequence. This guide is designed to move beyond standard protocols and address the specific, sequence-dependent issues that can arise during this critical step. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and ensure the successful synthesis of your target peptide.

FAQs: Understanding the Fundamentals

Q1: What is the primary role of the Acm group in peptide synthesis?

The Acm group serves as a stable, temporary mask for the highly reactive thiol (-SH) side chain of cysteine. Its key advantage lies in its orthogonality .[2][3][4] In the context of Fmoc-SPPS, this means the Acm group remains intact during two key stages:

  • The repetitive basic treatments (e.g., 20% piperidine in DMF) used to remove the N-terminal Fmoc group at each cycle.[1]

  • The final strong acid cleavage (e.g., TFA-based cocktails) used to release the peptide from the resin and remove most other side-chain protecting groups.[3][5]

This stability allows for the isolation of a fully deprotected linear peptide where only the Acm-protected cysteines remain masked. These can then be selectively deprotected and oxidized to form a specific disulfide bond, which is invaluable for synthesizing peptides with multiple, defined disulfide bridges.[2][6]

Q2: What is the general mechanism for iodine-mediated Acm deprotection and disulfide formation?

Iodine is the most common reagent used for the simultaneous deprotection of Cys(Acm) and formation of a disulfide bond.[1][7][8] The reaction proceeds via an electrophilic attack on the sulfur atom of the Acm-protected cysteine.

The proposed mechanism involves the formation of a sulfenyl-iodide intermediate. This highly reactive species can then react with a second Cys(Acm) thiol (or its corresponding intermediate) to form the desired disulfide bond, releasing the Acm group in the process. The reaction is typically performed in dilute acidic solutions to favor intramolecular cyclization over intermolecular dimerization or oligomerization.

Acm_Deprotection_Mechanism Peptide_Cys_Acm Peptide-Cys(Acm) Intermediate Sulfenyl Iodide Intermediate [Peptide-Cys-S-I] Peptide_Cys_Acm->Intermediate Electrophilic Attack I2 Iodine (I₂) I2->Intermediate Disulfide_Peptide Cyclized Peptide (Disulfide Bond) Intermediate->Disulfide_Peptide Reaction with 2nd Cys Another_Cys_Acm Peptide-Cys(Acm) (second residue) Another_Cys_Acm->Disulfide_Peptide Byproducts Byproducts Disulfide_Peptide->Byproducts Troubleshooting_Workflow start Acm Deprotection Failure (Analyze HPLC/MS) incomplete Problem: Incomplete Reaction (TS-01) start->incomplete migration Problem: Mass Peak [M+71] (TS-02) start->migration iodination Problem: Mass Peak [M+126] (TS-03) start->iodination oxidation Problem: Mass Peak [M+16] (TS-04) start->oxidation isomers Problem: Multiple Isomers (TS-05) start->isomers sol_incomplete Solution: 1. Increase I₂ excess (50-fold) 2. Extend reaction time (monitor hourly) 3. Change solvent (e.g., add MeOH) 4. Switch to NCS reagent (Protocol 3) incomplete->sol_incomplete sol_migration Solution: 1. Use milder conditions (↓ temp, ↓ time) 2. Use alternative reagent (NCS, Hg(OAc)₂) 3. Verify Asp(OtBu)-Cys(Acm) motif was avoided during synthesis to prevent aspartimide formation migration->sol_migration sol_iodination Solution: 1. Perform reaction in the dark. 2. Add ascorbic acid quench immediately at completion. 3. Use minimum necessary I₂ excess. 4. Consider alternative oxidant. iodination->sol_iodination sol_oxidation Solution: 1. Degas solvents and use N₂ blanket. 2. Add scavengers (e.g., small amount of anisole). 3. Use alternative reagent (Hg(OAc)₂ followed by air oxidation) oxidation->sol_oxidation sol_isomers Solution: 1. Ensure high dilution (<0.1 mg/mL). 2. Adjust pH of oxidation buffer (pH 7.5-8.5). 3. Consider on-resin cyclization isomers->sol_isomers Acm_Migration start_peptide Peptide with -Cys(Acm)-Ser- motif intermediate Oxazoline-like Intermediate start_peptide->intermediate Intramolecular Attack acid_catalysis H⁺ (Acidic Conditions) acid_catalysis->intermediate end_peptide Migrated Product: -Cys(SH)-Ser(Acm)- intermediate->end_peptide Rearrangement

Sources

Validation & Comparative

Advantages of using Acm protection over other cysteine protecting groups

Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Guide to Cysteine Protection: The Acm Advantage

In the landscape of peptide synthesis and drug development, the strategic manipulation of cysteine residues is paramount for creating complex structures with defined biological activity. The thiol side chain of cysteine is a nexus of reactivity, prone to oxidation and side reactions, making its effective protection a critical determinant of synthetic success[1]. While a variety of protecting groups are available, the Acetamidomethyl (Acm) group has emerged as a uniquely versatile tool. This guide provides an in-depth comparison of the Acm group against other common cysteine protecting groups, supported by experimental data and detailed protocols, to illuminate its strategic advantages in modern peptide and protein chemistry.

The Challenge of Cysteine and the Need for Orthogonal Protection

The success of complex peptide synthesis, particularly for molecules with multiple disulfide bonds, hinges on the concept of orthogonality . An orthogonal protecting group strategy is one where specific groups can be removed under distinct conditions without affecting others on the same molecule[2]. This allows for the precise, regioselective formation of disulfide bridges, a critical step in mimicking the native structure and function of proteins like conotoxins or insulin[3][4].

Common cysteine protecting groups fall into different orthogonal sets based on their cleavage conditions:

  • Acid-Labile Groups: Such as Trityl (Trt), 4-methoxytrityl (Mmt), and Diphenylmethyl (Dpm), are removed by varying concentrations of trifluoroacetic acid (TFA)[5]. Trt is the most common, typically removed during the final peptide cleavage from the resin[6].

  • Reductively-Labile Groups: The S-tert-butylthio (StBu) group is stable to standard acid/base treatments in Fmoc-based synthesis but is cleaved by reducing agents like thiols or phosphines[6][7].

  • Oxidatively/Heavy-Metal Labile Groups: The Acm group stands out for its unique removal conditions, requiring reagents like iodine (I₂), mercury(II) acetate (Hg(OAc)₂), or palladium complexes[8][9].

The primary advantage of Acm lies in its exceptional stability and unique removal mechanism, which grants it orthogonality to most other protecting groups used in peptide chemistry[10].

The Acm Group: Unparalleled Stability and Versatility

The Acetamidomethyl group is renowned for its robustness. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for repetitive Nα-Fmoc group removal and, crucially, to the strong acidic conditions of the final TFA cleavage cocktail used to release the peptide from the solid support[11][12].

This stability offers two profound strategic advantages:

  • Post-Cleavage Purification: Peptides can be synthesized, cleaved from the resin, and fully deprotected (except for the Cys(Acm) residues). This Acm-protected linear peptide can then be purified by HPLC to remove synthesis-related impurities[11]. This is a significant advantage over using acid-labile groups like Trt, where cleavage and deprotection are simultaneous, forcing purification to be performed on the often less-stable free-thiol peptide.

  • Enabling Regioselective Disulfide Architectures: As a cornerstone of orthogonal strategies, Acm allows for the synthesis of peptides with multiple cysteines protected by different groups. For instance, a peptide can be synthesized with Cys(Trt) and Cys(Acm). After synthesis, the Trt group is removed during TFA cleavage, leaving a free thiol. This thiol can be used for a specific modification or the formation of a first disulfide bond. Subsequently, the Acm group can be selectively removed to form a second, distinct disulfide bond[1][4].

Comparative Analysis of Cysteine Protecting Groups

The choice of a protecting group is dictated by the overall synthetic goal. The following table summarizes the performance of Acm relative to other common alternatives.

Protecting GroupTypical Cleavage ConditionsStability & OrthogonalityKey AdvantageCommon Disadvantage
Acm I₂ (oxidative); Hg(OAc)₂ or AgOAc (heavy metal); Pd complexes[8][13]Stable to TFA and piperidine. Orthogonal to acid-labile (Trt, tBu) and base-labile groups[1][14].Enables purification of the protected peptide post-cleavage and is essential for complex, multi-disulfide bond strategies[11].Deprotection often requires toxic heavy metals or specific oxidative conditions that must be optimized[6][15].
Trt (Trityl) Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[6]Labile to TFA, stable to piperidine. Not orthogonal to other standard acid-labile side-chain groups (e.g., tBu)[14].Simplicity and cost-effectiveness for routine synthesis of peptides with a single disulfide or free thiols[6].No opportunity for post-cleavage purification of the protected peptide. Higher tendency for racemization at C-terminal Cys[1].
StBu (S-tert-butylthio) Reduction with thiols (e.g., DTT) or phosphines (e.g., TCEP)[6]Stable to TFA and piperidine. Orthogonal to Acm and acid-labile groups[1][10].Provides a robust, orthogonal protection strategy without the use of heavy metals.Reductive deprotection can be sluggish and sequence-dependent[1].
Mmt (4-methoxytrityl) Mild acid (e.g., 1-2% TFA in DCM)[5]More acid-labile than Trt. Allows for selective on-resin deprotection while other acid-labile groups remain[4].Useful for on-resin cyclization or modification before final cleavage.Not fully stable to repeated Fmoc deprotection cycles over very long syntheses.
Quantitative Insights: The Impact on Side Reactions

The chemical environment created by a protecting group can influence the extent of side reactions. A critical side reaction is racemization, especially for the C-terminal cysteine residue. While direct comparative data is often sequence-dependent, studies have indicated that the choice of protecting group is a key factor. For example, some work has shown that Fmoc-Cys(Acm)-OH generally exhibits lower racemization rates compared to the bulkier Fmoc-Cys(Trt)-OH[1]. Another study highlighted that the tetrahydropyranyl (Thp) protecting group showed significantly lower racemization (0.74%) during coupling compared to Fmoc-Cys(Trt)-OH (3.3%)[6]. This underscores the importance of selecting a protecting group not just for its cleavage properties, but also for its ability to minimize unwanted epimerization.

Visualizing Orthogonal Synthesis Strategies

The power of Acm is best illustrated in the context of a multi-disulfide peptide synthesis. The following workflow demonstrates how three distinct disulfide bonds can be formed regioselectively using an orthogonal protection scheme.

Orthogonal_Strategy_Revised Start Synthesized Peptide on Resin with Cys(Mmt) and Cys(Acm) pairs Deprotect_Mmt 1. Treat with 1-2% TFA in DCM (On-Resin) Start->Deprotect_Mmt Oxidize_1 2. Oxidize with I₂ (On-Resin) Deprotect_Mmt->Oxidize_1 Bond1 First Disulfide Bond Formed Oxidize_1->Bond1 Cleave_Resin 3. Treat with TFA Cocktail (e.g., TFA/TIS/H₂O) Bond1->Cleave_Resin Purify 4. HPLC Purification (Acm groups intact) Cleave_Resin->Purify Protected_Peptide Purified, Acm-Protected Peptide Purify->Protected_Peptide Deprotect_Acm 5. Treat with I₂ in aq. AcOH (Solution Phase) Protected_Peptide->Deprotect_Acm Final_Peptide Final Peptide with Two Regioselective Disulfide Bonds Deprotect_Acm->Final_Peptide

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Field-Proven Experimental Protocols

The following protocols are self-validating systems grounded in established chemical principles. The causality behind key steps is explained to ensure reproducibility and understanding.

Protocol 1: On-Resin Acm Deprotection and Intramolecular Cyclization

This method is ideal for creating a cyclic peptide by forming a disulfide bond between two Cys(Acm) residues while the peptide is still attached to the solid support. This minimizes intermolecular reactions.

Rationale: Using a dilute solution of iodine allows for a localized oxidative reaction. The solid support immobilizes the peptide, favoring intramolecular cyclization over intermolecular dimerization or polymerization. The choice of solvent (e.g., DMF) is critical for proper resin swelling and reagent accessibility.

Methodology:

  • Resin Swelling: Swell the Acm-protected peptidyl-resin (approx. 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.

  • Solvent Exchange: Wash the resin thoroughly with dichloromethane (DCM) (3x) followed by DMF (3x) to remove any residual TFA from previous steps.

  • Deprotection/Oxidation:

    • Prepare a solution of iodine (I₂) (e.g., 5-10 equivalents per Acm group) in DMF.

    • Add the iodine solution to the resin and shake the reaction mixture at room temperature.

    • Monitor the reaction progress by taking small resin samples, cleaving the peptide with a standard TFA cocktail, and analyzing via LC-MS. The reaction is typically complete in 1-2 hours.

  • Quenching: Once the reaction is complete, filter the resin and wash with DMF until the filtrate is colorless. Then, wash with a 2% ascorbic acid solution in DMF (2x) to quench any remaining iodine[1].

  • Final Wash: Wash the resin extensively with DMF (5x) and DCM (5x), then dry under vacuum. The resin-bound cyclic peptide is now ready for final cleavage.

Protocol_Workflow Start Peptidyl-Resin (2x Cys(Acm)) Swell Swell Resin in DMF Start->Swell Wash1 Wash with DCM & DMF Swell->Wash1 React Add Iodine (I₂) in DMF (1-2 hours) Wash1->React Monitor Monitor by LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Ascorbic Acid Monitor->Quench Complete Wash2 Final DMF & DCM Washes Quench->Wash2 End Resin-Bound Cyclic Peptide Wash2->End

Caption: Workflow for on-resin Acm deprotection and cyclization.

Protocol 2: Solution-Phase Acm Deprotection to a Free Thiol

This method is used after the peptide has been cleaved and purified, and the goal is to generate a free thiol for subsequent conjugation or analysis.

Rationale: Mercury(II) acetate is a soft electrophile that has a high affinity for the soft nucleophilic sulfur of the Cys(Acm) group. The reaction proceeds via a mercury-sulfur complex. A large excess of a reducing agent like β-mercaptoethanol is then required to chelate the mercury and release the free thiol[6][15]. Performing the reaction at pH 4 prevents side reactions at other amino acid residues.

Methodology:

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in 10% aqueous acetic acid (to a concentration of 5-10 mg/mL). Carefully adjust the pH of the solution to 4.0[6].

  • Mercury Addition: Add mercury(II) acetate (10 equivalents per Acm group) and stir. Re-adjust the pH to 4.0 if necessary. Stir the mixture gently at room temperature under a nitrogen blanket for 2-4 hours[6].

  • Thiol Generation: Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours. A precipitate of mercury-thiol complex will form[6].

  • Purification: Remove the precipitate by centrifugation. The supernatant, which contains the deprotected peptide with a free thiol, should be immediately purified by preparative HPLC to isolate the target peptide from excess reagents.

Caution: Mercury compounds are highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The Acetamidomethyl (Acm) protecting group is more than just a stable thiol mask; it is a strategic enabler for the synthesis of complex peptides and proteins. Its key advantage lies in its robust orthogonality to the standard conditions of Fmoc-SPPS, which permits the post-cleavage purification of protected peptides and, most importantly, facilitates the controlled, regioselective formation of multiple disulfide bonds[1][11]. While deprotection methods require careful handling and optimization, the synthetic flexibility and control offered by the Acm group are unparalleled. For researchers, scientists, and drug development professionals aiming to construct intricate and precisely folded biomolecules, mastering the use of Acm protection is an indispensable skill.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. [Link]

  • Laps, S., Sun, H., Kamnesky, G., & Brik, A. (2019). Palladium-Mediated Direct Disulfide Bond Formation in Proteins Containing S-Acetamidomethyl-cysteine under Aqueous Conditions. Angewandte Chemie International Edition, 58(17), 5729-5733. [Link]

  • Al-Warhi, T., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3394–3404. [Link]

  • Pál, I., et al. (2012). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 18(3), 231-242. [Link]

  • Kumar, S., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 30(6), 1234. [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(21), 12276-12302. [Link]

  • Biotage. (2023). Optimizing the removal of an ACM protecting group. [Link]

  • Levengood, M. R., et al. (2017). Orthogonal Cysteine Protection Enables Homogeneous Multi‐Drug Antibody–Drug Conjugates. Angewandte Chemie International Edition, 56(3), 733-737. [Link]

  • Laps, S., Sun, H., Kamnesky, G., & Brik, A. (2019). Palladium-Mediated Direct Disulfide Bond Formation in Proteins Containing S-Acetamidomethyl-cysteine under Aqueous Conditions. PubMed. [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(21), 12276-12302. [Link]

  • Li, Y., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(2), 1470–1476. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Differentiating Protected and Deprotected Cysteine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and drug development professionals, the selective protection and deprotection of cysteine's thiol group is a cornerstone of peptide synthesis, protein engineering, and the development of antibody-drug conjugates (ADCs). The ability to accurately monitor the status of these protecting groups is not merely a quality control checkpoint; it is fundamental to ensuring the desired final product structure and function. Liquid chromatography-mass spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering a blend of sensitivity, specificity, and versatility.

This guide provides an in-depth comparison of LC-MS methodologies to differentiate between protected and deprotected cysteine residues. We will explore the underlying principles, compare common strategies, and provide actionable experimental protocols, grounded in established scientific literature.

The Fundamental Challenge: The Reactive Thiol

The nucleophilic thiol group of cysteine is highly reactive, readily undergoing oxidation to form disulfide bonds or reacting with various electrophiles.[1][2] Protecting groups are employed to mask this reactivity during synthetic steps where it would be undesirable. Consequently, the analytical challenge is twofold: to confirm the presence of the protecting group when it should be on, and to verify its complete removal upon deprotection.

Core LC-MS Strategies for Differentiation

The choice of LC-MS strategy is dictated by the molecular context of the cysteine residue—whether it is part of a small molecule, a synthetic peptide, or a large protein. We can broadly categorize the approaches into two main workflows:

  • Direct Mass-Based Differentiation: This is the most straightforward approach, applicable when the protected and deprotected species can be resolved chromatographically and their mass difference is easily detectable by the mass spectrometer.

  • Chemical Derivatization-Based Differentiation: This method is employed when direct detection is challenging or to enhance sensitivity and specificity. It involves selectively labeling the free thiol of the deprotected cysteine with a chemical tag, leading to a significant and easily identifiable mass shift.

Method 1: Direct Mass-Based Differentiation

This approach leverages the inherent mass difference between the protected and deprotected cysteine-containing molecule. The success of this method hinges on two key factors: the mass of the protecting group and the chromatographic behavior of the two species.

Principle of Operation

A sample containing a mixture of protected and deprotected species is directly analyzed by LC-MS. The liquid chromatography step aims to separate the two forms based on differences in their physicochemical properties, such as hydrophobicity. The mass spectrometer then detects the distinct molecular weights of the protected and deprotected molecules.

Common Cysteine Protecting Groups and Their Mass Shifts
Protecting GroupChemical FormulaMass Added (Monoisotopic)Key Characteristics
Trityl (Trt) C₁₉H₁₅243.1174 DaAcid-labile; commonly used in Fmoc-SPPS.
Acetamidomethyl (Acm) C₃H₆NO71.0371 DaStable to TFA; requires specific deprotection, often with mercury(II) acetate or silver salts.
tert-Butyl (tBu) C₄H₉57.0704 DaStable to TFA; requires strong acid or specific reagents for removal.
tert-Butylthio (StBu) C₄H₉S89.0401 DaRemoved by reduction with thiols or phosphines.[3]
4-Methoxytrityl (Mmt) C₂₀H₁₇O273.1279 DaMore acid-labile than Trt.
Pyridazinedione (PD) C₈H₇N₂O₂175.0508 DaThiol-labile protecting group.[3]
Experimental Workflow: Direct LC-MS Analysis

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis prep Dissolve sample in a compatible solvent (e.g., ACN/H₂O) lc Inject onto a reverse-phase C18 column prep->lc gradient Apply a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) lc->gradient ms Electrospray Ionization (ESI) in positive ion mode gradient->ms scan Acquire full scan mass spectra ms->scan analysis Extract ion chromatograms for the expected m/z of protected and deprotected species scan->analysis

Caption: Workflow for direct LC-MS analysis of protected and deprotected cysteine.

Step-by-Step Protocol for Direct LC-MS Analysis
  • Sample Preparation: Dissolve the sample (e.g., crude peptide post-cleavage) in a suitable solvent such as a mixture of water and acetonitrile, often with a small amount of formic acid (0.1%) to aid in ionization.

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the analytes using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water), both typically containing 0.1% formic acid.

  • MS Detection:

    • Ionize the eluting analytes using electrospray ionization (ESI) in positive ion mode.

    • Acquire mass spectra over a relevant mass-to-charge (m/z) range to encompass both the protected and deprotected species.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of both the protected and deprotected forms of the molecule.

    • The presence and relative abundance of the two species can be determined by integrating the respective peak areas.

Method 2: Chemical Derivatization-Based Differentiation

This strategy is particularly powerful for complex samples or when the deprotected cysteine is present at low levels. It involves the selective alkylation of the free thiol group of the deprotected cysteine. This covalent modification introduces a stable mass tag, making the deprotected form easily distinguishable from the protected form and from other components in the mixture.

Principle of Operation

The sample is treated with a thiol-reactive alkylating agent. The deprotected cysteine, with its available nucleophilic thiol, will react with the agent, while the protected cysteine will not. This differential reactivity results in a specific mass increase for the deprotected species, which is then detected by LC-MS. This approach is conceptually similar to methods used in redox proteomics to differentiate between reduced and oxidized cysteines.[1][4][5]

Comparison of Common Thiol-Alkylating Agents
Derivatizing AgentMass Added (Monoisotopic)Recommended Reaction pHKey Characteristics & Considerations
Iodoacetamide (IAM) 57.0215 Da7.5 - 8.5Commonly used, but can have side reactions with other residues like methionine, histidine, and lysine.[2][6]
N-ethylmaleimide (NEM) 125.0477 Da6.5 - 7.5Highly specific for thiols at neutral pH; stable derivative.[1][7][8] Considered more reliable than IAM.[9]
Monobromobimane (mBBr) 190.0480 Da~7.0Fluorescent tag, but primarily used for its mass shift in MS.[10][11] Reacts rapidly with thiols.
4,4'-Dithiodipyridine (DTDP) 109.0092 Da (after reaction)~8.0Forms a mixed disulfide, which can be further analyzed.[12]
Experimental Workflow: Differential Alkylation LC-MS

cluster_0 Sample Preparation cluster_1 Differential Alkylation cluster_2 Sample Cleanup (Optional) cluster_3 LC-MS Analysis prep Dissolve sample in a suitable buffer (e.g., Tris or PBS) alkylate Add thiol-reactive agent (e.g., NEM) prep->alkylate incubate Incubate to allow for complete reaction with free thiols alkylate->incubate quench Quench excess alkylating agent (optional, e.g., with DTT) incubate->quench cleanup Desalting using C18 SPE to remove excess reagents quench->cleanup lcms Analyze by LC-MS as in Method 1 cleanup->lcms

Caption: Workflow for differential alkylation LC-MS analysis.

Step-by-Step Protocol for Differential Alkylation with NEM
  • Reagent Preparation:

    • Prepare a stock solution of N-ethylmaleimide (NEM) in an organic solvent like acetonitrile or DMSO.

    • Prepare a buffer solution, for example, 100 mM Tris-HCl or phosphate-buffered saline (PBS), at pH 7.0.[8]

  • Sample Preparation: Dissolve the sample containing the mixture of protected and deprotected cysteine in the prepared buffer.

  • Alkylation Reaction:

    • Add the NEM stock solution to the sample to a final concentration of 5-10 mM. The molar excess of NEM over the expected free thiol concentration should be significant to ensure complete reaction.

    • Incubate the reaction mixture at room temperature for 30-60 minutes in the dark to prevent degradation of the reagent.[4]

  • Quenching (Optional): If necessary, quench any remaining NEM by adding a small amount of a thiol-containing compound like dithiothreitol (DTT).

  • Sample Cleanup: For complex samples, it is advisable to perform a cleanup step, such as solid-phase extraction (SPE) with a C18 cartridge, to remove excess reagents and salts that could interfere with the LC-MS analysis.[1]

  • LC-MS Analysis: Analyze the derivatized sample using the LC-MS protocol described in Method 1.

  • Data Analysis: Extract ion chromatograms for the expected m/z of the unreacted protected species and the NEM-derivatized deprotected species.

Method Comparison and Selection Guide

FeatureDirect Mass-Based DifferentiationChemical Derivatization-Based Differentiation
Principle Detects mass difference between protected and deprotected forms.Detects mass shift after selective labeling of the deprotected thiol.
Best Suited For Simple mixtures, high-purity samples, quality control of synthetic steps.Complex mixtures, trace-level detection, confirmation of deprotection in biological matrices.
Advantages - Simple and fast protocol- Fewer sample preparation steps- Directly quantitative- High specificity for free thiols- Enhanced sensitivity- Can overcome poor chromatographic resolution of native forms
Disadvantages - May lack sensitivity for minor components- Can be ambiguous in complex mixtures- Relies on good chromatographic separation- More complex and time-consuming protocol- Potential for side reactions with some reagents (e.g., IAM)- Requires careful optimization of reaction conditions
Key Consideration The mass of the protecting group must be large enough for a clear mass shift.The choice of alkylating agent is critical to ensure specificity and reaction completion. NEM is often preferred.[9]

Conclusion

The choice between direct mass-based differentiation and chemical derivatization for analyzing protected and deprotected cysteine by LC-MS is guided by the complexity of the sample and the analytical question at hand. For routine monitoring of synthetic reactions with relatively pure compounds, the direct approach is often sufficient and efficient. However, when dealing with complex biological samples, or when unambiguous confirmation of deprotection is required, the specificity and sensitivity afforded by chemical derivatization with reagents like N-ethylmaleimide are unparalleled.

As a Senior Application Scientist, my recommendation is to have both methodologies established in your laboratory. The direct method serves as a rapid, first-pass analysis, while the derivatization method provides the confirmatory, high-sensitivity data crucial for final product characterization and troubleshooting. By understanding the principles and applying the appropriate workflow, researchers can confidently and accurately assess the status of cysteine protection, ensuring the integrity and success of their scientific endeavors.

References

  • [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC. [Link]

  • Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices | Environmental Science & Technology - ACS Publications. [Link]

  • (PDF) Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts - ResearchGate. [Link]

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress - Concordia's Spectrum. [Link]

  • Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC. [Link]

  • Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software | Journal of Proteome Research - ACS Publications. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry. [Link]

  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H. [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC. [Link]

  • A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC. [Link]

  • Best practices for cysteine analysis - Science Exploration Press. [Link]

  • Proteome-wide Detection and Quantitative Analysis of Irreversible Cysteine Oxidation Using Long Column UPLC-pSRM - ACS Publications. [Link]

  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides - PMC. [Link]

  • Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC. [Link]

  • Development of high-throughput quantitative analytical method for l-cysteine-containing dipeptides by LC–MS/MS toward its fermentative production - PMC. [Link]

  • (PDF) Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - ResearchGate. [Link]

  • Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - Frontiers. [Link]

Sources

Cost-benefit analysis of different cysteine protection strategies in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

The strategic selection of protecting groups (PGs) for cysteine (Cys) residues is one of the most critical decision points in solid-phase peptide synthesis (SPPS). The unique nucleophilicity of the cysteine thiol group necessitates robust masking to prevent undesired side reactions such as oxidation and alkylation[1]. However, the choice of protecting group dictates not only the financial cost of the synthesis but also the chemical fate of the peptide, influencing racemization rates, cleavage efficiency, and the regioselectivity of disulfide architectures[2].

This guide provides an authoritative cost-benefit analysis of leading cysteine protection strategies, grounding theoretical mechanisms in field-proven, self-validating protocols.

Mechanistic Pitfalls: The True Cost of Poor Protection Strategies

Before evaluating specific protecting groups, it is essential to understand the causality behind cysteine-related synthesis failures. The electron-withdrawing nature of the thioether linkage in protected cysteine increases the acidity of the α -proton. During standard Fmoc deprotection (typically using 20% piperidine in DMF), this proton is susceptible to base-catalyzed abstraction, leading to epimerization (racemization)[3].

Furthermore, base-catalyzed β -elimination of the protected sulfhydryl group generates a highly reactive dehydroalanine intermediate. Piperidine can subsequently attack this intermediate via a Michael addition, forming a 3-(1-piperidinyl)alanine adduct[4]. This side reaction is highly detrimental, as it irreversibly modifies the peptide mass (+51 Da) and structure.

G A Fmoc-Cys(PG)-Peptide (Resin-bound) B Base (Piperidine) Deprotection A->B C Epimerization (Racemization) B->C alpha-proton abstraction D beta-Elimination (Dehydroalanine) B->D PG elimination E Piperidine Addition (+51 Da Adduct) D->E nucleophilic attack

Base-catalyzed side reactions of protected Cys during Fmoc-SPPS.

Cost-Benefit Analysis of Leading Protecting Groups

The performance of a protecting group is evaluated on a matrix of reagent cost, cleavage orthogonality, and the suppression of side reactions.

Trityl (Trt): The Cost-Effective Workhorse
  • Mechanism & Benefit: The Trt group is highly acid-labile and is removed concurrently with global peptide cleavage using 90-95% Trifluoroacetic acid (TFA)[2]. Its extreme steric bulk provides excellent protection against alkylation. It is the most cost-effective choice for peptides requiring free thiols or a single disulfide bond.

  • Cost/Risk: The bulky Trt group does not sufficiently suppress base-catalyzed racemization, especially when Cys is at the C-terminus[5]. Furthermore, the cleavage generates a highly stable trityl cation that can re-alkylate the free thiol if scavengers are not perfectly optimized.

Acetamidomethyl (Acm): The Orthogonal Standard
  • Mechanism & Benefit: Acm forms a thioacetal-like linkage that is completely stable to TFA, making it fully orthogonal to standard SPPS cleavage[3]. It is the gold standard for regioselective disulfide pairing.

  • Cost/Risk: Moderate reagent cost, but high operational cost. Removal requires electrophilic halogens (e.g., Iodine) or thiophilic heavy metals (Ag(I), Tl(III)), which can lead to the oxidation of sensitive residues like Methionine or Tryptophan[3].

tert-Butylthio (StBu): The Disulfide Specialist
  • Mechanism & Benefit: StBu provides a mixed disulfide linkage that is highly stable to both the basic conditions of Fmoc removal and the acidic conditions of TFA cleavage. It is removed via thiolytic reduction (using DTT or BME)[2].

  • Cost/Risk: While it offers excellent stability, the deprotection kinetics can be sluggish, sometimes requiring elevated temperatures or prolonged exposure to reducing agents.

Tetrahydropyranyl (Thp) & 2,4,6-Trimethoxyphenyl (STmp): The Premium Minimizers
  • Mechanism & Benefit: Thp generates a chiral center at the thioether linkage and drastically alters the electronic environment, significantly suppressing base-catalyzed racemization[2]. STmp allows for rapid, on-resin thiolytic cleavage (within minutes using 5% DTT), enabling highly efficient on-resin disulfide formation[6].

  • Cost/Risk: High reagent costs. These groups are strategically reserved for complex, multi-disulfide architectures or sequences highly prone to racemization.

Quantitative Comparison Summary
Protecting GroupRelative CostCleavage ReagentRacemization RiskPrimary Application
Trt (Trityl)Low ($)90-95% TFAHigh (esp. C-term)Routine mono-disulfide or free thiol
Acm (Acetamidomethyl)Moderate ( )I 2​ , Ag(I), Tl(III)LowRegioselective disulfide pairing
StBu (tert-Butylthio)Moderate ( )DTT, BME (Reductive)LowOrthogonal protection, base-stable
Thp (Tetrahydropyranyl)High ( $)90-95% TFAVery LowC-terminal Cys, racemization suppression
STmp (Trimethoxyphenyl)High ( $)DTT/NMM (Thiolytic)LowRapid on-resin disulfide formation

Self-Validating Experimental Workflows

To ensure scientific integrity, workflows must be designed with built-in analytical checkpoints. Below are two field-proven protocols detailing the causality behind the reagent choices.

Protocol 1: Standard Trt-Based Synthesis and Cleavage

Objective: Synthesis of a linear peptide with free thiols, minimizing re-alkylation. Causality: Because the trityl cation generated during cleavage is a powerful electrophile, scavengers like ethanedithiol (EDT) and triisopropylsilane (TIS) must be present in molar excess to irreversibly trap the cation[2].

  • Chain Assembly: Couple Fmoc-Cys(Trt)-OH using DIC/Oxyma.

    • Self-Validation: Monitor UV absorbance at 301 nm for the dibenzofulvene-piperidine adduct during Fmoc deprotection to ensure complete coupling/deprotection cycles.

  • Global Cleavage: Treat the resin with Reagent K (TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the peptide.

    • Self-Validation: Perform LC-MS analysis on the crude precipitate. Confirm the target mass and explicitly check for the absence of a +242 Da peak (indicating incomplete Trt scavenging) or a +51 Da peak (indicating piperidinyl adduct formation)[4].

Protocol 2: Regioselective Disulfide Formation (Trt/Acm Strategy)

Objective: Synthesis of a bicyclic peptide with specific Cys1-Cys4 and Cys2-Cys3 connectivity. Causality: The orthogonality of Trt (acid-labile) and Acm (acid-stable) allows for sequential oxidation. Iodine acts as an electrophile, attacking the sulfur atom of the Acm-protected cysteine to form a reactive sulfenyl iodide intermediate, which is immediately attacked by the second Acm-protected thiol to form the disulfide[3].

G Start Linear Peptide Cys1/4(Trt), Cys2/3(Acm) Step1 TFA Cleavage (Removes Trt, retains Acm) Start->Step1 Step2 Air Oxidation (pH 8) Forms Cys1-Cys4 Disulfide Step1->Step2 Step3 Iodine (I2) Oxidation Removes Acm, forms Cys2-Cys3 Step2->Step3 End Bicyclic Peptide Regioselective Product Step3->End

Regioselective disulfide bond formation using Trt and Acm orthogonality.

  • Cleavage: Cleave the peptide (synthesized with Cys1/4 as Trt and Cys2/3 as Acm) using standard TFA cocktails.

  • First Disulfide (Air Oxidation): Dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at high dilution (<1 mg/mL to prevent intermolecular polymerization). Stir open to air for 24 hours.

    • Self-Validation: Perform Ellman's test; the solution should transition from yellow to colorless, indicating the depletion of free thiols. LC-MS should show a -2 Da mass shift.

  • Second Disulfide (Iodine Oxidation): Dissolve the intermediate in 80% aqueous Methanol. Add 10 equivalents of I 2​ (dissolved in MeOH) dropwise. Stir for 30 minutes.

  • Quenching: Quench excess iodine with ascorbic acid until the solution turns colorless.

    • Self-Validation: Final LC-MS must confirm the loss of two Acm groups (-142 Da) and the formation of the second disulfide (-2 Da).

Economic and Strategic Decision Matrix

For researchers managing both budget and peptide complexity, the decision matrix is clear:

  • For routine, linear peptides or single-disulfide loops: Fmoc-Cys(Trt)-OH remains the undisputed choice due to its low cost and operational simplicity.

  • For peptides suffering from C-terminal racemization: Upgrading to Fmoc-Cys(Thp)-OH for the critical C-terminal residue justifies the higher reagent cost by rescuing the overall synthetic yield and purity.

  • For complex, multi-disulfide toxins or biologics: A combination of Trt, Acm, and STmp is required. The high upfront cost of these orthogonal reagents is vastly outweighed by the prevention of scrambled disulfide isomers, which are notoriously difficult to separate via preparative HPLC.

References
  • A Researcher's Guide to Cysteine Protecting Groups in Fmoc-SPPS: An Objective Comparison , BenchChem, 1

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview , Organic Process Research & Development (ACS Publications), 2

  • Cysteine protecting groups: applications in peptide and protein science , Chemical Society Reviews (RSC Publishing), 3

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis , AAPPTec, 4

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis , PMC (John Wiley & Sons), 5

  • Buy Fmoc-Cys(STmp)-OH | 1403834-74-1 , Smolecule, 6

Sources

Evaluating the stability of the Acm group under various SPPS conditions

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I often encounter the challenge of designing synthetic routes for complex, multi-disulfide-bridged peptides (e.g., conotoxins, Linaclotide, and defensins). The strategic selection of cysteine protecting groups is the cornerstone of these syntheses. Among the arsenal of available protecting groups, the Acetamidomethyl (Acm) group stands out for its unique orthogonality and robust stability profile.

This guide provides an in-depth, objective evaluation of the Acm protecting group under various Solid-Phase Peptide Synthesis (SPPS) conditions, comparing it against alternative groups like Trityl (Trt) and S-tert-butylthio (StBu). By understanding the mechanistic causality behind its stability and cleavage, researchers can design highly efficient, regioselective disulfide formation workflows.

Mechanistic Grounding: The Stability of the Acm Group

The fundamental advantage of the Acm group lies in its chemical structure. When attached to the cysteine sulfhydryl, it forms a robust thioether linkage.

Why is Acm stable to acidic cleavage? Unlike the widely used Trityl (Trt) group, which readily undergoes acidolysis to form a highly stable triphenylmethyl carbocation, the Acm thioether does not possess a facile leaving group mechanism under standard acidic conditions[1]. Consequently, Acm remains completely intact during global peptide cleavage using 95% Trifluoroacetic acid (TFA)[2].

Why is Acm stable to basic conditions? During standard Fmoc-SPPS, the peptide-resin is repeatedly exposed to 20% piperidine. Cysteine derivatives are notoriously prone to base-catalyzed β -elimination and subsequent racemization. However, the Acm group provides sufficient steric and electronic shielding to resist β -elimination, exhibiting generally lower racemization rates compared to Trt-protected cysteines[3].

The Mechanism of Deprotection: Acm is an oxidatively labile protecting group. Its removal requires electrophilic attack on the sulfur atom by halogens (e.g., I2​ , NCS) or heavy metals (e.g., Hg2+ , Ag+ , Pd2+ )[4]. This forms a transient sulfonium or sulfenyl halide intermediate, which is rapidly attacked by a neighboring free thiol (or another activated Acm-thiol) to form a disulfide bond, simultaneously releasing the acetamidomethyl moiety[5].

Comparative Stability & Quantitative Performance

To rationally design an orthogonal protection scheme, we must evaluate how Acm performs against other standard protecting groups under varying SPPS conditions.

Table 1: Orthogonality & Stability Matrix under SPPS Conditions
Protecting Group20% Piperidine (Fmoc Removal)95% TFA Cocktail (Global Cleavage)Iodine ( I2​ ) OxidationDTT / Reductants
Acm StableStableLabile (Cleaved) Stable
Trt StableLabile (Cleaved) Labile (Cleaved) Stable
StBu StableStableStableLabile (Cleaved)
Mmt StableLabile (Mild Acid) Labile (Cleaved) Stable

Data supported by comparative analyses from 3[3] and .

Table 2: Quantitative Performance Parameters
Protecting GroupRelative Racemization PropensityCleavage EfficiencyPrimary Application
Acm Low to Moderate>95% (via I2​ or Heavy Metals)Regioselective multi-disulfide synthesis
Trt High (Base-mediated)>98% (via TFA cocktail)Routine free-thiol peptide synthesis
StBu Moderate~90% (Reductive, often sluggish)Orthogonal protection, stable to I2​
Thp Very Low>95% (via TFA cocktail)Minimizing racemization & side reactions

Note: While newer groups like Tetrahydropyranyl (Thp) show superior racemization suppression[6], Acm remains the gold standard for oxidative orthogonality.

Regioselective Workflow Visualization

The true power of the Acm group is realized in combination with the Trt group. Because Trt is acid-labile and Acm is acid-stable, they form a perfect orthogonal pair for directing the sequential formation of two distinct disulfide bonds.

G N1 Peptide-Resin Cys(Trt) & Cys(Acm) N2 TFA Cleavage Cocktail (95% TFA, Scavengers) N1->N2 Global Cleavage N3 Linear Peptide Free Thiol & Cys(Acm) N2->N3 Trt removed, Acm retained N4 Air/DMSO Oxidation (Mild Basic Buffer) N3->N4 Oxidation 1 N5 Intermediate Peptide 1st Disulfide Formed Cys(Acm) Intact N4->N5 Regioselective Disulfide 1 N6 Iodine (I2) Oxidation or NCS / Heavy Metals N5->N6 Acm Deprotection N7 Final Bicyclic Peptide 2nd Disulfide Formed N6->N7 Disulfide 2 Formation

Regioselective multi-disulfide bond formation utilizing the orthogonal stability of the Acm group.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not only list steps but also include intrinsic validation checkpoints. Below are the optimized methodologies for working with Acm-protected peptides.

Protocol A: Global Acidic Cleavage (Preserving Acm)

Objective: Cleave the peptide from the resin and remove standard protecting groups (including Trt) while leaving Acm intact.

  • Cocktail Preparation: Prepare a cleavage cocktail of 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2​O , and 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT).

    • Causality: DODT is critical here. When Trt is cleaved, it forms a reactive carbocation. DODT acts as a potent scavenger to prevent the Trt carbocation from re-alkylating the newly freed cysteine thiols.

  • Reaction: Treat the peptidyl-resin with the cocktail for exactly 2 hours at room temperature.

    • Causality: While Acm is generally stable to TFA, prolonged exposure (>3 hours) in the presence of TIS can lead to partial, unintended Acm removal[5]. Strict time management is required.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet 3x with cold ether.

  • Validation Checkpoint:

    • Ellman’s Test: Perform an Ellman's assay on the crude peptide. A positive (yellow) result confirms the successful generation of free thiols from the Trt-deprotected cysteines.

    • LC-MS: Confirm the primary mass corresponds to [M+n(Acm)] .

Protocol B: Iodine-Mediated Acm Deprotection & Concomitant Disulfide Formation

Objective: Remove Acm groups and form the second disulfide bridge in solution.

  • Solvent Selection: Dissolve the intermediate peptide (containing the first disulfide and intact Acm groups) in a mixture of Acetic Acid (AcOH) and H2​O (4:1 v/v) at a high dilution of 0.1 - 0.5 mg/mL.

    • Causality: High dilution strongly favors intramolecular disulfide cyclization over intermolecular oligomerization. Furthermore, Acm oxidation is rapid in protic solvents (AcOH, MeOH) but extremely sluggish in non-polar solvents like DCM.

  • Oxidation: Add a solution of I2​ (10 equivalents per Acm group) dissolved in MeOH dropwise until a persistent pale brown color remains. Stir for 45-60 minutes at room temperature.

  • Quenching: Quench the excess iodine by adding 1M Ascorbic Acid dropwise.

    • Validation Checkpoint: The solution must transition from brown to completely colorless, indicating the complete reduction of unreacted I2​ .

  • Validation Checkpoint (LC-MS): Analyze the quenched solution. You should observe a mass shift of -144 Da compared to the starting material (loss of two Acm groups [2 x 71 Da] and two protons[2 Da] during disulfide formation).

Protocol C: Advanced On-Resin NCS-Mediated Cleavage

Objective: Rapid, one-pot removal of Acm and disulfide formation directly on the resin. Recent advancements have demonstrated that N-chlorosuccinimide (NCS) can be used for mild, on-resin Acm removal[5].

  • Swelling: Swell the Acm-protected peptide-resin in DMF.

  • Reaction: Treat the resin with 2.0 equivalents of NCS in DMF for 30 minutes at room temperature.

    • Causality: NCS provides a mild halogenation alternative to heavy metals or I2​ , facilitating the sulfenyl halide intermediate without affecting co-existing Trt groups[5].

  • Washing: Wash the resin extensively with DMF and DCM to remove byproducts.

  • Validation Checkpoint: Cleave a micro-aliquot of the resin using Protocol A and analyze via LC-MS to confirm the −144Da mass shift prior to scaling up.

References

  • Spears, R. J., McMahon, C., & Chudasama, V. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews, RSC Publishing (2021).[Link]

  • NIH / PMC. "On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups." (2025).[Link]

  • ACS Publications. "Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview." Organic Process Research & Development (2024).[Link]

Sources

A Comparative Guide to Scavengers in Peptide Deprotection: Minimizing Side Reactions for Maximizing Purity

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of solid-phase peptide synthesis (SPPS), the final deprotection and cleavage step is a critical juncture that significantly dictates the purity and yield of the target peptide. The acidic environment required to remove side-chain protecting groups and cleave the peptide from its solid support invariably generates highly reactive cationic species. These electrophiles, if left unchecked, can indiscriminately modify sensitive amino acid residues, leading to a cascade of undesirable side products. The strategic use of scavengers is therefore not merely a recommendation but a cornerstone of successful peptide synthesis.

This guide provides an in-depth, evidence-based comparison of commonly employed scavengers, offering researchers, scientists, and drug development professionals the insights needed to select the optimal scavenger cocktail for their specific peptide sequence. We will delve into the mechanistic underpinnings of common side reactions, present comparative data on scavenger efficacy, and provide detailed experimental protocols.

The Genesis of Side Reactions: A Necessary Evil of Deprotection

The two predominant strategies in SPPS, tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu), both rely on strong acids for final deprotection. In Boc/Bzl chemistry, anhydrous hydrogen fluoride (HF) is used, while the milder Fmoc/tBu strategy employs trifluoroacetic acid (TFA).[1][2] During this acid treatment, protecting groups are cleaved, generating a variety of carbocations (e.g., tert-butyl, trityl) and other reactive species.[3][4] These electrophiles are the primary culprits behind a host of side reactions that can compromise the integrity of the final peptide product.

The function of a scavenger is to act as a sacrificial nucleophile, intercepting these reactive species before they can attack the peptide.[3][4] The choice of scavenger is paramount and depends heavily on the amino acid composition of the peptide, as certain residues are more susceptible to specific modifications.

Tryptophan: The Indole Ring's Vulnerability

The electron-rich indole side chain of tryptophan (Trp) is highly susceptible to alkylation by carbocations generated during deprotection, leading to the formation of various adducts.[5] Another significant side reaction is the transfer of sulfonyl-based protecting groups from arginine residues to the tryptophan indole ring.[6]

Comparative Efficacy of Scavengers for Tryptophan Protection
Scavenger/CocktailKey AdvantagesKey DisadvantagesTypical Concentration (v/v)
Triisopropylsilane (TIS) Odorless, highly effective at scavenging tert-butyl and trityl cations.[3] Reduces methionine sulfoxide back to methionine.[3]Less effective against sulfonyl-derived cations from arginine protecting groups.2.5%
Triethylsilane (TES) Similar to TIS, an effective carbocation scavenger.2.5%
1,2-Ethanedithiol (EDT) Excellent at preventing acid-catalyzed oxidation of tryptophan.[7] Also a good scavenger for tert-butyl cations.[8]Strong, unpleasant odor.[7] Can lead to dithioketal formation with prolonged exposure.[9]2.5%
Thioanisole Particularly effective in protecting tryptophan from alkylation.[3]Strong, unpleasant odor.[3]5%
Phenol Offers protection to both tryptophan and tyrosine residues.[9]Can lead to phenolic adducts if used in excess.5%
Water Acts as a scavenger for tert-butyl cations.[10]2.5-5%
Reagent K (TFA/Water/Phenol/Thioanisole/EDT)A robust, "universal" cocktail for complex peptides containing multiple sensitive residues.[8]Contains toxic and malodorous components.[8]82.5:5:5:5:2.5

Experimental Insight: For peptides containing both Arg(Pmc/Pbf) and Trp, a simple TFA/TIS/water cocktail is often insufficient. A more robust cocktail like Reagent K, which contains "soft" nucleophiles like thioanisole and EDT, is recommended to effectively trap the sulfonyl-derived electrophiles and prevent tryptophan modification.[8][11] The use of Fmoc-Trp(Boc)-OH during synthesis can also significantly suppress side reactions at the indole nitrogen.[8]

Methionine: The Perils of Oxidation and Alkylation

The thioether side chain of methionine (Met) is readily oxidized to methionine sulfoxide during the acidic conditions of deprotection.[6] It is also susceptible to S-alkylation by carbocations, particularly the tert-butyl cation.[12][13]

Strategies to Mitigate Methionine Side Reactions
Scavenger/StrategyMechanism of ActionTypical Application
Triisopropylsilane (TIS) Reduces methionine sulfoxide back to methionine.[3]Included in standard cleavage cocktails.
Dithiothreitol (DTT) A reducing agent that suppresses oxidation.[14]Added to the cleavage cocktail.
Dimethylsulfide (DMS) & Ammonium Iodide Reduces methionine sulfoxide to methionine.[6]Used in alternative cleavage cocktails.
TFA-NH4I-Me2S Reduces Met(O) without disrupting disulfide bridges.[15]Post-cleavage reduction.
Using Methionine Sulfoxide in Synthesis The oxidized form is used during synthesis and reduced post-purification.[14]For peptides particularly prone to oxidation.

Experimental Insight: A study by Nandhini et al. (2023) demonstrated that a cleavage cocktail of TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) containing triphenyl phosphine effectively eradicated methionine oxidation and reduced S-alkylation.[13]

Cysteine: Thiol Reactivity and Protecting Group Removal

The free thiol group of cysteine (Cys) is highly nucleophilic and prone to oxidation, leading to the formation of disulfide bonds. It is also a target for alkylation by carbocations.[16] The choice of scavenger is critical, especially when specific cysteine protecting groups are used.

Scavenger Selection for Cysteine-Containing Peptides
ScavengerKey Considerations
1,2-Ethanedithiol (EDT) Assists in the removal of the trityl (Trt) protecting group from cysteine.[8] However, it is a strong reducing agent and can reduce disulfide bonds.
Triisopropylsilane (TIS) Effective at scavenging trityl cations.[7]
Thioanisole and DMS Showed superior performance in mitigating S-t-butylation of cysteine compared to TIS and H2O alone.[17]

Experimental Insight: For peptides containing Cys(Trt), a cleavage cocktail containing TIS and/or EDT is highly recommended.[8][16] A recent study found that a combination of thioanisole and DMS in the cleavage cocktail was beneficial in reducing S-t-butylation.[17]

Arginine: The Challenge of Sulfonyl Protecting Groups

The guanidinium side chain of arginine (Arg) is typically protected by sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Cleavage of these groups generates reactive aryl-sulfonyl electrophiles that can modify other residues, particularly tryptophan.[11]

Scavengers for Arginine Deprotection
ScavengerMechanism of Action
Thioanisole/Thiocresol "Soft" sulfur nucleophiles that rapidly trap the transient Ar–SO₂⁺ species.[11]
Water Increased hydration (up to 5%) in the cleavage cocktail accelerates Arg(Pbf/Pmc) deprotection.[4]

Experimental Insight: For peptides rich in arginine, especially in the presence of tryptophan or cysteine, the inclusion of a sulfur-based scavenger like thioanisole is crucial.[11]

Visualizing the Chemistry: Deprotection and Scavenging Mechanisms

Deprotection_and_Scavenging cluster_deprotection Deprotection cluster_scavenging Scavenging cluster_side_reaction Side Reaction (Undesired) Peptide-Resin Peptide-Resin Protected_Peptide Protected Peptide Peptide-Resin->Protected_Peptide TFA Cleavage TFA TFA (H+) Carbocation Reactive Carbocation (e.g., t-Bu+) Protected_Peptide->Carbocation Protecting Group Cleavage Deprotected_Peptide Desired Deprotected Peptide Protected_Peptide->Deprotected_Peptide Successful Deprotection Inert_Product Inert Product Carbocation->Inert_Product Trapping Modified_Peptide Modified Peptide Carbocation->Modified_Peptide Alkylation Scavenger Scavenger (e.g., TIS) Scavenger->Inert_Product Sensitive_Residue Sensitive Residue (e.g., Trp) Sensitive_Residue->Modified_Peptide Experimental_Workflow Start Start Synthesize_Peptide Synthesize Peptide on Resin Start->Synthesize_Peptide Dry_Resin Wash and Dry Peptidyl-Resin Synthesize_Peptide->Dry_Resin Aliquot_Resin Aliquot Resin for Parallel Cleavage Dry_Resin->Aliquot_Resin Prepare_Cocktails Prepare Different Scavenger Cocktails Aliquot_Resin->Prepare_Cocktails Cleavage Perform Cleavage Reactions Prepare_Cocktails->Cleavage Precipitate_Isolate Precipitate and Isolate Crude Peptides Cleavage->Precipitate_Isolate Analyze Analyze by HPLC and Mass Spectrometry Precipitate_Isolate->Analyze Compare_Results Compare Purity and Side Products Analyze->Compare_Results End End Compare_Results->End

Caption: Workflow for comparative scavenger evaluation.

Conclusion

The selection of an appropriate scavenger cocktail is a critical determinant of success in solid-phase peptide synthesis. A thorough understanding of the potential side reactions associated with the specific amino acid composition of the target peptide is essential for making an informed choice. While "universal" cocktails like Reagent K offer broad protection, they may not always be necessary and introduce additional complexities and hazards. For many sequences, a simpler, well-chosen combination of scavengers such as TFA/TIS/Water with the addition of EDT or thioanisole when required, provides excellent results. Ultimately, for novel or particularly challenging peptides, a preliminary small-scale comparative study of different scavenger cocktails is a prudent investment of time that can significantly enhance the purity and yield of the final product.

References

  • BenchChem. (2026). A Comparative Study of Scavengers in Peptide Synthesis: Triisopropylsilane vs. Thioanisole.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Peptide Chemistry. (n.d.).
  • Benchchem. (2025).
  • Biotage. (2023, February 7).
  • Benchchem. (2025). Technical Support Center: Minimizing Side Reactions in Methionine Synthesis.
  • Nandhini, K. P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Nandhini, K. P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Thermo Fisher Scientific. (n.d.).
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Benchchem. (2025).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Peptide Chemistry. (n.d.).
  • Ramirez, D. T., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science.
  • Benchchem. (2025). Impact of scavengers on Trt group removal and side reactions.
  • Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Spears, R. J., & Woolfson, D. N. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • Chakraborty, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Giraud, M., et al. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
  • Benchchem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • Chakraborty, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Ramirez, D. T., et al. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Journal of Peptide Science.
  • Yang, Y. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.
  • Peptide Chemistry. (n.d.). Fmoc Cleavage: Mechanism and Best Practices in SPPS.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • de la Torre, B. G., & Albericio, F. (2022).
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of H-Cys(Acm)-NH2

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed protocol for the safe and compliant disposal of H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteine amide), a specialized amino acid derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to environmental regulations, reflecting the best practices in chemical hygiene.

The fundamental principle of chemical disposal is that the generator of the waste is responsible for its proper characterization and safe management.[1] This guide serves as an expert resource, but it must always be used in conjunction with your institution's specific Chemical Hygiene Plan and in consultation with your local Environmental Health and Safety (EHS) office.

Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is essential. While some safety data sheets (SDS) for H-Cys(Acm)-NH2 hydrochloride state no known physical or human health hazards, it is prudent to treat it with the care afforded to all laboratory chemicals.[2] Potential for irritation upon inhalation, ingestion, or skin contact exists, and appropriate precautions must be taken.[2]

Physicochemical Properties and Safety Information

A summary of key data for H-Cys(Acm)-NH2 and its common hydrochloride salt form is presented below for quick reference.

PropertyValueSource
Chemical Name S-Acetamidomethyl-L-cysteine amide hydrochloride salt[2][3]
CAS Number 88530-32-9[2][4]
Physical State White solid, crystalline powder or crystals[2]
Molecular Weight ~228.5 g/mol (for HCl salt)[2]
Storage Keep container tightly closed. Store at 2-8°C.[2][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.
Hazardous Decomposition Upon combustion, may produce oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx), along with hydrogen chloride (HCl).[2]
Required Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. To prevent exposure during handling and disposal, the following PPE is mandatory.

  • Safety Goggles: Protects eyes from dust and potential splashes.[5]

  • Chemical-Resistant Gloves: (e.g., Nitrile) Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2][6]

  • Lab Coat: Protects skin and clothing from contamination.[5]

  • Dust Respirator: Use when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2]

The Core Disposal Workflow

The correct disposal pathway for H-Cys(Acm)-NH2 depends on its form and whether it has been contaminated with other substances. This decision-making process is critical for regulatory compliance and safety. The workflow below illustrates the necessary steps from waste generation to final disposal.

G Figure 1: H-Cys(Acm)-NH2 Waste Disposal Decision Workflow cluster_0 Figure 1: H-Cys(Acm)-NH2 Waste Disposal Decision Workflow start Waste Generated: H-Cys(Acm)-NH2 decision1 Pure or Contaminated? start->decision1 decision2 Solid, Liquid, or Labware? decision1->decision2 Contaminated   pure_solid Protocol 3.1: Unused/Expired Solid decision1->pure_solid  Pure solid_waste Protocol 3.2: Contaminated Solid Waste (Gloves, Weigh Boats) decision2->solid_waste Solid Labware liquid_waste Protocol 3.3: Contaminated Liquid Waste (Solutions, Rinsate) decision2->liquid_waste Liquid sharps_waste Protocol 3.4: Contaminated Sharps (Needles, Glassware) decision2->sharps_waste Sharps package_label Package in a compatible, sealed container. Affix Hazardous Waste Label. pure_solid->package_label solid_waste->package_label liquid_waste->package_label sharps_waste->package_label segregate Segregate from incompatible wastes (e.g., strong oxidizers). package_label->segregate contact_ehs Contact EHS for pickup and final disposal. segregate->contact_ehs

Caption: Decision workflow for segregating and disposing of H-Cys(Acm)-NH2 waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for creating a self-validating system of safety and compliance. All disposal actions must comply with federal, state, and local regulations.[2]

Protocol 3.1: Unused or Expired H-Cys(Acm)-NH2 (Pure Solid)

This protocol applies to the chemical in its original, uncontaminated container.

  • Container Integrity: Ensure the original container is securely sealed. If damaged, place it inside a larger, compatible, and sealed secondary container.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "H-Cys(Acm)-NH2" or "S-Acetamidomethyl-L-cysteine amide".[5] Do not use abbreviations.

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizing agents.[7]

  • Professional Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste management company.[1]

Protocol 3.2: Contaminated Solid Waste

This includes items such as gloves, weigh boats, paper towels, or bench protectors that have come into direct contact with H-Cys(Acm)-NH2.

  • Collection: Place all contaminated solid items into a designated, durable, and sealable plastic bag or a rigid container.

  • Labeling: Label the bag or container as "Hazardous Waste" and list the chemical contaminant: "Solid waste contaminated with H-Cys(Acm)-NH2".

  • Storage and Disposal: Store the sealed container in the designated hazardous waste area and arrange for EHS pickup. Do not dispose of this waste in the regular trash.[7]

Protocol 3.3: Contaminated Liquid Waste

This applies to solutions containing H-Cys(Acm)-NH2, including reaction mixtures, purification fractions, or the first rinse from an empty container.

  • Waste Characterization: The liquid waste must be characterized by all its components. The presence of any other hazardous substance (e.g., flammable solvents, acids, bases) dictates the overall hazard profile of the mixture.[1]

  • Collection: Collect the liquid waste in a compatible, leak-proof container with a secure screw-top cap. The container must be chemically resistant to all components of the mixture.[7]

  • Labeling: Affix a "Hazardous Waste" label to the container. List all chemical components and their approximate percentages. For example: "Aqueous waste with H-Cys(Acm)-NH2 (~1%), Acetonitrile (20%), Water (79%)".

  • Prohibited Disposal: Do not dispose of this chemical waste down the drain.[8] Sewer disposal is prohibited for most laboratory chemicals and can harm aquatic ecosystems.[8]

  • Storage and Disposal: Keep the container sealed when not in use and store it in secondary containment.[7] Arrange for EHS pickup.

Protocol 3.4: Spill Cleanup and Disposal

In the event of a spill, the resulting waste must be managed as hazardous.

  • Ensure Safety: Wearing appropriate PPE (gloves, goggles, lab coat, and dust mask), restrict access to the spill area.

  • Containment (Solid Spill): Gently sweep or scoop the solid material to avoid generating dust.[5] Place the material into a sealable bag or container.[2]

  • Decontamination: Clean the spill area with a damp cloth or paper towel.

  • Waste Collection: All cleanup materials (gloves, dust mask, contaminated wipes, etc.) must be placed in the same sealed bag or container as the spilled chemical.[1]

  • Labeling and Disposal: Label the container as "Hazardous Waste: Spill cleanup materials with H-Cys(Acm)-NH2" and manage it for EHS pickup.

Decontamination of Empty Containers

An "empty" container is never truly empty. Residual amounts of the chemical remain and must be managed correctly.

  • Initial Rinse: The first rinse of any chemical container must be collected and disposed of as hazardous liquid waste according to Protocol 3.3.[7] This is because this initial rinsate will contain the highest concentration of the chemical residue.

  • Subsequent Rinses: For a non-acutely toxic substance like H-Cys(Acm)-NH2, after the first rinse is collected as hazardous waste, subsequent rinses with water can typically be drain disposed, followed by flushing with ample water.[8] Always confirm this practice with your local EHS.

  • Container Disposal: Once thoroughly rinsed and air-dried, deface or remove the original chemical label to prevent confusion. The clean, triple-rinsed container can then typically be disposed of in the regular trash or recycled, according to institutional policy.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a secure and responsible research environment, ensuring that our work advances science without compromising the safety of our colleagues or the health of our planet.

References

  • MSDS - Safety Data Sheet for H-Cys(Acm)-NH2 HCl. AAPPTec, LLC. [URL: https://www.aapptec.com/MSDS/AHC104.pdf]
  • Proper Disposal of L-Cysteine-¹³C₃,¹⁵N: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
  • H-Cys(Acm)-NH2.HCl | 88530-32-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023023]
  • Safe Disposal of DL-Cysteine-d1: A Step-by-Step Guide. Benchchem. [URL: https://www.benchchem.com/blog/safe-disposal-of-dl-cysteine-d1-a-step-by-step-guide/]
  • SAFETY DATA SHEET - N-Acetyl-L-cysteine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/a7250]
  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [URL: http://userwww.service.emory.edu/~kmurra/chemdisposal.pdf]
  • SAFETY DATA SHEET - N-Acetyl-L-cysteine. Fisher Scientific. [URL: https://www.fishersci.com/sds/24905]
  • SAFETY DATA SHEET - Feeley Gorman Agar. HiMedia Laboratories Pvt. Ltd. [URL: https://www.himedialabs.com/sds/M811_SDS.pdf]
  • H-Cys(Acm)-NH2 HCl [88530-32-9]. Aapptec. [URL: https://www.aapptec.com/product/h-cysacm-nh2-hcl-88530-32-9/]
  • SAFETY DATA SHEET - DL-Cysteine hydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/sds/97024]
  • N-Acetylcysteine amide Safety Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/sds/N-Acetylcysteine%20amide-SDS-MedChemExpress.pdf]
  • Safety Data Sheet - N-acetyl-L-Cysteine. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/20261m.pdf]
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/cysteine-containing-peptides]
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [URL: https://www.unsw.edu.au/content/dam/pdfs/gs/health-and-safety/resources/HS321%20Laboratory%20Hazardous%20Waste%20Disposal%20Guideline.pdf]
  • The NIH Drain Discharge Guide. National Institutes of Health. [URL: https://nems.nih.gov/environmental-programs/Documents/The%20NIH%20Drain%20Discharge%20Guide.pdf]
  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/124317]
  • HPLC of H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH2. ResearchGate. [URL: https://www.researchgate.net/figure/HPLC-of-H-Cys-Acm-Tyr-Ile-Gln-Asn-Cys-Acm-Pro-Leu-Gly-NH2-using-standard-SPPS-but_fig3_335032824]
  • Hazardous Waste Disposal Guide. Dartmouth College. [URL: https://www.dartmouth.edu/ehs/hazardous_waste/hazardous_waste_disposal_guide.pdf]
  • Improved haemocompatibility of cysteine-modified polymers via endogenous nitric oxide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11830805/]

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Personal protective equipment for handling H-Cys(Acm)-NH2

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Resource for Researchers in Drug Development

Prepared by a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of H-Cys(Acm)-NH2 (S-Acetamidomethyl-L-cysteiniamide hydrochloride). This document moves beyond a simple checklist to offer a deep, technically-grounded framework for laboratory safety and chemical handling, ensuring the protection of personnel and the integrity of research.

Hazard Analysis and Risk Assessment: Understanding H-Cys(Acm)-NH2

H-Cys(Acm)-NH2 is a cysteine derivative commonly utilized in peptide synthesis. While the Safety Data Sheet (SDS) for this compound may state "No known hazards," a thorough risk assessment necessitates a deeper look into its components and potential reactions.[1] The presence of the cysteine moiety and the acetamidomethyl (Acm) protecting group warrants specific precautions.

Cysteine derivatives have the potential to act as skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[2] Furthermore, as a fine powder, H-Cys(Acm)-NH2 poses a risk of respiratory tract irritation if inhaled.[1] Ingestion or absorption through the skin may also be harmful.[1]

The Acm group itself is a derivative of acetamide. While toxicological data on the specific Acm group as part of this molecule is limited, related compounds like dimethylacetamide (DMAC) have been shown to cause liver damage at high doses.[1][3] This underscores the importance of minimizing exposure.

Table 1: Hazard Summary for H-Cys(Acm)-NH2

Hazard TypePotential EffectsPrimary Routes of Exposure
Skin Contact May cause skin irritation.[1] Potential for allergic sensitization.Direct handling of the solid or solutions.
Eye Contact May cause eye irritation.[1]Direct contact with the solid or solutions.
Inhalation May cause respiratory tract irritation.[1]Inhalation of airborne powder.
Ingestion May be harmful if swallowed.[1]Accidental ingestion of the solid or contaminated materials.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following recommendations are based on a comprehensive hazard assessment and align with guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[4][5]

Hand Protection: Selecting the Appropriate Gloves

Due to the potential for skin irritation and sensitization, appropriate hand protection is mandatory. Nitrile gloves are recommended for handling H-Cys(Acm)-NH2 and its solutions. Nitrile offers good resistance to a range of chemicals and provides a durable barrier.[6]

Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Wear gloves over clean, dry hands.

  • During Use: If a glove is breached or comes into direct contact with the chemical, remove it immediately, wash your hands thoroughly, and don a new pair.

  • Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out as you remove them.

  • Disposal: Dispose of used gloves in a designated chemical waste container.

Eye and Face Protection: Shielding from Splashes and Dust

To protect against accidental splashes of solutions or contact with the fine powder, safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as preparing solutions or cleaning spills, chemical splash goggles are required. When handling larger quantities of the powder or when there is a significant risk of dust generation, a face shield worn over safety goggles provides an additional layer of protection.

Body Protection: A Barrier Against Contamination

A standard laboratory coat should be worn at all times when handling H-Cys(Acm)-NH2. For procedures with a higher risk of contamination, a disposable gown made of a low-linting material is recommended. All protective clothing should be removed before leaving the laboratory.

Respiratory Protection: Preventing Inhalation of Particulates

Given that H-Cys(Acm)-NH2 is a fine powder, respiratory protection is crucial, especially when weighing or transferring the solid. A NIOSH-approved N95 or P100 particulate respirator is recommended to prevent inhalation of airborne dust.[7] For situations where there may also be organic vapors present (e.g., when dissolving the compound in certain solvents), a combination cartridge with both particulate and organic vapor protection (color-coded black and magenta) should be used.[8][9][10]

Table 2: Recommended PPE for Handling H-Cys(Acm)-NH2

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Nitrile GlovesSafety Goggles and Face ShieldLaboratory Coat or Disposable GownN95 or P100 Particulate Respirator (with Organic Vapor cartridge if applicable)
Preparing Solutions Nitrile GlovesChemical Splash GogglesLaboratory CoatNot typically required if performed in a fume hood.
General Handling Nitrile GlovesSafety Glasses with Side ShieldsLaboratory CoatNot typically required.

Operational Plan: From Receipt to Use

A clear operational plan ensures that H-Cys(Acm)-NH2 is handled safely and effectively at every stage.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C in a Desiccator Inspect->Store Weigh Weigh in a Fume Hood Store->Weigh Transfer to Lab Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Collect_Solid Collect Solid Waste Use->Collect_Solid Generate Waste Collect_Liquid Collect Liquid Waste Use->Collect_Liquid Decontaminate Decontaminate Glassware Use->Decontaminate Dispose Dispose as Hazardous Waste Collect_Solid->Dispose Collect_Liquid->Dispose Decontaminate->Dispose

Caption: Workflow for the safe handling and disposal of H-Cys(Acm)-NH2.

Storage

Upon receipt, store H-Cys(Acm)-NH2 at -20°C in a tightly sealed container within a desiccator to protect it from moisture.

Weighing and Handling
  • Always handle the solid form of H-Cys(Acm)-NH2 in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers.

  • Clean any spills immediately following the procedures outlined in Section 5.

Solution Preparation
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation, preferably within a fume hood.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with H-Cys(Acm)-NH2 must be treated as hazardous chemical waste.

Solid Waste
  • Contaminated items such as gloves, weighing papers, and disposable gowns should be collected in a clearly labeled, sealed plastic bag.

  • This bag should then be placed in a designated hazardous waste container.

Liquid Waste
  • Unused solutions containing H-Cys(Acm)-NH2 should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

Decontamination of Glassware and Equipment
  • Reusable glassware and equipment should be decontaminated promptly after use.

  • A recommended procedure is to rinse the equipment with a suitable solvent to remove the bulk of the residue, followed by washing with an enzymatic detergent or a 10% bleach solution.[7][11][12] After decontamination, rinse thoroughly with purified water.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

emergency_response cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor & EHS Evacuate->Notify Contain Contain Spill with Absorbent Material Notify->Contain Cleanup Clean Up Following Protocol Contain->Cleanup Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Rinse Rinse Affected Area (15 min) Remove->Rinse Seek_Medical Seek Immediate Medical Attention Rinse->Seek_Medical Report Report Incident Seek_Medical->Report

Caption: Emergency response workflow for spills and personal exposure.

Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Notify: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Contain: For small spills, if you are trained and have the appropriate PPE and spill kit, contain the spill using an inert absorbent material.

  • Clean-up: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent followed by an enzymatic cleaner or 10% bleach solution.[11][12]

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and wait for the EHS emergency response team.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Cys(Acm)-NH2 HCl. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • OSHACode® EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical Reviews in Toxicology, 42(9), 793-819.
  • Parcil Safety. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Work. Retrieved from [Link]

  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • National Ag Safety Database. (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2003, June 6). NIOSH Respirator Selection Logic. Retrieved from [Link]

  • A-Port. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • University of Waterloo. (2021, November). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • University of Georgia Research. (n.d.). laboratory equipment decontamination guidelines. Retrieved from [Link]

  • Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • University of Wisconsin-Madison Institutional Biosafety Committee. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation SO. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • PETA Science Consortium International e.V. (n.d.). Skin Sensitisation. Retrieved from [Link]

  • MDPI. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Retrieved from [Link]

  • Lebl, M., & Hruby, V. J. (1984). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Tetrahedron Letters, 25(2), 2067-2068.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.